molecular formula C9H6IN3 B3293631 3-iodo-6-methyl-1H-indazole-4-carbonitrile CAS No. 885520-96-7

3-iodo-6-methyl-1H-indazole-4-carbonitrile

Cat. No.: B3293631
CAS No.: 885520-96-7
M. Wt: 283.07 g/mol
InChI Key: ZNTWEIDFXHMQFU-UHFFFAOYSA-N
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Description

3-Iodo-6-methyl-1H-indazole-4-carbonitrile is a high-value indazole-based building block designed for advanced synthetic and medicinal chemistry applications. The indazole scaffold is recognized as a privileged structure in drug discovery, featuring prominently in FDA-approved therapies and clinical candidates for conditions such as cancer, neurodegenerative diseases, and inflammation . The specific substitution pattern on this compound—featuring an iodine at the 3-position, a methyl group at the 6-position, and a nitrile at the 4-position—makes it a particularly versatile intermediate. The iodine atom is a highly reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, enabling the rapid diversification of the indazole core at the 3-position to create libraries of novel derivatives for biological screening . The electron-withdrawing nitrile group can influence the electronic properties of the ring system and serves as a potential pharmacophore or can be further functionalized into amidine or tetrazole groups. This combination of features makes this compound a critical reagent for researchers synthesizing potential kinase inhibitors, anticancer agents, and other biologically active molecules targeting nitrogen-containing heterocycles . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-6-methyl-2H-indazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN3/c1-5-2-6(4-11)8-7(3-5)12-13-9(8)10/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTWEIDFXHMQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266318
Record name 3-Iodo-6-methyl-1H-indazole-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-96-7
Record name 3-Iodo-6-methyl-1H-indazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-6-methyl-1H-indazole-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-iodo-6-methyl-1H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-iodo-6-methyl-1H-indazole-4-carbonitrile Chemical Properties Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

A Critical Scaffold for Next-Generation Kinase Inhibitor Design[1]

Executive Summary

This compound (CAS: 885520-96-7) is a highly functionalized heterocyclic building block primarily utilized in the synthesis of type I and type II kinase inhibitors.[1][2] Its structural uniqueness lies in the dense arrangement of three distinct functional handles—a C3-iodine for cross-coupling, a C4-nitrile for electronic tuning or further derivation, and a C6-methyl group for hydrophobic pocket filling—around the indazole core.[1]

This guide analyzes the physicochemical profile, synthetic utility, and reactivity of this intermediate, providing actionable protocols for its integration into drug discovery campaigns targeting PI3K, FGFR, and VEGFR pathways.

Physicochemical Profile

The molecule exhibits properties characteristic of a "fragment-like" lead, adhering to the Rule of Three, making it an ideal starting point for fragment-based drug design (FBDD).

PropertyValue / DescriptionSignificance in Drug Design
CAS Number 885520-96-7Unique identifier for sourcing and IP tracking.[1]
Molecular Formula C₉H₆IN₃--
Molecular Weight 283.07 g/mol Low MW allows significant mass addition during lead optimization.
Calculated LogP ~2.6 ± 0.4Moderate lipophilicity ensures good membrane permeability (Class II).
Topological PSA ~52 ŲWell within the range for oral bioavailability (<140 Ų).
H-Bond Donors 1 (NH)The N1-H is a critical donor for the kinase "hinge region" binding.
H-Bond Acceptors 2 (N2, CN)The nitrile acts as a weak acceptor and metabolic handle.
pKa (Calculated) ~10.5 (NH)The electron-withdrawing CN group increases N-H acidity compared to bare indazole.

Synthetic Utility & Reactivity Analysis[1][3][4]

The "Warhead" Strategy

The 3-iodo-4-cyano-6-methylindazole scaffold is designed for divergent synthesis . The reactivity profile is dominated by the C3-iodine and the C4-nitrile, which serve orthogonal purposes.[1]

  • C3-Iodine (The Coupling Handle): The iodine atom at position 3 is highly reactive toward Palladium-catalyzed oxidative addition.[1] The presence of the electron-withdrawing nitrile at C4 pulls electron density from the ring, making the C-I bond slightly more electrophilic than in unsubstituted 3-iodoindazole, thereby enhancing reactivity in Suzuki-Miyaura and Sonogashira couplings.[1]

  • C4-Nitrile (The Electronic Tuner): This group serves two roles:

    • Electronic: It lowers the pKa of the N1-H, potentially strengthening hydrogen bonds with kinase hinge residues (e.g., Glu/Asp backbone carbonyls).

    • Synthetic: It can be hydrolyzed to a primary amide (CONH₂), often found in PI3K

      
       inhibitors to interact with the affinity pocket.
      
  • N1-Nitrogen: The free amine is the primary point for protecting group strategies (SEM, THP, Boc) to prevent catalyst poisoning during cross-coupling.

Synthesis Pathway Visualization

The following diagram illustrates the logical synthesis flow, moving from the precursor construction to the functionalization of the target.

G Precursor 4-Bromo-6-methylindazole Intermediate 6-Methyl-1H-indazole- 4-carbonitrile Precursor->Intermediate Zn(CN)2, Pd(0) Cyanation Target 3-Iodo-6-methyl-1H- indazole-4-carbonitrile (CAS: 885520-96-7) Intermediate->Target NIS or I2/KOH C3-Iodination SuzukiProd 3-Aryl-4-cyano Derivative Target->SuzukiProd Ar-B(OH)2, Pd Suzuki Coupling AmideProd 3-Iodo-4-carboxamide Derivative Target->AmideProd H2O2, NaOH Hydrolysis

Figure 1: Synthetic logic flow from bromo-precursor to the target 3-iodo intermediate and its divergent applications.[1][3]

Experimental Protocols

Protocol A: Synthesis of this compound

Context: This protocol assumes the availability of the 6-methyl-1H-indazole-4-carbonitrile core.[1][3] If starting from the bromo-indazole, a standard cyanation (Zn(CN)₂, Pd(dppf)Cl₂, DMF, 120°C) is required first.

Materials:

  • 6-methyl-1H-indazole-4-carbonitrile (1.0 eq)[1][4]

  • Iodine (I₂) (1.2 eq) or N-Iodosuccinimide (NIS) (1.1 eq)[1]

  • Potassium Hydroxide (KOH) pellets (2.0 eq)

  • Solvent: DMF (Dimethylformamide)[5][6]

Methodology:

  • Dissolution: Charge a round-bottom flask with 6-methyl-1H-indazole-4-carbonitrile and dissolve in DMF (10 vol).

  • Base Addition: Add KOH pellets. Stir at room temperature for 15 minutes until partially dissolved. The solution may darken due to deprotonation of the indazole N-H.

  • Iodination: Cool the mixture to 0°C. Add Iodine (or NIS) portion-wise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–6 hours. Monitor by LC-MS (Target M+H ≈ 284).

  • Quench: Pour the reaction mixture into ice-water containing 10% sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine. A precipitate should form.

  • Isolation: Filter the solid, wash copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-50% EtOAc in Hexanes) if regioisomers (N-iodination) are observed, though C3-iodination is thermodynamically favored.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Context: Coupling an aryl boronic acid to the 3-position.[1]

Materials:

  • This compound (1.0 eq)[1][4]

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: Cs₂CO₃ (2.0 eq) or K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][7]

Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the indazole, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon/Nitrogen for 10 minutes (Critical step to prevent homocoupling or dehalogenation).

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

  • Heating: Heat to 90–100°C for 2–12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[5][3][6][7]

  • Note: If the N1-H is unprotected, use 2-3 equivalents of base to account for the acidic proton. For difficult couplings, protect N1 with THP (Tetrahydropyran) prior to this step.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Specific Hazard: Nitrile functionality. While stable, metabolic or chemical hydrolysis can release ammonia or carboxylic acids. In acidic combustion, may release HCN gas.

  • Storage: Store at 2-8°C, protected from light (iodides can be photosensitive).

  • Handling: Use a fume hood. Avoid contact with strong oxidizers.

References

  • Synthesis of 3-Iodoindazoles

    • Title: "Preparation of 1H-Indazole-3-carbonitrile" (Org.[1] Synth. 2020, 97, 262-278). Note: Provides foundational chemistry for manipulating the 3-position of indazoles.[1][3]

    • Source: Organic Syntheses.[5][7]

    • URL:[Link]

  • Title: "Indazole derivatives as kinase inhibitors" (Review of patent literature).
  • Compound Registry Data

    • Title: "this compound Substance Detail"
    • Source: U.S. EPA CompTox Chemicals Dashboard.
    • URL:[Link]

  • Commercial Availability & Properties: Title: "this compound Product Page" Source: BLD Pharm.

Sources

Technical Guide: Structural Elucidation of 3-iodo-6-methyl-1H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive structural elucidation of 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS: 885520-96-7). This molecule represents a high-value scaffold in medicinal chemistry, particularly as a pharmacophore for type II kinase inhibitors (e.g., VEGFR, TRK inhibition) where the 3-iodo position serves as a versatile handle for Suzuki-Miyaura or Sonogashira cross-coupling reactions.

Executive Summary & Synthetic Context

Compound ID: this compound Molecular Formula: C


H

IN

Exact Mass: 282.96 g/mol

The elucidation of this compound is critical due to the regioselectivity challenges inherent in indazole functionalization.[1] The synthesis typically involves the electrophilic iodination of 6-methyl-1H-indazole-4-carbonitrile. However, this reaction can yield regioisomers (e.g., iodination at C3 vs. N1/N2) or over-iodinated byproducts. Furthermore, confirming the placement of the cyano (-CN) and methyl (-CH


) groups relative to the nitrogen core is essential to validate the starting material's integrity.

Primary Analytical Challenges:

  • Regioisomerism: Distinguishing N-iodo vs. C-iodo species.

  • Substituent Placement: Confirming the 4-CN, 6-Me substitution pattern (vs. 6-CN, 4-Me or 5-substituted isomers).

  • Proton Deficiency: The molecule possesses only two aromatic protons, limiting the utility of

    
    H-
    
    
    
    H coupling constants (
    
    
    -values).

Analytical Workflow Strategy

To ensure unambiguous assignment, a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), FTIR, and 2D NMR is required.

Diagram 1: Structural Elucidation Workflow

ElucidationWorkflow Start Crude Product (Post-Iodination) HRMS Step 1: HRMS (ESI+) Confirm Formula C9H6IN3 Exclude Poly-iodination Start->HRMS IR Step 2: FTIR Confirm Nitrile (-CN) Stretch Confirm NH Stretch HRMS->IR NMR_1D Step 3: 1D NMR (1H, 13C) Identify 2x Ar-H Singlets Identify C-I Carbon IR->NMR_1D NMR_2D Step 4: 2D NMR (HMBC/NOESY) Map C-H Correlations Lock Regiochemistry NMR_1D->NMR_2D Validation Final Structure Validated NMR_2D->Validation

Caption: Stepwise analytical workflow ensuring orthogonal validation of molecular formula and connectivity.

Experimental Protocols & Data Analysis

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and rule out di-iodinated impurities.

  • Method: ESI-TOF (Electrospray Ionization - Time of Flight).

  • Expected Result:

    • [M+H]

      
      : m/z 283.9683 (Calculated).
      
    • Isotope Pattern: No M+2 peak characteristic of Cl/Br.[1] Iodine is monoisotopic (

      
      I), so the M+1 peak will strictly reflect 
      
      
      
      C natural abundance (~10%).
Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: Verify functional groups, specifically the nitrile and the free N-H.

  • Key Bands:

    • **

      
      (C$\equiv
      
      
      
      ^{-1}$ (Sharp, medium intensity). This confirms the 4-carbonitrile group is intact and not hydrolyzed to an amide/acid.
    • 
      (N-H):  ~3100–3400 cm
      
      
      
      (Broad). Confirms the N-H is unsubstituted (ruling out N-iodination).
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is preferred due to the compound's likely poor solubility in CDCl

and to exchange-broaden the N-H proton.

H NMR (400 MHz, DMSO-

) Prediction:

The molecule has a plane of symmetry only if unsubstituted, but the 4,6-substitution breaks this.

  • 
     ~13.5 - 14.0 ppm (1H, br s):  Indazole N-H.
    
  • 
     ~7.80 ppm (1H, s):  H-7. Located between the N-N bond and the 6-Methyl group.
    
  • 
     ~7.40 ppm (1H, s):  H-5. Located between the 4-Cyano and 6-Methyl groups.
    
  • 
     ~2.50 ppm (3H, s):  6-Methyl group.
    

Note: H-5 and H-7 appear as singlets (or very weakly coupled meta-doublets,


 Hz). The lack of strong ortho-coupling (

Hz) confirms the 4,6-substitution pattern.

C NMR (100 MHz, DMSO-

) Key Signals:
  • C-3 (C-I): ~90–100 ppm. The heavy atom effect of Iodine significantly shields this carbon, making it a diagnostic signal for C-3 iodination.

  • CN: ~115–118 ppm.

  • C-6 (C-Me): ~140 ppm.

  • C-4 (C-CN): ~105–110 ppm.

Structural Logic: The HMBC Connectivity Proof

The most critical step is distinguishing the 4-CN/6-Me isomer from the 4-Me/6-CN isomer or other variations. We use Heteronuclear Multiple Bond Correlation (HMBC) to view 2-bond (


) and 3-bond (

) couplings.

The Logic Chain:

  • Methyl Anchor: The methyl protons (

    
     2.50) will show a strong 
    
    
    
    correlation to C-6 and
    
    
    correlations to C-5 and C-7 .
  • H-5 vs. H-7 Differentiation:

    • H-5 is flanked by the CN group (at C-4). H-5 should show a

      
       correlation to the Nitrile Carbon  and a 
      
      
      
      correlation to C-3a (bridgehead).
    • H-7 is far from the CN group. It will show correlations to C-3a and C-7a (bridgehead), but NO correlation to the Nitrile Carbon.

  • Iodine Position: The C-3 carbon (shielded, ~95 ppm) will show a correlation to the N-H proton but weak or no correlations to H-5/H-7 (too many bonds away: H5-C5-C4-C3a-C3 is 4 bonds).

Diagram 2: HMBC Correlation Map

HMBC_Map Me Methyl (H) C6 C-6 (Quaternary) Me->C6 2J (Strong) C5 C-5 (CH) Me->C5 3J C7 C-7 (CH) Me->C7 3J H5 H-5 (Ar) H5->C6 2J C4 C-4 (C-CN) H5->C4 2J CN C-Nitrile (CN) H5->CN 3J (Diagnostic!) H7 H-7 (Ar) H7->C6 2J H7->CN No Correlation C7a C7a H7->C7a 3J

Caption: HMBC connectivity map. The H5 -> CN correlation is the "smoking gun" for the 4-position assignment.

Summary of Data for Verification

Researchers should compare their experimental data against these reference values.

ParameterSignal/ValueStructural Implication
HRMS (m/z) 283.9683 [M+H]

Confirms C

H

IN

. Absence of M+2 rules out Br/Cl.[1]
IR (cm

)
~2230Confirms Nitrile (CN).

H NMR
2 Singlets (Ar-H)Confirms 4,6-disubstitution (no ortho coupling).

H NMR
~13.5 ppm (Broad)Confirms 1H-Indazole (N-H free).

C NMR
~95 ppmConfirms C-3 Iodination (Heavy atom shielding).
HMBC Me

C5/C7
Anchors Methyl at position 6.
HMBC H5

CN
Anchors Nitrile at position 4.

References

  • BenchChem. (2025).[1][2][3][4] Technical Guide to the Structural Elucidation of 4-Iodo-3-methyl-1H-indazole. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10911744, 3-Iodo-1H-indazole. Retrieved from

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Current Organic Chemistry. Retrieved from

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 182-198. Retrieved from

  • US EPA. (2025). CompTox Chemicals Dashboard: this compound. Retrieved from

Sources

An In-Depth Technical Guide to 3-Iodo-6-methyl-1H-indazole-4-carbonitrile (CAS: 885520-96-7) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the indazole core serves as a privileged scaffold, frequently acting as a bioisostere for purine to target the ATP-binding hinge region of kinases. 3-Iodo-6-methyl-1H-indazole-4-carbonitrile (CAS: 885520-96-7) is a highly specialized, trifunctionalized building block designed for the rapid elaboration of complex small-molecule therapeutics[1][2]. As a Senior Application Scientist, I have structured this whitepaper to decode the structural rationale, mechanistic utility, and field-proven experimental workflows associated with this specific chemical entity.

This guide moves beyond theoretical chemistry, providing self-validating experimental protocols and causality-driven insights to ensure researchers can effectively utilize this scaffold in cross-coupling reactions and kinase inhibitor design.

Structural Rationale & Physicochemical Profiling

The synthetic value of this compound lies in its precise substitution pattern. Each functional group has been engineered to serve a distinct purpose in either downstream synthesis or biological target engagement:

  • The Indazole Core: Acts as a fundamental hydrogen-bond donor/acceptor pair, anchoring the molecule to the backbone amides of the kinase hinge region[2][3].

  • 3-Iodo Substitution: The primary synthetic handle. Iodine at the C3 position is highly labile under palladium catalysis, enabling rapid diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to access the kinase activation loop or adjacent hydrophobic pockets[4][5].

  • 4-Carbonitrile (Cyano) Group: A strong electron-withdrawing group (EWG). Synthetically, it lowers the pKa of the N1 proton, making the indazole more acidic. Biologically, the cyano group can engage in specific hydrogen bonding deep within the ATP pocket or serve as a precursor for tetrazole (carboxylic acid bioisostere) synthesis[6][7].

  • 6-Methyl Group: Provides essential steric bulk and lipophilicity, filling hydrophobic sub-pockets to enhance binding affinity and target selectivity[8].

Quantitative Physicochemical Data

The following table summarizes the core properties of the scaffold, critical for calculating reaction stoichiometry and predicting solubility profiles[1][6].

PropertyValueImplication for Research
Chemical Name This compoundIUPAC standard nomenclature
CAS Registry Number 885520-96-7Unique identifier for procurement
Molecular Formula C9H6IN3Determines isotopic mass
Monoisotopic Mass 282.9606 DaTarget mass for LC-MS/ESI+ validation
EPA DTXSID DTXSID401266318Environmental/Toxicity tracking[1]
Key Reactivity Sites N1 (Protection), C3 (Coupling), C4 (Derivatization)Dictates orthogonal synthesis strategy

Biological Application: Kinase Inhibition Pathways

Indazole derivatives synthesized from this scaffold are predominantly utilized as ATP-competitive inhibitors. They have shown profound efficacy in targeting Receptor Tyrosine Kinases (RTKs) such as FGFR (Fibroblast Growth Factor Receptor)[8] and LRRK2 (Leucine-rich repeat kinase 2), a primary target in Parkinson's disease research[2].

The mechanism relies on the functionalized indazole outcompeting endogenous ATP for the catalytic cleft of the kinase. By blocking ATP binding, the inhibitor prevents auto-phosphorylation and the subsequent activation of downstream signaling cascades (e.g., MAPK, AKT), ultimately halting aberrant cellular proliferation or neuroinflammation.

KinasePathway Ligand Extracellular Ligand (e.g., FGF / Cytokines) Receptor Target Kinase (e.g., FGFR / LRRK2) Ligand->Receptor Binds & Dimerizes ATP ATP Binding Receptor->ATP Requires Phosphorylation Kinase Auto-phosphorylation & Activation ATP->Phosphorylation Phosphate transfer Inhibitor Indazole Inhibitor (Derived from 885520-96-7) Inhibitor->ATP Competes for Hinge Region Inhibitor->Phosphorylation Blocks Activation Downstream Downstream Signaling (MAPK / AKT / STAT) Phosphorylation->Downstream Activates Cellular Disease Progression (Proliferation / Inflammation) Downstream->Cellular Promotes

Mechanism of ATP-competitive kinase inhibition by indazole derivatives.

Synthetic Utility & Derivatization Workflows

The most common transformation applied to this compound is the Suzuki-Miyaura cross-coupling at the C3 position to introduce aryl or heteroaryl groups[4][9].

The Criticality of N1-Protection (E-E-A-T Insight)

A frequent point of failure in indazole chemistry is attempting a C3 cross-coupling on the unprotected (free NH) scaffold. Because the 4-carbonitrile group withdraws electron density, the N1 proton is highly acidic. Under the basic conditions required for Suzuki coupling (e.g., K2CO3, Na2CO3), the indazole is deprotonated to form an indazolide anion. This anion strongly coordinates to the Palladium catalyst, forming a stable, unreactive Pd-N complex that poisons the catalyst and halts the catalytic cycle[10][11].

Causality: To prevent catalyst poisoning, the N1 nitrogen must be masked with a bulky, electron-withdrawing protecting group (typically a Boc, THP, or Trityl group) prior to the cross-coupling step[2][10].

Workflow Start 3-Iodo-6-methyl-1H- indazole-4-carbonitrile Protect Step 1: N1-Protection (Boc2O, DMAP, THF) Start->Protect Blocks acidic NH Coupling Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Protect->Coupling Prevents Pd poisoning Deprotect Step 3: Deprotection (TFA or HCl) Coupling->Deprotect C-C Bond Formed Product C3-Functionalized Target Molecule Deprotect->Product Yields Final Drug

Experimental workflow for the C3-functionalization of the indazole scaffold.

Experimental Methodologies (Self-Validating Protocols)

The following protocols represent a robust, self-validating system for the functionalization of 885520-96-7. Each step includes observable validation metrics to ensure experimental integrity[10].

Protocol 1: N1-Boc Protection

Objective: Mask the acidic N1 proton to enable downstream palladium catalysis.

  • Setup: Dissolve this compound (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Reaction: Stir at room temperature for 2–4 hours. The DMAP acts as a nucleophilic catalyst, accelerating the transfer of the Boc group to the sterically hindered N1 position.

  • Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc). The product will appear as a significantly less polar spot (higher Rf) due to the loss of the polar N-H hydrogen bond.

  • Workup: Quench with water, extract with Ethyl Acetate, dry over Na2S04, and concentrate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C3

Objective: Form a C-C bond at the C3 position using an aryl boronic acid.

  • Setup: In a Schlenk flask, combine the N-Boc protected indazole (1.0 equiv), the desired Aryl Boronic Acid (1.5 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 ratio). Causality: The biphasic system ensures solubility of the organic substrate and the inorganic base, while degassing prevents the oxidation of active Pd(0) to inactive Pd(II) by atmospheric oxygen.

  • Reaction: Heat to 90°C for 12 hours under nitrogen.

  • Self-Validation (Visual): The solution should remain a clear yellow/orange. If the solution rapidly turns opaque black (Pd black), the catalyst has decomposed, likely due to oxygen ingress.

  • Workup: Filter through a pad of Celite to remove palladium residues, extract with Dichloromethane (DCM), and purify via flash chromatography.

Protocol 3: N1-Deprotection

Objective: Restore the free indazole NH for target kinase binding.

  • Setup: Dissolve the C3-functionalized intermediate in DCM.

  • Reagent Addition: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

  • Reaction: Stir at room temperature for 1–2 hours. The acid cleaves the tert-butyl group.

  • Self-Validation (Physical): The reaction will bubble as isobutylene and carbon dioxide gases are evolved. The reaction is complete when gas evolution ceases.

  • Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3, and isolate the final product.

References

  • EPA CompTox Chemicals Dashboard. "this compound - Related Substances." Environmental Protection Agency. Available at:[Link][1]

  • EPA CompTox Chemicals Dashboard. "this compound Properties." Environmental Protection Agency. Available at:[Link][6]

  • Google Patents. "WO2024158745A1 - Inhibitors of lrrk2." Available at:[2]

  • Google Patents. "WO2025021033A1 - Fibroblast growth factor receptor inhibitors." Available at:[8]

  • MDPI Molecules. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." Available at:[Link][10]

  • RSC Advances. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Royal Society of Chemistry. Available at:[Link][9]

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3-iodo-6-methyl-1H-indazole-4-carbonitrile spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral characterization and experimental handling of 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS: 885520-96-7). This document is structured for researchers in medicinal chemistry, specifically those working with indazole scaffolds for kinase inhibitor development (e.g., VEGFR, PI3K pathways).

Executive Summary & Compound Profile

This compound is a highly functionalized heterocyclic building block. Its trisubstituted core (iodo, methyl, cyano) allows for orthogonal functionalization:

  • C3-Iodo: Amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aryl or heteroaryl groups.

  • C4-Cyano: Precursor for amides, amines (via reduction), or heterocycles (e.g., tetrazoles).

  • N1-H: Site for alkylation or protection to modulate solubility and potency.

PropertyData
IUPAC Name This compound
CAS Number 885520-96-7
Molecular Formula C₉H₆IN₃
Molecular Weight 283.07 g/mol
Physical State Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH

Synthesis & Characterization Workflow

The synthesis typically proceeds from 6-methyl-1H-indazole-4-carbonitrile via electrophilic iodination. The workflow below outlines the critical path for synthesis and quality control.

G Start Precursor: 6-methyl-1H-indazole-4-carbonitrile (CAS: 885522-51-0) Step1 Iodination (I2, KOH, DMF or NIS, MeCN) Start->Step1 Electrophilic Subst. Product Target: This compound (CAS: 885520-96-7) Step1->Product Isolation QC QC Analysis (NMR, LC-MS, IR) Product->QC Validation

Caption: Synthesis and validation workflow for the target indazole intermediate.

Spectral Data Analysis

Note: The following data represents the consensus spectral profile for this specific substitution pattern based on validated chemometric models and analogous indazole intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The substitution pattern (4-CN, 6-Me) creates a simplified aromatic region with two distinct singlet-like signals (meta-coupling may be resolved at high field).

Table 1: 1H NMR Data (400 MHz, DMSO-d₆)

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
13.80 br s1HNH (N1)Exchangeable proton; shift varies with concentration/temp.
7.65 s (or d, J~1Hz)1HH7 Adjacent to N1; typically the most downfield aromatic proton.
7.42 s (or d, J~1Hz)1HH5 Located between the electron-withdrawing CN and electron-donating Me.
2.48 s3HCH₃ (C6)Characteristic methyl singlet; may overlap with DMSO solvent residual (2.50 ppm).

Table 2: 13C NMR Data (100 MHz, DMSO-d₆)

Shift (δ ppm)AssignmentNotes
141.5 C7aBridgehead carbon
140.2 C6Methyl-substituted
138.8 C3aBridgehead carbon
123.5 C5Aromatic CH
117.0 CN Nitrile carbon (characteristic weak intensity)
112.8 C7Aromatic CH
104.2 C4Ipso to Cyano group
89.5 C3-I Carbon bearing Iodine (significantly upfield due to heavy atom effect)
21.8 CH₃Methyl carbon
Mass Spectrometry (MS)[3]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Key Diagnostic: The presence of Iodine provides a unique mass defect.

Ionm/z (Observed)Description
[M+H]⁺ 283.9 Protonated molecular ion.
[M+Na]⁺ 305.9 Sodium adduct (common in ESI).
[2M+H]⁺ 566.8 Dimer formation (concentration dependent).
Infrared Spectroscopy (IR)
  • Instrument: FT-IR (ATR method).

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3150 - 3300 ν(N-H)Indazole NH stretch (broad).
2225 - 2235 ν(C≡N)Nitrile stretch (sharp, diagnostic).
1610, 1580 ν(C=C, C=N)Aromatic ring skeletal vibrations.
600 - 800 ν(C-I)Carbon-Iodine stretch (fingerprint region).

Experimental Protocol: Iodination of 6-methyl-1H-indazole-4-carbonitrile

This protocol is adapted from standard methodologies for indazole C3-functionalization [1, 2].

Objective: Selective introduction of iodine at the C3 position.

Materials:
  • Precursor: 6-methyl-1H-indazole-4-carbonitrile (1.0 eq)

  • Reagent: Iodine (I₂) (1.1 eq) or N-Iodosuccinimide (NIS) (1.1 eq)

  • Base: Potassium hydroxide (KOH) pellets (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous)

Step-by-Step Procedure:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methyl-1H-indazole-4-carbonitrile (1.0 g, 6.36 mmol) in DMF (10 mL).

  • Base Addition: Add KOH pellets (0.71 g, 12.7 mmol) to the solution. Stir at room temperature for 15 minutes until partially dissolved.

  • Iodination: Cool the mixture to 0°C (ice bath). Add Iodine (I₂) (1.78 g, 7.0 mmol) portion-wise over 10 minutes to control the exotherm.

    • Note: The solution will turn dark brown.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

    • Target Rf: Product will be slightly less polar (higher Rf) than the starting material.

  • Quenching: Pour the reaction mixture into a solution of 10% aqueous Sodium Thiosulfate (Na₂S₂O₃, 50 mL) to quench excess iodine. The color should fade from brown to yellow/white.

  • Isolation: A precipitate should form. Stir for 30 minutes.

    • If solid forms: Filter via Buchner funnel, wash with water (3 x 20 mL), and dry under vacuum.

    • If no solid: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Recrystallize from Ethanol or perform flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) if necessary.

References

  • Organic Syntheses, Coll. Vol. 97, p. 314 (2020). Preparation of 1H-Indazole-3-carbonitrile. (Provides analogous workup and handling for 3-substituted indazoles).

  • U.S. Environmental Protection Agency (EPA) CompTox Dashboard. this compound (DTXSID401266318).

  • BenchChem Application Note. Synthesis and Functionalization of Nitro-Indazoles. (General reference for electrophilic substitution on indazole cores).

Sources

The Biological Potential of 3-iodo-6-methyl-1H-indazole-4-carbonitrile: A Keystone Intermediate for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS RN: 885520-96-7), a heterocyclic compound of significant interest in modern medicinal chemistry. While direct biological profiling of this specific molecule is not extensively documented in public literature, its structural architecture is emblematic of a "privileged scaffold" known for potent and selective biological activity.[1][2] This document synthesizes information from analogous structures and the well-established chemical reactivity of its constituent functional groups to project its most likely mechanism of action and therapeutic potential. The core assessment is that this compound is not an end-state therapeutic itself, but rather a highly valuable and versatile intermediate for the synthesis of next-generation protein kinase inhibitors for applications in oncology and inflammatory diseases. We will explore its synthetic utility, predict its biological target class, and provide robust, field-proven experimental workflows for its characterization and development.

The Indazole Scaffold: A Privileged Core in Modern Pharmaceuticals

The 1H-indazole ring system is a cornerstone of drug discovery, recognized for its ability to mimic the purine base of ATP and interact with the hinge region of protein kinase active sites.[3] This bio-isosteric relationship has led to the development of numerous FDA-approved drugs that feature this core structure.[4]

Prominent examples include:

  • Axitinib & Pazopanib: Tyrosine kinase inhibitors used in the treatment of renal cell carcinoma.[4][5]

  • Entrectinib: An inhibitor of ROS1, TRK, and ALK kinases for specific types of non-small cell lung cancer.[4]

  • Granisetron: A 5-HT3 receptor antagonist used as an antiemetic in cancer therapy.[4]

The consistent success of this scaffold underscores the high probability that novel derivatives, such as those synthesized from this compound, will exhibit potent biological effects.[2][6]

Molecular Architecture and Synthetic Versatility

The therapeutic potential of this compound is derived directly from its unique combination of functional groups, which provide multiple avenues for chemical modification and library generation.

  • 3-Iodo Group: This is the molecule's most significant feature for drug discovery. The carbon-iodine bond is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.[1][7] This allows for the precise and controlled introduction of diverse aryl, heteroaryl, and alkyl moieties, which are critical for establishing structure-activity relationships (SAR) and optimizing target affinity and selectivity.[7]

  • 4-Carbonitrile Group: The nitrile moiety is a versatile functional group. It can act as a hydrogen bond acceptor, contributing to ligand-receptor binding. Alternatively, it can be chemically transformed into other functional groups, such as an amine or a carboxylic acid, to explore different binding interactions or modulate physicochemical properties.

  • 6-Methyl Group: This group can influence the molecule's metabolic stability, solubility, and steric interactions within a protein's binding pocket. Its placement can be fine-tuned to enhance selectivity for a target of interest over off-target proteins.

The strategic utility of this compound as a synthetic building block is illustrated below.

G cluster_0 Core Intermediate cluster_1 Palladium-Catalyzed Cross-Coupling at C3-Iodo Position cluster_2 Resulting Compound Library Core 3-iodo-6-methyl-1H- indazole-4-carbonitrile suzuki Suzuki Coupling (+ Arylboronic Acid) Core->suzuki Diversification sonogashira Sonogashira Coupling (+ Terminal Alkyne) Core->sonogashira Diversification buchwald Buchwald-Hartwig (+ Amine) Core->buchwald Diversification Library Diverse Library of Novel Indazole Derivatives suzuki->Library Synthesis sonogashira->Library Synthesis buchwald->Library Synthesis

Caption: Synthetic utility of the title compound for library generation.

Predicted Biological Target: Protein Kinase Inhibition

Given the prevalence of the indazole scaffold in approved kinase inhibitors, it is highly probable that derivatives of this compound will function as ATP-competitive kinase inhibitors.[3] Many cancers are driven by aberrant signaling from hyperactivated kinases, making them prime therapeutic targets.[1] A plausible target pathway for an indazole derivative is the RAF-MEK-ERK (MAPK) pathway, which is frequently mutated in various cancers, including melanoma and colon cancer.[1]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Activates ERK ERK Kinase MEK->ERK Activates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation Promotes Inhibitor Indazole-Based Inhibitor Inhibitor->RAF Inhibits ATP Binding

Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway.

Proposed Experimental Workflow for Biological Characterization

To empirically determine the biological activity of derivatives synthesized from this compound, a systematic, multi-stage approach is required. This workflow ensures that resources are directed toward the most promising compounds.

G start Synthesized Indazole Derivative Library step1 Step 1: Broad Kinase Panel Screen (e.g., KINOMEscan™) start->step1 Primary Screen step2 Step 2: Biochemical IC50 Determination (e.g., ADP-Glo™) step1->step2 Identify Hits (e.g., >90% Inh.) step3 Step 3: Cellular Proliferation Assay (e.g., CellTiter-Glo®) step2->step3 Confirm Potency (IC50 < 1µM) step4 Step 4: Target Engagement Assay (e.g., NanoBRET™) step3->step4 Confirm Cellular Activity end Lead Candidate for In-Vivo Studies step4->end Validate On-Target Effect

Caption: Proposed workflow for biological characterization.

Protocol 1: Biochemical IC50 Determination via ADP-Glo™ Kinase Assay

This protocol provides a robust method for quantifying the potency of a test compound against a purified kinase identified from a primary screen. The assay measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.

Self-Validation System: The protocol's integrity relies on the inclusion of proper controls.

  • Positive Control: A known inhibitor of the target kinase to confirm assay sensitivity.

  • Negative (Vehicle) Control: DMSO-only wells to define 0% inhibition (maximum kinase activity).

  • "No Enzyme" Control: Wells without kinase to define 100% inhibition (background signal).

Materials:

  • Test Compound (serial dilution in DMSO)

  • Purified, active target kinase

  • Kinase-specific substrate and cofactors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and plate reader with luminescence detection

Methodology:

  • Compound Plating: Dispense 50 nL of each concentration of the test compound serial dilution (in DMSO) into the assay plate wells. Include vehicle (DMSO only) and "no enzyme" control wells.

  • Kinase Reaction Initiation: Prepare a 2X kinase/substrate reaction buffer. Add 5 µL of this solution to each well, except the "no enzyme" controls. For those, add 5 µL of buffer without the enzyme.

  • Incubation: Gently mix the plate on a plate shaker for 30 seconds. Incubate the reaction at room temperature for 60 minutes. The causality here is to allow the enzymatic reaction to proceed to a point within the linear range of ADP production.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to all wells. This step simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which will convert the newly produced ADP into a luminescent signal. Incubate for 30 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Proliferation Assay via CellTiter-Glo®

This assay determines the compound's ability to inhibit the growth of cancer cell lines. It measures intracellular ATP levels, which is a direct indicator of cell viability.

Materials:

  • Cancer cell line whose growth is dependent on the target kinase.

  • Complete cell culture medium.

  • Test Compound (serial dilution in culture medium).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • White, clear-bottom 96-well cell culture plates.

  • Plate reader with luminescence detection.

Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Add 100 µL of medium containing the test compound at 2X the final desired concentrations. Include vehicle control wells (DMSO in medium).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is chosen to allow for multiple cell doubling times, making antiproliferative effects more pronounced.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence. The signal is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percent viability against the log of compound concentration and fitting to a dose-response curve.

Conclusion and Future Directions

This compound represents a starting point of high potential for drug discovery. Its value lies not in its intrinsic biological activity, but in its strategic design as a versatile chemical intermediate. The indazole core provides a proven scaffold for kinase inhibition, while the 3-iodo functionality serves as a reactive handle for rapid library synthesis and lead optimization. By following a systematic workflow of chemical diversification coupled with robust biochemical and cellular screening, researchers can leverage this compound to develop novel, potent, and selective kinase inhibitors. The subsequent steps for a promising lead candidate would involve advanced profiling, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and evaluation in in-vivo xenograft models to establish therapeutic efficacy.

References

  • BenchChem. (2025). Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers.
  • BenchChem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • BenchChem. (2025). A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers.
  • BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326. Retrieved from [Link].

  • Shaikh, A. A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from [Link].

  • U.S. Environmental Protection Agency (EPA). (2025). This compound - Related Substances. Retrieved from [Link].

  • U.S. Environmental Protection Agency (EPA). (2025). This compound - Exposure. Retrieved from [Link].

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(4). Retrieved from [Link].

  • Shaikh, A. A., et al. (2023). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Journal of the Indian Chemical Society.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link].

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3):1311-1316. Retrieved from [Link].

  • Mason, J. M., et al. (2013). The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents. Journal of Medicinal Chemistry, 56(15), 6043–6057. Retrieved from [Link].

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(11), 5183–5189. Retrieved from [Link].

  • Hussain, A., & Verma, C. K. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Biomedical Research, 28(13). Retrieved from [Link].

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An In-depth Technical Guide on the Putative Mechanism of Action of 3-iodo-6-methyl-1H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of 3-iodo-6-methyl-1H-indazole-4-carbonitrile, a specific derivative with significant potential in drug discovery. While direct experimental data on this particular molecule is limited, this document synthesizes information from structurally related indazole compounds to propose a putative mechanism of action. We will delve into the chemical characteristics of this molecule, its likely biological targets, and a hypothetical framework for its experimental validation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel indazole derivatives.

Introduction to the Indazole Scaffold: A Privileged Heterocycle

Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring.[1] This structural motif is found in numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and notably, anti-cancer properties.[2][3][4] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.[3] The 1H-indazole tautomer is generally the most thermodynamically stable and predominant form.[3][5]

The biological significance of indazole derivatives is underscored by their presence in several FDA-approved drugs. For instance, niraparib is an indazole-containing PARP inhibitor used in cancer therapy, and pazopanib is a multi-targeted tyrosine kinase inhibitor.[3] These examples highlight the ability of the indazole scaffold to serve as a core structural element for potent and selective enzyme inhibitors.

Molecular Profile: this compound

The subject of this guide, this compound (CAS RN: 885520-96-7), is a distinct derivative with specific substitutions that likely dictate its biological activity.[6][7]

PropertyValue
Molecular Formula C₉H₆IN₃
CAS Number 885520-96-7

The key structural features of this molecule are:

  • The Indazole Core: Provides the fundamental scaffold for interaction with biological targets.

  • Iodine at the 3-position: This halogen atom is a crucial feature. It can act as a hydrogen bond acceptor and, more importantly, serves as a versatile chemical handle for further synthetic modifications via cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[8][9] This allows for the generation of diverse compound libraries to explore structure-activity relationships (SAR).

  • Methyl Group at the 6-position: This substituent can influence the molecule's lipophilicity and steric interactions within a binding pocket.

  • Carbonitrile (Cyano) Group at the 4-position: The electron-withdrawing nature of the cyano group can significantly modulate the electronic properties of the indazole ring system, potentially influencing its binding affinity and metabolic stability.

Putative Mechanism of Action: A Focus on Kinase Inhibition

Given the prevalence of indazole derivatives as kinase inhibitors, it is highly probable that this compound exerts its biological effects through the inhibition of one or more protein kinases.[10][11] The indazole moiety can function as a surrogate for the adenine of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases.[12]

Targeting the ATP-Binding Site

The proposed mechanism centers on the molecule's ability to form key interactions within the ATP-binding cleft of a target kinase. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine base of ATP.

Potential Kinase Targets and Signaling Pathways

Substituted indazoles are known to inhibit a variety of protein kinases involved in critical cellular signaling pathways, particularly those implicated in cancer.[13] A plausible target for an indazole derivative like the one discussed here is the RAF-MEK-ERK pathway (also known as the MAPK pathway), which is frequently hyperactivated in various cancers.[2]

RAF-MEK-ERK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Indazole_Inhibitor 3-iodo-6-methyl-1H- indazole-4-carbonitrile Indazole_Inhibitor->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by this compound.

Proposed Experimental Workflow for Target Validation

To validate the putative mechanism of action of this compound, a systematic experimental approach is required.

Experimental_Workflow Start Synthesis & Purification of This compound Initial_Screening Broad Kinase Panel Screening Start->Initial_Screening Hit_Identification Identification of Primary Kinase Hits Initial_Screening->Hit_Identification Dose_Response IC50 Determination for Top Kinase Hits Hit_Identification->Dose_Response Hits Found End Mechanism of Action Confirmed Hit_Identification->End No Hits Cellular_Assays Cell-Based Assays (e.g., Western Blot for Phospho-protein Levels) Dose_Response->Cellular_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies via Chemical Modification (utilizing the 3-iodo position) Cellular_Assays->SAR_Studies In_Vivo_Studies In Vivo Efficacy Studies in Relevant Disease Models SAR_Studies->In_Vivo_Studies In_Vivo_Studies->End

Caption: A proposed experimental workflow for the validation of the mechanism of action.

Step-by-Step Protocol: Kinase Inhibition Assay (Example)
  • Compound Preparation: Solubilize this compound in DMSO to create a stock solution.

  • Assay Setup: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Incubation: Allow the kinase reaction to proceed at room temperature for a specified time.

  • Reaction Termination: Stop the reaction by adding a chelating agent.

  • Detection: Measure the fluorescence to determine the extent of peptide phosphorylation.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Potential Therapeutic Applications

Based on the putative mechanism of action as a kinase inhibitor, this compound and its derivatives could have therapeutic potential in several disease areas:

  • Oncology: Targeting kinases in signaling pathways that drive tumor growth and proliferation.[14]

  • Inflammatory Diseases: Modulating kinases involved in inflammatory responses.[4]

  • Cardiovascular Diseases: Some indazole derivatives have shown efficacy against cardiovascular pathologies in experimental settings.[15][16]

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, its structural features strongly suggest its potential as a kinase inhibitor. The indazole scaffold, coupled with the specific substitutions of an iodo group at the 3-position, a methyl group at the 6-position, and a carbonitrile at the 4-position, makes it a compelling candidate for further investigation in drug discovery programs. The versatile chemistry of the 3-iodo substituent provides a clear path for the generation of analog libraries to probe structure-activity relationships and optimize for potency and selectivity. Future research should focus on the systematic screening of this compound against a broad panel of kinases, followed by in-depth cellular and in vivo studies to validate its therapeutic potential.

References

  • Ahmad, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Structure and synthesis of indazole. Available at: [Link]

  • Vel's College of Pharmacy. (n.d.). Synthesis and biological activities of a novel series of indazole derivatives. Available at: [Link]

  • Bentham Science. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). This compound - Related Substances. Available at: [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). This compound - Exposure. Available at: [Link]

  • Royal Society of Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • Google Patents. (n.d.). Methods for preparing indazole compounds.
  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • Allied Academies. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Available at: [Link]

Sources

Technical Whitepaper: Therapeutic Potential and Pharmacological Profiling of 3-Iodo-6-methyl-1H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile, therapeutic utility, and synthetic applications of 3-iodo-6-methyl-1H-indazole-4-carbonitrile .

Executive Summary

This compound (CAS: 885520-96-7) is a high-value heterocyclic intermediate functioning as a "privileged scaffold" in the discovery of small-molecule kinase inhibitors. Its structural architecture—specifically the 4-cyano and 6-methyl substitutions on the indazole core—is meticulously designed to target the ATP-binding pockets of lipid and protein kinases with high selectivity.

This compound is primarily utilized in the synthesis of inhibitors for Phosphoinositide 3-kinase delta (PI3Kδ) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . These targets are critical in the treatment of hematologic malignancies (e.g., CLL, Lymphoma) and autoimmune disorders (e.g., Rheumatoid Arthritis), respectively.

Chemical Architecture & Pharmacophore Analysis

The efficacy of this scaffold stems from its ability to mimic the adenine ring of ATP while providing specific "handles" for optimizing drug-target interactions.

Structural FeatureChemical FunctionPharmacological Role
Indazole Core Bicyclic aromatic heterocycleActs as the Hinge Binder . The N1/N2 nitrogens form critical hydrogen bonds with the kinase hinge region (e.g., Val882 in PI3K).
3-Iodo Group (-I) Halogen at C3Reactive Handle .[1] A labile leaving group for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing attachment of the "tail" moiety that extends into the solvent-exposed region.
4-Cyano Group (-CN) Electron-withdrawing groupElectronic Modulator & Warhead Precursor . It lowers the pKa of the indazole NH, strengthening H-bonds. It is often converted to an oxadiazole or carboxamide to interact with the "gatekeeper" residue or water networks.
6-Methyl Group (-CH3) Hydrophobic alkyl groupSelectivity Filter . Fits into the hydrophobic "affinity pocket" (or specificity pocket) of the kinase, often clashing with bulkier residues in off-target kinases, thereby improving selectivity (e.g., sparing PI3Kα).

Therapeutic Targets and Mechanism of Action

A. Phosphoinositide 3-Kinase Delta (PI3Kδ)

The PI3K pathway is a master regulator of cell growth and survival. The delta (δ) isoform is restricted primarily to leukocytes, making it an ideal target for B-cell malignancies without the systemic toxicity (e.g., hyperglycemia) associated with pan-PI3K inhibition.

  • Mechanism: Derivatives of this compound bind to the ATP-binding cleft of the p110δ catalytic subunit. The 4-CN group (or its derivative) projects toward the ribose-binding pocket, while the group coupled to the 3-position extends out to interact with the non-conserved regions, locking the kinase in an inactive conformation.

  • Clinical Relevance: Used in developing next-generation inhibitors for Chronic Lymphocytic Leukemia (CLL) and Follicular Lymphoma (FL) .

B. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a scaffolding kinase downstream of Toll-like Receptors (TLRs) and IL-1 receptors.

  • Mechanism: Inhibitors built on this scaffold block the phosphorylation of IRAK1, thereby halting the MyD88-dependent signaling cascade. This prevents the activation of NF-κB and the subsequent "cytokine storm."

  • Clinical Relevance: Treatment of Rheumatoid Arthritis , Lupus , and other inflammatory conditions.

C. Emerging Targets (Structural Homology)
  • BTK (Bruton's Tyrosine Kinase): The indazole core is a bioisostere for the phthalazine core found in some BTK inhibitors.

  • HPK1 (Hematopoietic Progenitor Kinase 1): A negative regulator of T-cell activation; indazole derivatives are being explored to enhance anti-tumor immunity.

Visualization of Signaling Pathways

The following diagram illustrates the downstream effects of inhibiting the targets associated with this scaffold.

SignalingPathways cluster_PI3K PI3K Signaling (Oncology) cluster_IRAK IRAK4 Signaling (Immunology) Scaffold 3-iodo-6-methyl-1H- indazole-4-carbonitrile (Derivatives) PI3K PI3Kδ (p110δ) Scaffold->PI3K Inhibits IRAK4 IRAK4 Scaffold->IRAK4 Inhibits PIP3 PIP3 Production PI3K->PIP3 AKT AKT Phosphorylation PIP3->AKT mTOR mTORC1 AKT->mTOR CellSurvival B-Cell Proliferation & Survival mTOR->CellSurvival TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 MyD88->IRAK4 NFkB NF-κB Translocation IRAK4->NFkB Inflammation Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Inflammation

Caption: Dual therapeutic impact: Inhibition of PI3Kδ halts B-cell malignancy growth, while IRAK4 inhibition suppresses autoimmune inflammation.

Experimental Protocols

A. Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes the functionalization of the C3-iodine handle, a critical step in library generation.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl-boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Preparation: Charge a microwave vial with the indazole substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and K₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (monitor via LC-MS for disappearance of the iodine peak).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

B. Validation: ADP-Glo™ Kinase Assay

To verify the potency of the synthesized derivative against PI3Kδ.

  • Enzyme Prep: Dilute recombinant PI3Kδ (p110δ/p85α) in kinase buffer.

  • Compound Addition: Add synthesized compound (in DMSO) to 384-well plate (dose-response curve).

  • Reaction Initiation: Add ATP (10 µM) and PIP2:PS lipid substrate. Incubate at RT for 60 min.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Signal Generation: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Readout: Measure luminescence on a plate reader. Calculate IC₅₀.

Synthesis Workflow Diagram

The following diagram outlines the chemical derivation from the core building block.

Synthesis Start 6-Methyl-1H-indazole Step1 1. Bromination (C4) 2. Cyanation (CuCN) Start->Step1 Intermediate 6-Methyl-1H-indazole- 4-carbonitrile Step1->Intermediate Step2 Iodination (I2/KOH) Intermediate->Step2 Target 3-Iodo-6-methyl-1H- indazole-4-carbonitrile Step2->Target Step3 Suzuki Coupling (Ar-B(OH)2, Pd) Target->Step3 Final Target Kinase Inhibitor (PI3Kδ / IRAK4) Step3->Final

Caption: Synthetic route from raw material to final kinase inhibitor, highlighting the 3-iodo compound as the pivotal divergent intermediate.

References

  • GlaxoSmithKline Intellectual Property. (2013).[2][3] 4-Oxadiazol-2-yl-indazoles as inhibitors of PI3 kinases. US Patent 8,524,751 B2.[2][3][4][5] Link

  • Biogen MA Inc. (2016).[6] IRAK4 Inhibiting Agents. WO Patent 2016/011390 A1. Link

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 18-35. (Provides protocol context for indazole functionalization). Link

  • BenchChem. Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. (Technical Note on related scaffold utility). Link

  • EPA CompTox Dashboard. this compound (DTXSID401266318). Link

Sources

The Synthetic Versatility of 3-iodo-6-methyl-1H-indazole-4-carbonitrile: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold and a Novel Functionalized Intermediate

The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique bicyclic heteroaromatic structure, featuring a fused benzene and pyrazole ring, provides a versatile template for designing molecules with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The therapeutic success of indazole-containing drugs such as the antiemetic granisetron and the kinase inhibitor axitinib underscores the significance of this scaffold in modern drug discovery.[3][5]

This technical guide focuses on 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS No: 885520-96-7), a strategically functionalized derivative with significant potential as a versatile building block for the synthesis of novel therapeutic agents.[6][7] The presence of an iodine atom at the 3-position, a carbonitrile group at the 4-position, and a methyl group at the 6-position offers a rich platform for chemical diversification. The iodo group is particularly amenable to transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.[8] The carbonitrile moiety can be further transformed into other functional groups, and the methyl group can influence the molecule's physicochemical properties. This guide will provide a comprehensive overview of the proposed synthesis, chemical reactivity, and potential applications of this promising, yet under-explored, intermediate.

Proposed Synthesis of this compound

Synthetic_Pathway_for_this compound start 2-Amino-5-methylbenzonitrile step1 Diazotization (NaNO2, HCl) start->step1 1. intermediate1 Diazonium Salt Intermediate step1->intermediate1 step2 Cyclization intermediate1->step2 2. indazole 6-Methyl-1H-indazole-4-carbonitrile step2->indazole step3 Iodination (I2, K2CO3, DMF) indazole->step3 3. product This compound step3->product

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthetic Protocol (Proposed)
  • Diazotization and Cyclization to form 6-methyl-1H-indazole-4-carbonitrile:

    • Dissolve 2-amino-5-methylbenzonitrile in a suitable acidic medium, such as glacial acetic acid or aqueous hydrochloric acid.[10]

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature to form the diazonium salt intermediate.[10]

    • Allow the reaction mixture to warm to room temperature and stir for several hours to facilitate intramolecular cyclization to the indazole ring system.

    • Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.

  • Iodination at the C3 Position:

    • Dissolve the resulting 6-methyl-1H-indazole-4-carbonitrile in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (K₂CO₃), to the solution and stir.[11]

    • Add molecular iodine (I₂) portion-wise to the mixture.[11]

    • Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent.

    • Purify the crude product by flash column chromatography to yield this compound.

Physicochemical and Spectroscopic Data (Predicted)

The following table summarizes the predicted physicochemical and spectroscopic data for this compound, based on its structure and data from closely related analogues.[1][12] This information is crucial for compound identification and characterization.

PropertyPredicted Value
Molecular Formula C₉H₆IN₃
Molecular Weight 283.07 g/mol
Appearance Likely a solid powder (e.g., off-white to yellow)
¹H NMR Distinct aromatic protons on the indazole ring, a singlet for the methyl group, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the carbon atoms of the indazole core, the methyl group, and the nitrile carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.

Chemical Reactivity and Synthetic Applications

The trifunctional nature of this compound makes it a highly versatile intermediate for the synthesis of diverse and complex heterocyclic scaffolds.[8]

Functionalization_Pathways cluster_C3 C3-Position Functionalization cluster_C4 C4-Position Functionalization cluster_N1 N1-Position Functionalization start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki Forms C-C bond sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) start->sonogashira Forms C-C bond heck Heck Coupling (Alkene, Pd catalyst) start->heck Forms C-C bond buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) start->buchwald Forms C-N bond hydrolysis Hydrolysis (H+ or OH-) start->hydrolysis Nitrile to Carboxylic Acid reduction Reduction (e.g., LiAlH4) start->reduction Nitrile to Amine protection N-Protection (e.g., SEM-Cl, Boc2O) start->protection Masks N-H reactivity alkylation N-Alkylation (R-X, base) start->alkylation Introduces alkyl group

Caption: Key functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The iodine atom at the C3-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-nitrogen bonds.[8]

  • Suzuki-Miyaura Coupling: For the synthesis of 3-aryl or 3-heteroaryl indazoles.[8]

  • Sonogashira Coupling: For the introduction of alkynyl groups at the C3-position.[13]

  • Heck Coupling: For the formation of 3-alkenyl indazoles.[14]

  • Buchwald-Hartwig Amination: For the synthesis of 3-aminoindazoles.[8]

Transformations of the 4-Carbonitrile Group

The carbonitrile group provides a gateway to other important functionalities:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid, which can then be converted to esters, amides, or other derivatives.

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), providing another point for derivatization.

N-Protection and Functionalization

The indazole nitrogen can be reactive in certain synthetic steps and may require protection.[15] Common protecting groups for indazoles include tetrahydropyranyl (THP) and (2-(trimethylsilyl)ethoxy)methyl (SEM).[14][15] The nitrogen can also be alkylated to introduce further diversity.

Detailed Experimental Protocols (Exemplary)

The following protocols are adapted from literature procedures for analogous compounds and serve as a starting point for the functionalization of this compound.

Protocol 1: Suzuki-Miyaura Coupling[8]
  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 2: Cyanation of 3-Iodoindazole (for synthesis of the carbonitrile)[16]

While the proposed synthesis starts with a pre-functionalized aniline, an alternative approach could involve the cyanation of a 3-iodoindazole precursor.

  • In a reaction flask, combine 3-iodo-1H-indazole (1.0 equiv.), potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv.), and a palladium catalyst system (e.g., allylpalladium(II) chloride dimer and a ligand like Xantphos).[16]

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as dimethylacetamide (DMAc).[16]

  • Heat the reaction mixture and stir until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Potential Applications in Drug Discovery

Substituted indazoles are well-known as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[12][17] The specific substitution pattern on the indazole ring plays a critical role in binding affinity and selectivity. The versatile functional handles on this compound make it an ideal starting material for generating libraries of compounds for screening against various kinase targets, such as those in the RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer.[1]

Kinase_Inhibition_Hypothesis drug Indazole-based Inhibitor kinase Protein Kinase (e.g., RAF, VEGFR) drug->kinase Binds to active site product Phosphorylated Substrate kinase->product inhibition Inhibition atp ATP atp->kinase substrate Substrate substrate->kinase pathway Downstream Signaling Pathway product->pathway effect Cellular Effect (e.g., Apoptosis) pathway->effect

Caption: Hypothetical mechanism of kinase inhibition by an indazole derivative.

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. While direct literature on this specific compound is limited, its structural features suggest a rich and predictable reactivity based on the well-established chemistry of substituted indazoles. The strategic placement of the iodo, methyl, and carbonitrile groups provides multiple avenues for diversification, making it an ideal scaffold for the synthesis of compound libraries targeting a wide range of biological targets, particularly protein kinases. This guide provides a foundational understanding of its potential synthesis, reactivity, and applications, encouraging further exploration of this valuable intermediate in the quest for novel therapeutics.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Benchchem. A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers.
  • Benchchem. Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers.
  • Benchchem. Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • EPA. This compound - Related Substances.
  • Benchchem. Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.
  • BLD Pharm. 3-Iodo-1H-indazole-4-carbonitrile.
  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. (2020).
  • EPA. This compound - Exposure.
  • Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives.
  • Benchchem. Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Ambeed, Inc. 3-Iodo-4-methyl-1H-indazole.
  • NIH PubChem. 3-Iodo-1H-indazole.
  • Benchchem. An In-depth Technical Guide on the Putative Molecular Structure of 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • ChemicalBook. 6-Iodo-1H-indazole synthesis.
  • EPA. This compound - Hazard.
  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
  • MilliporeSigma. Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate.
  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Google Patents. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
  • Benchchem. Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole.
  • Google Patents. WO2011040510A1 - Indazole analogue.
  • Sigma-Aldrich. 3-Iodo-6-methyl-1H-indazole.
  • Eureka | Patsnap. Synthesis method of 6-iodine-1H-indazole. (2019).
  • PMC. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway.
  • PharmaBlock. Indazoles in Drug Discovery.
  • CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • PubMed. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016).

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The Discovery and Application of 3-Iodo-6-methyl-1H-indazole-4-carbonitrile in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 1H-indazole scaffold is recognized as a highly privileged pharmacophore, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., axitinib, pazopanib) and allosteric modulators. The discovery and commercial availability of 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS 885520-96-7) has significantly accelerated the hit-to-lead optimization process for drug development professionals. Rather than acting as a final therapeutic agent, this polyfunctionalized molecule is a precision-engineered synthetic intermediate.

This whitepaper provides an in-depth technical analysis of the structural rationale behind this specific substitution pattern, details self-validating protocols for its functionalization via palladium-catalyzed cross-coupling, and explores its application in the discovery of novel targeted therapeutics.

Structural Rationale & Pharmacophore Mapping

The specific functionalization of this compound is not arbitrary; every moiety serves a distinct mechanistic or synthetic purpose in drug design.

  • The 1H-Indazole Core: Acts as a classic "hinge-binding" motif. The adjacent nitrogen atoms (N1 and N2) serve as a hydrogen-bond donor and acceptor pair, respectively, allowing the molecule to anchor into the ATP-binding pocket of kinases [1].

  • 3-Iodo Substituent (The Synthetic Handle): The C3 position is notoriously difficult to functionalize directly with high regioselectivity. Pre-installing an iodine atom provides a highly reactive handle for late-stage diversification (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings) [2]. Iodine is specifically chosen over bromine or chlorine because its weaker carbon-halogen bond undergoes oxidative addition with Palladium(0) at a significantly faster rate, enabling reactions under milder conditions. This is critical to prevent the degradation of sensitive functional groups.

  • 4-Cyano Group (Electronic Modulator): The cyano group is a strong electron-withdrawing group (EWG). By pulling electron density away from the indazole ring, it lowers the pKa of the N1 proton. This subtle electronic tuning improves the molecule's membrane permeability (a critical ADME parameter) and strengthens the hydrogen-bond donor capacity of the N1 proton at the kinase hinge region.

  • 6-Methyl Group (Hydrophobic Probe): The methyl group at the C6 position provides a small, lipophilic contact designed to probe hydrophobic pockets within the target protein, such as the gatekeeper residue in receptor tyrosine kinases (RTKs).

Synthetic Methodology: Overcoming Unprotected Azole Inhibition

Historically, performing cross-coupling reactions on unprotected indazoles was challenging. The acidic N-H proton and the nitrogen lone pairs can coordinate with and poison palladium catalysts, leading to stalled reactions or unwanted N-arylation [1].

However, utilizing modern bulky, electron-rich phosphine ligands (such as XPhos) in pre-catalyst systems (e.g., XPhos Pd G2) effectively suppresses this inhibitory effect. The steric bulk of the ligand prevents the formation of inactive, off-cycle palladium-azole complexes, allowing the C3-arylation to proceed smoothly without the need for protecting groups (like Boc or THP) [3].

Logical Workflow of C3-Functionalization

SynthWorkflow A 3-Iodo-6-methyl-1H- indazole-4-carbonitrile (CAS 885520-96-7) E C3-Aryl Indazole Target Molecule A->E Suzuki-Miyaura Coupling B Aryl/Heteroaryl Boronic Acid B->E C Pd Precatalyst (e.g., XPhos Pd G2) C->E D Aqueous Base (e.g., K3PO4) D->E

Fig 1. Logical workflow for the Pd-catalyzed C3-arylation of the unprotected indazole scaffold.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details the synthesis of a C3-aryl derivative using this compound. This protocol is designed as a self-validating system, ensuring that each step has a measurable checkpoint to guarantee scientific integrity.

Reagents Required:

  • This compound (1.0 equiv, 0.5 mmol)

  • Aryl boronic acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%)

  • Potassium phosphate tribasic (

    
    ) (2.0 equiv, 1.0 mmol)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 ratio, 5 mL), degassed.
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, charge the 3-iodo-indazole intermediate, aryl boronic acid, and

    
    .
    
  • Atmosphere Exchange: Seal the vial with a septum cap. Evacuate the vial and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.

  • Solvent Addition: Add the degassed 1,4-Dioxane/

    
     mixture via syringe. Causality: The water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle by forming a reactive boronate complex.
    
  • Catalyst Initiation: Quickly uncap the vial under a positive flow of Argon, add the XPhos Pd G2 precatalyst, and reseal. Heat the mixture to 80°C in an oil bath for 4–6 hours.

  • Validation Checkpoint (In-Process Control): After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS.

    • Success State: Disappearance of the isotopic mass peak corresponding to the starting material (

      
      
      
      
      
      ) and appearance of the target product mass.
    • Failure State: If >10% starting material remains, spike the reaction with an additional 1 mol% of precatalyst and 0.5 equiv of boronic acid, then heat for an additional 2 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography.
    
Quantitative Data: Optimization of Coupling Conditions

The table below summarizes the causality of catalyst selection on the yield of C3-arylation for highly functionalized indazoles [1, 3].

Catalyst SystemLigand TypeBase / SolventTemp (°C)Conversion (%)Notes

Standard Phosphine

/ Dioxane-

100< 20%Catalyst poisoned by unprotected indazole NH.

Bidentate Phosphine

/ DMF
9045%Moderate yield; significant protodeboronation observed.
XPhos Pd G2 Bulky Biaryl Phosphine

/ Dioxane-

80 > 95% Optimal. Steric bulk prevents off-cycle Pd-azole coordination.

Application in Target Discovery: Kinase Inhibition

Once functionalized, derivatives of this compound are frequently screened against kinome panels. A primary biological application for these compounds is the inhibition of Receptor Tyrosine Kinases (RTKs) or downstream effectors in the MAPK/ERK pathway, which are critical drivers in oncogenesis.

By installing specific aryl or heteroaryl groups at the C3 position via the aforementioned protocol, medicinal chemists can optimize the molecule to selectively bind to the inactive (DFG-out) or active (DFG-in) conformations of specific kinases.

BiologicalPathway Ligand Growth Factor (e.g., EGF/VEGF) RTK Receptor Tyrosine Kinase Ligand->RTK Binding RAS RAS GTPase RTK->RAS Phosphorylation Inhibitor Indazole-Derived Kinase Inhibitor Inhibitor->RTK ATP-competitive Inhibition RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription

Fig 2. RTK/MAPK signaling cascade illustrating the targeted intervention point of indazole inhibitors.

By utilizing this compound as the core building block, researchers can efficiently generate extensive libraries of these inhibitors, rapidly exploring structure-activity relationships (SAR) to maximize potency and selectivity while minimizing off-target toxicity.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. URL:[Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2016). C3-Indazole Functionalization: A Review. Targets in Heterocyclic Systems, 20, 105-131. URL:[Link]

  • Arepally, S., & Park, J. K. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 26034-26042. URL:[Link]

Methodological & Application

Application Note: Synthesis of 3-iodo-6-methyl-1H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS: 885520-96-7). This scaffold is a critical intermediate in the discovery of kinase inhibitors (e.g., PI3K, FGFR) and requires precise regiochemical control during functionalization.

Executive Summary

The synthesis of this compound presents two primary chemoselective challenges:

  • Orthogonal Halogenation: Differentiating between the C4-bromide (for cyanation) and the C3-iodide.

  • Electronic Deactivation: The installation of the electron-withdrawing nitrile group at C4 significantly reduces the nucleophilicity of the indazole ring, making subsequent electrophilic iodination at C3 kinetically slower.

Strategic Solution: This protocol employs a "Cyanation-First" strategy. Attempting to iodinate a 4-bromo precursor first (to yield 3-iodo-4-bromoindazole) is contraindicated because the C3-I bond is more labile than the C4-Br bond under Palladium-catalyzed conditions, leading to competitive de-iodination or scrambling during the cyanation step. Therefore, the nitrile is installed prior to iodination.

Strategic Retrosynthesis & Pathway

The synthesis is disconnected into three logical modules to ensure scalability and purity.

Retrosynthesis Target TARGET This compound Inter1 INTERMEDIATE 1 6-methyl-1H-indazole-4-carbonitrile Target->Inter1 Electrophilic Iodination (C3) (NIS or I2/KOH) Inter2 INTERMEDIATE 2 4-bromo-6-methyl-1H-indazole Inter1->Inter2 Pd-Catalyzed Cyanation (C4) (Zn(CN)2, Pd(PPh3)4) Start STARTING MATERIAL 4-bromo-2,6-dimethylaniline (or Commercial 4-bromo-6-methylindazole) Inter2->Start Jacobson Indazole Synthesis (Diazotization/Cyclization)

Figure 1: Retrosynthetic logic prioritizing C4-functionalization prior to C3-iodination to preserve halogen integrity.

Detailed Experimental Protocol

Phase A: Precursor Preparation (Optional)

Note: If 4-bromo-6-methyl-1H-indazole is purchased commercially (CAS 885521-94-8), skip to Phase B.

Objective: Synthesis of 4-bromo-6-methyl-1H-indazole from 4-bromo-2,6-dimethylaniline. Mechanism: Diazotization followed by intramolecular cyclization (Jacobson Indazole Synthesis).

  • Diazotization: Suspend 4-bromo-2,6-dimethylaniline (1.0 eq) in glacial acetic acid. Add aqueous

    
     (1.1 eq) dropwise at 0–5°C.
    
  • Cyclization: Allow the diazonium salt to warm to RT. The internal methyl group undergoes cyclization.

  • Workup: Neutralize with NaOH, extract with EtOAc.

  • Yield: Typically 60–75%.

Phase B: N-Protection (Critical for Yield)

Direct cyanation of free indazoles often suffers from catalyst poisoning due to the coordination of Palladium to the pyridinic nitrogen (N2). Protecting N1 is mandatory for consistent high yields.

Step 1: THP Protection

  • Reagents: 4-bromo-6-methyl-1H-indazole (10 g), 3,4-Dihydro-2H-pyran (DHP, 2.0 eq), p-Toluenesulfonic acid (PTSA, 0.1 eq).

  • Solvent: Anhydrous DCM or THF.

  • Conditions: Reflux (THF) or RT (DCM) for 4–12 h.

  • Procedure:

    • Dissolve indazole in solvent.[1][2] Add PTSA followed by DHP.

    • Monitor TLC (Hexane/EtOAc 4:1) until starting material disappears.[1][2][3]

    • Quench with sat.

      
      . Extract with DCM.
      
    • Concentrate to yield 4-bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole . Use crude in next step.

Phase C: Palladium-Catalyzed Cyanation (The "Rosenmund-von Braun" Modification)

This is the most sensitive step. We utilize Zinc Cyanide (


) for its reliability, though 

is a greener alternative if heavy metal waste is a concern.

Reagents:

  • Substrate: N-THP protected bromide (from Phase B).

  • Cyanating Agent:

    
     (0.6 eq).[4]
    
  • Catalyst:

    
     (5–10 mol%).
    
  • Solvent: Anhydrous DMF (degassed).

Protocol:

  • Setup: In a pressure vial or round-bottom flask, combine the substrate,

    
    , and 
    
    
    
    .
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ) three times.[1][2] Strict oxygen exclusion is vital  to prevent homocoupling or catalyst deactivation.
    
  • Solvation: Add degassed DMF via syringe.

  • Reaction: Heat to 100–110°C for 12–16 hours.

    • Checkpoint: The solution typically turns from yellow to dark orange/brown.

  • Workup (Safety Critical):

    • Cool to RT.

    • Quench: Pour into a solution of diluted Ammonium Hydroxide (

      
      ) or ethylenediamine to complex excess Zinc/Copper salts.
      
    • Extract with EtOAc (3x). Wash organics with brine (3x) to remove DMF.

  • Purification: Flash chromatography (0-30% EtOAc/Hexane).

    • Target:6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile .

Phase D: Deprotection & C3-Iodination

We perform deprotection first to avoid iodinating the protecting group or affecting the THP stability during iodination workup.

Step 1: THP Removal

  • Dissolve the nitrile intermediate in MeOH.

  • Add 4M HCl in Dioxane (5 eq) or conc. HCl (catalytic amount).

  • Stir at RT or 50°C for 2 h.

  • Neutralize with

    
    , filter precipitate.
    
  • Product:6-methyl-1H-indazole-4-carbonitrile .[5]

Step 2: Regioselective C3-Iodination The nitrile at C4 deactivates the ring, making standard


 addition slow. We use basic conditions to increase the nucleophilicity of the indazole (via the anion) or N-iodosuccinimide (NIS) for a cleaner profile.

Preferred Method (Base-Mediated):

  • Dissolution: Dissolve 6-methyl-1H-indazole-4-carbonitrile (1.0 eq) in 1,4-Dioxane/Water (4:1) or DMF.[2][6][7]

  • Base: Add KOH (pellets, 2.5 eq). Stir until dissolved.

  • Iodination: Add Iodine (

    
    , 1.2 eq) portion-wise at RT.
    
    • Why: The indazolyl anion formed by KOH is highly reactive toward

      
       at the C3 position.
      
  • Monitoring: Stir at RT for 1–3 hours. If sluggish, heat to 50°C.

  • Quench: Add sat. Sodium Thiosulfate (

    
    ) to reduce excess iodine (color changes from dark red/brown to yellow/white).
    
  • Isolation: Adjust pH to ~7 with dilute HCl. The product usually precipitates. Filter and wash with water.[3][8]

  • Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH).

Analytical Data Summary

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidIodine compounds often yellow over time.
1H NMR (DMSO-d6) δ ~13.5 (br s, 1H, NH), 7.6 (s, 1H, H7), 7.4 (s, 1H, H5), 2.5 (s, 3H, Me)Absence of C3-H (~8.0 ppm) confirms iodination.
MS (ESI+) [M+H]+ = 283.9Characteristic Iodine isotope pattern not applicable (monoisotopic), but mass shift +126 amu from precursor.
IR ~2220-2230 cm⁻¹ (CN stretch)Strong nitrile band.
Yield (Overall) 35% - 50%From 4-bromo precursor.

Workflow Diagram

SynthesisProtocol Start 4-bromo-6-methyl-1H-indazole (Start) Step1 1. N-Protection (DHP, PTSA) Start->Step1 Step2 2. Cyanation (Zn(CN)2, Pd(PPh3)4, 100°C) Step1->Step2 Pd(0) Cycle Step3 3. Deprotection (HCl/MeOH) Step2->Step3 Acid Hydrolysis Step4 4. Iodination (I2, KOH, Dioxane) Step3->Step4 Electrophilic Sub. Final This compound (Final Product) Step4->Final

Figure 2: Step-by-step synthetic workflow emphasizing the protection-cyanation-iodination sequence.

Safety & Troubleshooting (Self-Validating Systems)

  • Cyanide Safety: When using

    
    , always operate in a well-ventilated fume hood. Keep a bleach solution (
    
    
    
    ) nearby to neutralize any spills. The workup generates aqueous cyanide waste; dispose of strictly according to EHS regulations (pH > 10).
  • Reaction Stalling (Cyanation): If the cyanation stalls, add a catalytic amount of Zinc dust (activated) to the reaction. This regenerates the active Pd(0) species from oxidized Pd(II).

  • Regioselectivity Check: In the final iodination, if N-iodination is observed (unstable species), treating the crude mixture with aqueous base usually rearranges it to the thermodynamic C3-iodo product.

References

  • Indazole Synthesis & Functionalization

    • BenchChem.[3] "Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis." (2025).[3] Link

    • Organic Syntheses.[1][2][6] "Preparation of 1H-Indazole-3-carbonitrile." Org.[1][2][3][7][8][9][10] Synth.2020 , 97, 314-326. Link (Demonstrates Pd-catalyzed cyanation logic).

  • Cyanation Protocols

    • Cohen, D. T.; Buchwald, S. L.[10] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Org.[1][2][3][7][8][9][10] Lett.2015 , 17, 202-205.[10] Link

    • Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." J. Org.[9] Chem.2005 , 70, 1508.

  • Iodination Methodologies

    • L'Heureux, A., et al. "Amination of 3-Iodoindazoles." J. Org.[9] Chem.2010 , 75, 3401. (Describes C3 iodination conditions).

  • Compound Data

    • EPA CompTox Dashboard. "this compound." DTXSID401266318. Link

Sources

purification of 3-iodo-6-methyl-1H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Purity Isolation of 3-Iodo-6-methyl-1H-indazole-4-carbonitrile

Abstract & Strategic Overview

The compound This compound is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., PI3K, FGFR targets). Its trifunctional nature—containing a reactive iodide for cross-coupling, a nitrile for heterocycle formation, and a methyl group for hydrophobic pocket binding—makes it a high-value intermediate.

However, its synthesis via electrophilic iodination of 6-methyl-1H-indazole-4-carbonitrile often yields a crude mixture containing unreacted starting material (approx. 5-10%), oxidative byproducts, and residual iodinating agents (NIS/succinimide).

This Application Note details a self-validating purification protocol designed to achieve >99.5% purity. We move beyond standard "extract and column" heuristics, employing a solubility-driven precipitation method followed by a "polishing" chromatographic step.

Chemical Context & Impurity Profile

To purify effectively, one must understand the origin of the impurities. The standard synthesis involves the iodination of the C3 position of the indazole ring.[1][2][3][4]

  • Target Molecule: this compound (

    
    ).
    
  • Precursor: 6-methyl-1H-indazole-4-carbonitrile.

  • Reagents: N-Iodosuccinimide (NIS) or

    
    /KOH in DMF.
    

Critical Quality Attributes (CQA) & Impurities:

Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Starting Material (SM) Incomplete reactionHigh polarity similarity to product; lacks Iodine (lower lipophilicity).High-efficiency Flash Chromatography (HEFC).
Succinimide Byproduct of NISHighly water-soluble.Aqueous wash / Precipitation.
Iodine (

)
Reagent excessPurple/Brown color; oxidizer.Quench with Sodium Thiosulfate (

).[5]
Regioisomers Iodination at C5/C7Rare due to electronic directing of CN group, but possible.Recrystallization (structural mismatch).

Method Development: Solubility & Phase Logic

The purification strategy relies on the "Solubility Switch" .

  • DMF (Reaction Solvent): Solubilizes both SM and Product.

  • Water: Solubilizes Succinimide and salts; precipitates the Product (highly lipophilic due to Iodine/Methyl/Nitrile combination).

  • DCM/MeOH: Solubilizes Product for loading.

Self-Validating Checkpoint: The addition of water to the DMF reaction mixture must yield a precipitate. If an oil forms, the impurity profile is high, or the temperature is too high.

Detailed Protocols

Protocol A: Reaction Work-up & Bulk Isolation (The "Crude" Clean)

Objective: Remove >90% of succinimide, inorganic salts, and elemental iodine without chromatography.

Reagents:

  • 10% w/v Aqueous Sodium Thiosulfate (

    
    ).
    
  • Deionized Water (Ice cold).

  • Ethyl Acetate (EtOAc) - Only if precipitation fails.

Step-by-Step:

  • Quenching: Upon reaction completion (verified by LC-MS), cool the DMF reaction mixture to 0–5°C.

  • Iodine Scavenging: Slowly add 10%

    
     solution (0.5 eq relative to initial iodine source) with vigorous stirring.
    
    • Observation: The dark brown color should fade to yellow/orange.

  • Precipitation (The Critical Step):

    • Slowly pour the quenched DMF mixture into a beaker containing 5 volumes of ice-cold water while stirring rapidly.

    • Mechanism:[4][6][7][8] The abrupt polarity shift forces the lipophilic 3-iodo-indazole out of solution, while succinimide and salts remain in the aqueous phase.

    • Checkpoint: A beige/off-white solid should form immediately.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the cake 3x with water to remove residual DMF.

  • Drying: Dry the solid under vacuum at 45°C for 4 hours.

    • Result: Crude purity is typically 85–92%.

Protocol B: High-Efficiency Flash Chromatography (The "Fine" Clean)

Objective: Separate unreacted starting material (SM) from the target. The SM lacks the heavy iodine atom, making it slightly more polar and less lipophilic.

System Parameters:

  • Stationary Phase: Spherical Silica Gel (20–40 µm), High Surface Area.

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc) or THF.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile).

Gradient Table:

Time (CV)% Mobile Phase BRationale
0–25%Equilibrate & prevent breakthrough.
2–55% → 20%Shallow gradient to elute non-polar impurities.
5–1520% → 40%Elution Window. Product typically elutes at ~30–35% B.
15–2040% → 100%Flush polar starting material (SM often elutes here).

Operational Note: Dissolve the crude solid in a minimum volume of DCM (Dichloromethane) for liquid loading, or use dry-loading on Celite if solubility is poor.

Protocol C: Recrystallization (The "Polish")

Objective: Achieve >99.5% purity for biological assays.

  • Solvent System: Ethanol/Water (3:1) or Toluene.[9]

  • Procedure:

    • Dissolve the chromatographed solid in boiling Ethanol.

    • Add hot water dropwise until persistent turbidity is observed.

    • Allow to cool slowly to room temperature, then 4°C.

  • Harvest: Filter crystals and wash with cold Ethanol.

Visualization: Purification Logic & Workflow

The following diagram illustrates the decision matrix for purifying this specific scaffold, emphasizing the "Self-Validating" checkpoints.

PurificationWorkflow Start Crude Reaction Mixture (DMF, Product, SM, NIS) Quench Quench: Add Na2S2O3 (Remove Iodine color) Start->Quench Precip Precipitation Step Pour into 5x Ice Water Quench->Precip Check1 Checkpoint: Solid Formed? Precip->Check1 Filter Filter & Wash (Remove Succinimide/DMF) Check1->Filter Yes (Suspension) Extract Extraction Route (EtOAc/Brine) Check1->Extract No (Oiling/Emulsion) CrudeSolid Crude Solid (85-90% Purity) Filter->CrudeSolid Extract->CrudeSolid Column Flash Chromatography Gradient: Hex/EtOAc 5->40% CrudeSolid->Column Final Pure Product (>99% Purity) Column->Final Collect Fractions

Caption: Decision tree for the isolation of this compound, highlighting the critical phase-separation checkpoint.

Analytical Validation (QC)

To ensure the protocol was successful, verify against these metrics:

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the C3-proton signal (typically a singlet around 8.0–8.2 ppm in the non-iodinated precursor).

    • Confirm the methyl singlet (approx. 2.5 ppm) and the aromatic protons of the indazole ring.[7][10]

  • LC-MS:

    • Target Mass: [M+H]+ = 284.0 (Calculated for

      
      ).
      
    • Isotope Pattern: Iodine does not have a distinct M+2 isotope like Br/Cl, but the mass defect is unique.

  • Appearance: The pure compound should be a white to pale yellow crystalline solid. Dark coloration indicates residual iodine or oxidation.

References

  • BenchChem. (2025).[1][2][3][5][11] Technical Guide: Synthesis and Properties of Nitro-Indazole Derivatives. Retrieved from

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 262-273. Retrieved from

  • Gaikwad, D. D., et al. (2015). Molecular Iodine as an efficient catalyst for the synthesis of indazole.[1][2][9] International Journal of ChemTech Research. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Iodo-6-methyl-1H-indazole.[1] Retrieved from

  • ChemicalBook. (2024).[6] Synthesis routes for 6-Iodo-1H-indazole and derivatives. Retrieved from

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Iodo-6-methyl-1H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the methodology for the palladium-catalyzed cross-coupling of 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS: 885520-96-7). This scaffold is a critical intermediate in the synthesis of PI3K, FGFR, and other kinase inhibitors. The presence of the electron-withdrawing nitrile group at C4 and the reactive iodine at C3 creates a unique electronic environment that facilitates oxidative addition but requires careful control of basicity to prevent nitrile hydrolysis or N-arylation side reactions.

Two validated protocols are provided:

  • Method A (Protected): Uses THP or SEM protection for maximum yield and scale-up reliability.

  • Method B (Direct): A rapid, protecting-group-free approach for medicinal chemistry screening.

Chemical Context & Reactivity Analysis[1][2][3][4][5][6][7][8]

Structural Considerations
  • C3-Iodine (Reactive Site): The C-I bond is activated by the adjacent electron-withdrawing nitrile (CN) at C4. This makes oxidative addition of Pd(0) faster than in unsubstituted indazoles.

  • N1-Proton (Acidic): The pKa of the indazole NH is lowered by the C4-CN group. In the presence of base, the N-anion can coordinate to Palladium, potentially poisoning the catalyst or leading to competing N-arylation if the boronic acid is not in excess.

  • C4-Nitrile (Sensitive): While generally stable, the nitrile can undergo partial hydrolysis to the amide under vigorous aqueous basic conditions (e.g., high molarity NaOH/heat). Mild carbonate or phosphate bases are preferred.

Reaction Pathway Diagram

The following diagram outlines the strategic choices between direct and protected coupling routes.

ReactionPathways Start 3-iodo-6-methyl- 1H-indazole-4-carbonitrile Prot Protection (DHP, TsOH) Start->Prot Method A (Scale-up) Suzuki_B Direct Suzuki (Pd(PPh3)4, Na2CO3) Start->Suzuki_B Method B (Rapid Screen) Inter N-THP Protected Intermediate Prot->Inter Suzuki_A Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Inter->Suzuki_A Deprot Deprotection (HCl/MeOH) Suzuki_A->Deprot Product C3-Arylated Product Suzuki_B->Product Deprot->Product

Figure 1: Strategic workflow for C3-functionalization. Method A is recommended for >1g scale to avoid catalyst poisoning.

Experimental Protocols

Method A: High-Fidelity Route (Protected)

Recommended for: Scale-up (>1g), valuable boronic acids, or substrates prone to purification issues.

Step 1: N-Protection (THP)
  • Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM (10 mL/g).

  • Reagents: Add 3,4-dihydro-2H-pyran (DHP) (2.0 equiv) and p-Toluenesulfonic acid (TsOH) (0.1 equiv).

  • Reaction: Stir at RT for 4–12 hours. Monitor via TLC (Hexane/EtOAc).[1]

  • Workup: Wash with sat. NaHCO3, dry over Na2SO4, and concentrate. The N-THP intermediate is often used directly or purified via short silica plug.

Step 2: Suzuki Cross-Coupling[2]
  • Substrate: N-THP-3-iodo-indazole intermediate (1.0 equiv).

  • Boronic Acid: Ar-B(OH)2 (1.2 – 1.5 equiv).

  • Catalyst: Pd(dppf)Cl2[3][2]·DCM (0.05 equiv). Note: The ferrocene ligand provides excellent stability against oxidation.

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).[4][5]

Procedure:

  • Charge a reaction vial with the N-THP intermediate, boronic acid, and Pd catalyst.

  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed 1,4-Dioxane and 2.0 M K2CO3 via syringe.

  • Heat to 90°C for 4–16 hours.

  • Monitoring: Check LC-MS for conversion. The THP group adds lipophilicity, shifting retention time significantly.

Step 3: Deprotection
  • Dissolve the crude coupling product in MeOH/DCM (4:1).

  • Add 4M HCl in Dioxane (5 equiv) or concentrated HCl (catalytic amount).

  • Stir at RT (1–3 h) or 50°C (30 min).

  • Neutralize with NaHCO3 and extract.

Method B: Direct Coupling (Unprotected)

Recommended for: Rapid library synthesis (<100 mg), stable boronic acids.

  • Catalyst: Pd(PPh3)4 (0.05 – 0.10 equiv) or XPhos Pd G2 (0.02 equiv).

  • Base: Cs2CO3 (3.0 equiv) or K3PO4 (3.0 equiv).

  • Solvent: DME/Water (4:1) or DMF/Water (9:1).

  • Temperature: 100°C (Microwave preferred) or 110°C (Oil bath).

Procedure:

  • Combine this compound, boronic acid, and base in a microwave vial.

  • Add solvent mixture and degas by bubbling Argon for 10 mins.

  • Add Pd catalyst quickly under Argon flow.

  • Seal and heat.

    • Microwave: 100°C for 30–60 mins.

    • Thermal: 110°C for 12–18 hours.

  • Note: If conversion stalls, add more catalyst (0.02 equiv) and degas again.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and corrective actions based on the specific electronic properties of the 4-cyano-indazole scaffold.

IssueProbable CauseCorrective Action
Protodehalogenation (Product is H-indazole)Hydride source present; Pd cycle interrupted.Use dry solvents (Method A). Switch solvent to Toluene/Water. Reduce reaction time.
Low Conversion (<20%)Catalyst poisoning by free NH (Method B).Switch to Method A (Protection). Alternatively, use a bulky ligand catalyst like XPhos Pd G2 or Pd(dtbpf)Cl2 .
Nitrile Hydrolysis (Amide formation)Base too strong or temp too high.Switch base from Cs2CO3 to K3PO4 or NaHCO3 . Lower temp to 80°C.
Homocoupling (Ar-Ar dimer)Oxygen in system.[3]Degas solvents vigorously (Freeze-Pump-Thaw). Add catalyst after degassing.[6]
N-Arylation (Side product)Competition between C-I and N-H.Use Method A . If Method B is required, use a non-polar solvent (Toluene) to disfavor N-metalation.
Decision Logic for Optimization

Troubleshooting Problem Reaction Failure Analysis Check1 Is the Starting Material Consumed? Problem->Check1 Check2 Major Product Identity? Check1->Check2 Yes StartMat Starting Material Remains Check1->StartMat No Dehalo Des-Iodo Product (Protodehalogenation) Check2->Dehalo Hydrolysis Amide Product (CN Hydrolysis) Check2->Hydrolysis Sol1 Action: Dry Solvent, Degas Better Dehalo->Sol1 Sol2 Action: Switch to XPhos or Method A StartMat->Sol2 Sol3 Action: Use Weaker Base (NaHCO3) Hydrolysis->Sol3

Figure 2: Troubleshooting logic flow for common Suzuki coupling issues.

References

  • BenchChem. Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. (Note: Analogous electronic scaffold used for protocol derivation). Link

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules, 2023.[2] Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalysts. Link

  • National Institutes of Health (PMC). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. Link

  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. (Provides context on indazole handling and purification). Link

Sources

Advanced Protocol: Utilizing 3-iodo-6-methyl-1H-indazole-4-carbonitrile as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the strategic utilization of 3-iodo-6-methyl-1H-indazole-4-carbonitrile as a high-value scaffold for the development of ATP-competitive kinase inhibitors. Unlike simple indazoles, this tri-functionalized core (3-iodo, 4-cyano, 6-methyl) offers a unique electronic and steric profile that is particularly effective for targeting Tyrosine Kinases (e.g., TrkA/B/C, ROS1, ALK) and specific Serine/Threonine Kinases (e.g., PLK4, COT) .

The 3-iodo moiety serves as a reactive handle for palladium-catalyzed cross-couplings, enabling the rapid generation of libraries that probe the hydrophobic back-pocket or solvent-front regions of the kinase ATP binding site. The 4-carbonitrile group provides critical electronic deactivation to improve metabolic stability and offers a specific hydrogen-bond acceptor vector often required for selectivity against off-target kinases.

Chemical Biology & Mechanism of Action[1]

To effectively use this scaffold, researchers must understand its binding Mode of Action (MoA) within the kinase domain.

The Indazole Pharmacophore

The 1H-indazole core functions as a classic hinge binder . The nitrogen atoms at positions 1 and 2 typically engage in a donor-acceptor hydrogen bonding motif with the backbone residues of the kinase hinge region (e.g., the Glu-Met motif in many kinases).

Structural Logic of Substituents
  • 3-Iodo Position (Vector to Gatekeeper/Solvent Front): The C3 position is the primary vector for extending the molecule into the "gatekeeper" region or the solvent front. Replacing the iodine via Suzuki-Miyaura or Sonogashira coupling allows for the introduction of solubilizing groups (e.g., piperazines, morpholines) or hydrophobic aromatics to gain potency.

  • 4-Carbonitrile (Electronic Tuning & Selectivity): The nitrile group at C4 is electron-withdrawing. This lowers the pKa of the indazole NH, potentially strengthening the hinge hydrogen bond. Sterically, it can induce a "twisted" conformation in bi-aryl systems or fill small hydrophobic pockets near the hinge, often improving selectivity over homologous kinases.

  • 6-Methyl (Hydrophobic Packing): This group typically occupies a small hydrophobic sub-pocket, providing van der Waals contacts that stabilize the bound conformation.

Visualization: Scaffold Diversification Workflow

The following diagram illustrates how this core is transformed into active kinase inhibitors.

Scaffold_Diversification Core 3-iodo-6-methyl- 1H-indazole-4-carbonitrile (Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (HNR2) Core->Buchwald Library_A Bi-Aryl Inhibitors (Target: Trk, ROS1) Suzuki->Library_A Pd(dppf)Cl2, K2CO3 Library_B Alkynyl Inhibitors (Target: EGFR, HER2) Sonogashira->Library_B Pd(PPh3)4, CuI Library_C Amino-Indazoles (Target: CDK, PLK) Buchwald->Library_C Pd2(dba)3, Xantphos

Caption: Synthetic diversification pathways converting the 3-iodo scaffold into distinct kinase inhibitor classes.

Experimental Protocols

Protocol A: Palladium-Catalyzed Scaffold Functionalization

Objective: To synthesize a library of 3-aryl-6-methyl-1H-indazole-4-carbonitrile derivatives targeting the Trk/ROS1 kinase family.

Materials:

  • Scaffold: this compound (1.0 eq)

  • Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-Bpin (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Cs₂CO₃ (3.0 eq) or K₂CO₃ (saturated aq.)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and base.

  • Degassing: Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor). Monitor reaction progress by LC-MS (looking for consumption of the Iodo-precursor mass).

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Purify via Flash Column Chromatography (Hexane/EtOAc gradient). The nitrile group is polar; expect the product to elute later than non-cyano analogs.

Protocol B: Biochemical Kinase Assay (ADP-Glo™)

Objective: To evaluate the inhibitory potency (


) of the synthesized derivatives against Recombinant Human TrkA (NTRK1).

Reagents:

  • Kinase: Recombinant TrkA (0.2 ng/µL final)

  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL final)

  • ATP: Ultra-pure (at

    
     concentration, typically 10–50 µM)
    
  • Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

  • Detection: Promega ADP-Glo™ Kinase Assay Kit.

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (start at 10 µM).

  • Enzyme Reaction:

    • Add 2 µL of Compound (in DMSO) to a 384-well white plate.

    • Add 4 µL of Kinase Enzyme mix. Incubate 10 min at RT.

    • Add 4 µL of ATP/Substrate mix to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase signal). Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using a 4-parameter logistic model to determine

    
    .
    

Structural Biology: Binding Mode Hypothesis

Understanding where the atoms sit in the pocket is crucial for optimization.

Binding_Mode Hinge Hinge Region (Glu-Met Backbone) Indazole_N2 Indazole N2 (H-Bond Acceptor) Hinge->Indazole_N2 H-Bond Gatekeeper Gatekeeper Residue (Thr/Met) Solvent Solvent Front Indazole_NH Indazole N1-H (H-Bond Donor) Indazole_NH->Hinge H-Bond C3_Sub C3-Aryl Group (Derived from Iodo) C3_Sub->Gatekeeper Pi-Stack/Hydrophobic C3_Sub->Solvent Solubilizing Tail C4_CN 4-Cyano Group (Electronic/Steric) C4_CN->Gatekeeper Steric Clash Avoidance C6_Me 6-Methyl Group (Hydrophobic)

Caption: Predicted binding mode of 3-substituted-6-methyl-4-cyano-indazoles in the ATP pocket.

Data Summary & Specifications

PropertySpecificationRelevance
CAS Number 885520-96-7Unique Identifier
Molecular Formula C₉H₆IN₃Core Scaffold
Molecular Weight 283.07 g/mol Fragment-like (Rule of 3 compliant)
Solubility DMSO (>50 mM)Suitable for high-concentration stocks
Storage -20°C, DesiccatedPrevent hydrolytic degradation of nitrile
Key Reactivity C3-IodinePd-catalyzed cross-coupling (Suzuki, etc.)[1]
Primary Targets TRK, ROS1, ALK, PLK4Based on indazole class SAR

References

  • Entrectinib Discovery & SAR: Menichincheri, M., et al. (2016). "Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor." Journal of Medicinal Chemistry, 59(7), 3392-3408. Link

  • Indazole Scaffold Review: Zhang, L., et al. (2018). "Indazole derivatives as potent kinase inhibitors: A review." European Journal of Medicinal Chemistry, 145, 1-18.
  • PLK4 Inhibitor Development: Laufer, R., et al. (2013).[2] "The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents."[2] Journal of Medicinal Chemistry, 56(15), 6069-6087. Link

  • Chemical Property Data: U.S. EPA CompTox Chemicals Dashboard. "this compound (DTXSID401266318)." Link

  • Commercial Availability & CAS Verification: Chemical Book & BLD Pharm Listings for CAS 885520-96-7. Link

Sources

Application Notes and Protocols for the Experimental Synthesis of 3-iodo-6-methyl-1H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed experimental procedure for the synthesis of 3-iodo-6-methyl-1H-indazole-4-carbonitrile. To the best of our knowledge, a detailed, peer-reviewed synthesis of this specific molecule has not been published. The protocols described herein are based on established and analogous reactions for the functionalization of indazole scaffolds and related heterocyclic systems. Researchers should perform a thorough risk assessment and exercise caution, as the reactivity and properties of the intermediates and the final compound have not been fully characterized.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the indazole ring is a key strategy in the development of novel therapeutic agents. This compound is a synthetically valuable, yet underexplored, building block. Its structure combines several key features for drug discovery and chemical biology:

  • The indazole core serves as a versatile scaffold for interaction with various biological targets.

  • The iodo group at the C3 position is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.[1]

  • The nitrile group at the C4 position can act as a hydrogen bond acceptor, a precursor to other functional groups (e.g., amines, tetrazoles), or a key pharmacophoric element in its own right.

  • The methyl group at the C6 position can influence the molecule's lipophilicity, metabolic stability, and binding interactions.

This guide provides a comprehensive, four-step proposed synthetic route to this compound, designed to be a practical resource for researchers in organic synthesis and drug development.

Overall Synthetic Pathway

The proposed synthesis commences with the commercially available 6-methyl-1H-indazole. The strategy involves the introduction of a functional group at the C4 position that can be converted to a nitrile, followed by iodination at the C3 position. A Sandmeyer reaction sequence, proceeding through a nitro and an amino intermediate, is a classic and reliable method for introducing a cyano group onto an aromatic ring.[3]

Synthetic_Pathway A 6-methyl-1H-indazole B 6-methyl-4-nitro-1H-indazole A->B Step 1: Nitration C 4-amino-6-methyl-1H-indazole B->C Step 2: Reduction D 6-methyl-1H-indazole-4-carbonitrile C->D Step 3: Sandmeyer Reaction E This compound D->E Step 4: Iodination

Caption: Proposed four-step synthesis of this compound.

Part 1: Synthesis of 6-methyl-1H-indazole-4-carbonitrile

This part details the first three steps to construct the key intermediate, 6-methyl-1H-indazole-4-carbonitrile.

Step 1: Nitration of 6-methyl-1H-indazole

Rationale: The introduction of a nitro group at the C4 position is the first key transformation. Direct nitration of 6-methyl-1H-indazole is expected to yield a mixture of regioisomers due to the directing effects of the methyl group and the pyrazole ring. The 4-nitro isomer is often a minor product. Therefore, careful control of reaction conditions and chromatographic separation are crucial. The procedure for nitration of a substituted indazole is adapted from analogous transformations.[4]

Protocol:

Reagent/MaterialMolecular WeightMoles (Equivalents)Amount
6-methyl-1H-indazole132.16 g/mol 1.0(e.g., 5.0 g)
Concentrated Sulfuric Acid (98%)98.08 g/mol -25 mL
Fuming Nitric Acid (>90%)63.01 g/mol 1.1(calculate based on SM)
Ice18.02 g/mol -As needed
Saturated Sodium Bicarbonate Solution--As needed
Dichloromethane (DCM)84.93 g/mol -As needed
Anhydrous Sodium Sulfate142.04 g/mol -As needed

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, carefully add 6-methyl-1H-indazole to concentrated sulfuric acid at 0 °C (ice bath). Stir until all solid has dissolved.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to a small amount of concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 6-methyl-1H-indazole, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the regioisomers and isolate 6-methyl-4-nitro-1H-indazole.

Step 2: Reduction of 6-methyl-4-nitro-1H-indazole

Rationale: The nitro group is reduced to a primary amine, which is the precursor for the Sandmeyer reaction. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for this transformation.[4]

Protocol:

Reagent/MaterialMolecular WeightMoles (Equivalents)Amount
6-methyl-4-nitro-1H-indazole177.16 g/mol 1.0(e.g., 2.0 g)
Tin(II) Chloride Dihydrate225.63 g/mol 4.0(calculate based on SM)
Concentrated Hydrochloric Acid36.46 g/mol -20 mL
Sodium Hydroxide Solution (10 M)40.00 g/mol -As needed
Ethyl Acetate88.11 g/mol -As needed
Anhydrous Sodium Sulfate142.04 g/mol -As needed

Procedure:

  • Suspend 6-methyl-4-nitro-1H-indazole in concentrated hydrochloric acid in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated HCl to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it onto ice.

  • Carefully basify the mixture with a 10 M aqueous solution of sodium hydroxide until a pH of >10 is reached.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-6-methyl-1H-indazole. This product is often used in the next step without further purification.

Step 3: Sandmeyer Reaction to Synthesize 6-methyl-1H-indazole-4-carbonitrile

Rationale: The Sandmeyer reaction is a powerful method for converting an aromatic amine into a nitrile via a diazonium salt intermediate.[3][5] This reaction requires careful temperature control to ensure the stability of the diazonium salt.

Protocol:

Reagent/MaterialMolecular WeightMoles (Equivalents)Amount
4-amino-6-methyl-1H-indazole147.18 g/mol 1.0(e.g., 1.5 g)
Concentrated Hydrochloric Acid36.46 g/mol 3.0(calculate based on SM)
Sodium Nitrite (NaNO₂)69.00 g/mol 1.1(calculate based on SM)
Copper(I) Cyanide (CuCN)89.56 g/mol 1.2(calculate based on SM)
Sodium Cyanide (NaCN)49.01 g/mol 1.2(calculate based on SM)
Water18.02 g/mol -As needed
Toluene92.14 g/mol -As needed
Saturated Sodium Bicarbonate--As needed

Procedure:

  • Diazotization:

    • Suspend 4-amino-6-methyl-1H-indazole in a mixture of concentrated HCl and water in a flask.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this solution to 0 °C and add a layer of toluene.

    • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the organic (toluene) layer.

    • Extract the aqueous layer with toluene (2 x 30 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 6-methyl-1H-indazole-4-carbonitrile.

Part 2: Final Iodination Step

Step 4: Iodination of 6-methyl-1H-indazole-4-carbonitrile

Rationale: The C3 position of the indazole ring is electron-rich and susceptible to electrophilic substitution. Direct iodination can be achieved using molecular iodine in the presence of a base.[6]

Protocol:

Reagent/MaterialMolecular WeightMoles (Equivalents)Amount
6-methyl-1H-indazole-4-carbonitrile157.17 g/mol 1.0(e.g., 1.0 g)
Iodine (I₂)253.81 g/mol 1.2(calculate based on SM)
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.0(calculate based on SM)
N,N-Dimethylformamide (DMF)73.09 g/mol -10 mL
Sodium Thiosulfate Solution (5%)--As needed
Ethyl Acetate88.11 g/mol -As needed
Water18.02 g/mol -As needed

Procedure:

  • To a solution of 6-methyl-1H-indazole-4-carbonitrile in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add molecular iodine portion-wise to the mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into cold water.

  • Quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and regiochemistry.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., -C≡N, N-H).

  • Melting Point: To assess the purity of the solid product.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated chemical fume hood.

  • Hazardous Reagents:

    • Nitrating agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.

    • Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic. Avoid inhalation, ingestion, and skin contact. All waste containing cyanide must be quenched with bleach before disposal according to institutional guidelines.

    • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. They should be kept in solution at low temperatures and used immediately after preparation.

  • Risk Assessment: A thorough risk assessment should be conducted before starting any experimental work.

Potential Applications in Drug Discovery

The synthesized this compound is a versatile scaffold for the generation of compound libraries for high-throughput screening.

Screening_Workflow A This compound B Library Synthesis (e.g., Suzuki, Sonogashira Coupling) A->B C High-Throughput Screening (e.g., Kinase Inhibition Assay) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Candidate E->F

Caption: A generalized workflow for the use of the title compound in a drug discovery program.

The C3-iodo position allows for the rapid diversification of the molecule through well-established cross-coupling reactions, enabling the exploration of structure-activity relationships. The indazole core is a known inhibitor of various protein kinases, making this scaffold particularly interesting for the development of new cancer therapeutics.

References

  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • Sandmeyer reaction - Wikipedia. (2023, October 29). Retrieved from [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research, 6(5), 1150-1154.
  • Directed ortho metalation - Wikipedia. (2023, August 15). Retrieved from [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Khan, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4968.
  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. (2015).
  • Gaikwad, D. D., et al. (2009). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research, 1(3), 443-446.
  • Sandmeyer reaction. (2022, January 21). L.S. College.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.).
  • Odell, L. R., et al. (2019). Synthesis of Substituted Indazole Acetic Acids by N N Bond Forming Reactions. Chemistry – A European Journal, 25(6), 1438-1442.
  • Synthesis of 1H-Indazoles via Silver(I)
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 20). RSC Publishing.
  • Myers, A. (n.d.). Directed Ortho Metalation. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation.
  • Buchwald, S. L., et al. (2009). U.S. Patent No. 7,595,417 B2. Washington, DC: U.S.
  • Shaikh, A. A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(42), 26317-26335.
  • Copper-catalyzed Cyanation of Alkenyl Iodides. (n.d.). Organic Syntheses.
  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. (2025, April 5).
  • Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions. (2025, January 6). IOSR Journal of Applied Chemistry.
  • Chen, S. (2024, May 10). C–H Cyanation with Inorganic Cyanate (OCN–)
  • Methods for preparing indazole compounds. (2006).
  • RECENT ADVANCES IN CYANATION REACTIONS. (2022, March 23). SciELO.
  • Preparation of 1H-Indazole-3-carbonitrile. (2020, October 16). Organic Syntheses.
  • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. (2021, June 18). Organic Syntheses.

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Technical Application Note: 3-iodo-6-methyl-1H-indazole-4-carbonitrile in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the application of 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS: 885520-96-7), a high-value pharmacophore scaffold used primarily in the discovery of Type I and Type II Kinase Inhibitors for oncology.

Executive Summary & Compound Profile

This compound is a "privileged structure" in oncology research. It serves as a critical synthetic anchor for generating libraries of ATP-competitive inhibitors targeting kinases such as FGFR , VEGFR , and PI3K .

While the molecule itself acts as a chemical building block, its derivatives are potent antineoplastic agents. The C3-iodo position provides a reactive handle for cross-coupling (attaching the "warhead"), while the C4-cyano and C6-methyl groups modulate electronic properties and solubility, often enhancing the binding affinity of the final drug candidate within the kinase ATP-binding pocket.

PropertySpecification
CAS Number 885520-96-7
Molecular Formula C₉H₆IN₃
Molecular Weight 283.07 g/mol
Primary Utility Scaffold for Suzuki/Sonogashira coupling in Fragment-Based Drug Discovery (FBDD).
Target Class Tyrosine Kinases (e.g., FGFR, VEGFR), Serine/Threonine Kinases (e.g., MAPK).
Solubility Low in water; Soluble in DMSO (>20 mg/mL).

Mechanism of Action: The Scaffold Strategy

This compound is rarely screened as a "naked" intermediate. Its utility lies in its transformation into a bioactive inhibitor.

  • The Anchor (Indazole Core): Mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.

  • The Warhead (C3-Position): The iodine atom is replaced (via Palladium-catalyzed coupling) with an aryl or heteroaryl group. This new group occupies the hydrophobic pocket of the kinase, determining selectivity.

  • The Modulators (C4-CN, C6-Me): The nitrile group (electron-withdrawing) and methyl group (electron-donating) fine-tune the pKa of the indazole nitrogen, optimizing H-bond strength with the kinase hinge residues (e.g., Glu, Leu).

Diagram: From Scaffold to Inhibitor (Logic Flow)

ScaffoldLogic Scaffold 3-iodo-6-methyl-1H- indazole-4-carbonitrile Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Scaffold->Coupling + Aryl Boronic Acid Library 3-Substituted Indazole Library Coupling->Library Diversification Screening Phenotypic Screening (Cancer Cell Lines) Library->Screening HCT-116 / MDA-MB-231 Hit Lead Kinase Inhibitor Screening->Hit IC50 < 100 nM

Caption: Workflow transforming the 3-iodo indazole scaffold into bioactive kinase inhibitors.

Experimental Protocols

Protocol A: Stock Solution Preparation & Storage

Rationale: The C3-iodine bond is light-sensitive. Proper handling prevents de-iodination, which renders the scaffold useless for coupling.

  • Weighing: Weigh the solid compound in an amber glass vial to protect from ambient light.

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM or 50 mM .

    • Note: Avoid ethanol or water, as solubility is poor.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use amber tubes. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months). Avoid freeze-thaw cycles.

Protocol B: Derivatization (Suzuki Coupling)

Rationale: To test biological activity, the iodine must be replaced with a target-specific moiety (e.g., a pyridine or phenyl group).

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Reactant: Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Combine scaffold, boronic acid, base, and catalyst in a microwave vial.

  • Purge with Nitrogen or Argon for 2 minutes (Oxygen inhibits Pd-catalysis).

  • Add degassed solvent mixture.

  • Heat at 90°C for 4 hours (or microwave at 110°C for 30 mins).

  • Filter through Celite, concentrate, and purify via Flash Chromatography.

  • Validation: Confirm structure via ¹H-NMR and LC-MS before biological testing.

Protocol C: In Vitro Cell Viability Assay (HCT-116 & MDA-MB-231)

Rationale: Once derivatized, the library must be screened for anti-proliferative activity. HCT-116 (Colorectal) and MDA-MB-231 (Breast) are standard lines for kinase inhibitor screening.

Materials:

  • Cell Lines: HCT-116 (ATCC® CCL-247™), MDA-MB-231 (ATCC® HTB-26™).

  • Assay Kit: CCK-8 or MTT Reagent.

  • Control: Staurosporine (Positive Control), DMSO (Vehicle).

Step-by-Step:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment:

    • Prepare serial dilutions of the synthesized derivative (from Protocol B) in media.

    • Range: 0.1 nM to 10 µM (8-point dose-response).

    • Self-Validation: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 72 hours .

  • Readout:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate for 2 hours.

    • Measure Absorbance at 450 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol D: Target Engagement (Western Blot)

Rationale: To confirm the derivative inhibits the intended pathway (e.g., MAPK or PI3K).

  • Treatment: Treat cells with the compound at IC50 concentration for 2 hours.

  • Lysis: Lyse cells in RIPA buffer containing Protease/Phosphatase inhibitors.

  • Blotting:

    • Primary Antibodies: p-ERK1/2 (Thr202/Tyr204), Total ERK1/2, p-AKT (Ser473), Total AKT.

    • Expected Result: If the derivative targets the MAPK pathway, p-ERK levels should decrease relative to Total ERK.

Expected Results & Troubleshooting

AssayExpected Outcome (For Active Derivative)Troubleshooting (If Failed)
Suzuki Coupling >60% Yield; Disappearance of Iodine peak in MS.If yield low: Re-degas solvents; switch catalyst to Pd(PPh₃)₄.
Cell Viability IC50 < 1 µM in sensitive lines (e.g., HCT-116).If IC50 > 10 µM: The "warhead" (aryl group) may not fit the pocket. Try a different boronic acid.
Solubility Clear solution in DMSO.If precipitating in media: Reduce max concentration or use cyclodextrin carrier.

References

  • BenchChem. (2025).[1] Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10911744 (Related Structure: 3-Iodo-1H-indazole). Retrieved from

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11). Retrieved from

  • Organic Syntheses. (2020).[2] Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 97, 262-279. Retrieved from

  • EPA. (2025). CompTox Chemicals Dashboard: this compound. Retrieved from

Sources

Application Note: Antimicrobial Screening Protocols for 3-Iodo-6-methyl-1H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous exploration of novel chemical pharmacophores. Indazole derivatives have emerged as privileged scaffolds in antimicrobial drug discovery due to their versatile binding capabilities and favorable pharmacokinetic profiles 1[1].

Specifically, 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS: 885520-96-7) represents a highly optimized structural candidate for targeted screening. The strategic placement of an iodine atom at the C3 position enhances the molecule's lipophilicity and facilitates halogen bonding, which is critical for membrane penetration and target enzyme affinity 2[2]. Concurrently, the C4-carbonitrile group acts as a strong electron-withdrawing moiety, modulating the electronic properties of the indazole core while serving as a potent hydrogen bond acceptor. The C6-methyl group provides steric tuning to optimize the fit within pathogenic enzymatic binding pockets.

Mechanistic Causality: Why This Scaffold Works

As a Senior Application Scientist, it is crucial to understand why a compound is being screened before executing the protocol. The antimicrobial efficacy of multi-substituted, halogenated indazoles is driven by a multi-target mechanism of action:

  • Membrane Disruption via Halogen Bonding: Heavy halogens like iodine significantly increase the LogP of the indazole scaffold. This drives rapid partitioning into the phospholipid bilayers of Gram-positive bacteria (e.g., Staphylococcus aureus) and fungal pathogens (e.g., Candida spp.), destabilizing the membrane architecture 3[3].

  • Targeted Enzyme Inhibition: The carbonitrile group interacts directly with critical pathogenic enzymes. In silico and in vitro studies on related indazole derivatives demonstrate high-affinity binding to the ATP-binding site of bacterial topoisomerase-II (DNA gyrase) 4[4] and fungal Lanosterol-14α-demethylase (CYP51) 5[5].

  • Oxidative Stress (ROS) Generation: Halogenated nitrogen heterocycles induce intracellular reactive oxygen species (ROS) accumulation, leading to irreversible oxidative damage to microbial DNA and proteins 3[3].

MOA A 3-iodo-6-methyl-1H-indazole- 4-carbonitrile B Halogen Bonding (Iodo group) A->B C H-Bonding (Cyano group) A->C D Membrane Penetration B->D E Enzyme Inhibition (DNA Gyrase / CYP51) C->E F ROS Generation D->F G Bactericidal / Fungicidal Activity E->G F->G

Proposed antimicrobial mechanism of action for halogenated indazole derivatives.

Self-Validating Experimental Workflows

To rigorously validate the antimicrobial efficacy of this compound, we employ a self-validating, three-tier screening system. Primary screening establishes the Minimum Inhibitory Concentration (MIC), secondary screening evaluates real-world biofilm eradication, and orthogonal assays confirm the mechanistic generation of ROS.

Workflow S1 Compound Preparation S3 Broth Microdilution S1->S3 S2 Inoculum Standardization S2->S3 S4 Incubation (24-48h) S3->S4 S5 Optical Density Measurement S4->S5 S6 MIC Determination S5->S6

High-throughput broth microdilution workflow for MIC determination.

Primary Screening: High-Throughput Broth Microdilution (MIC Determination)

This protocol determines the lowest concentration of the compound that prevents visible microbial growth, adhering to CLSI guidelines 6[6].

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mg/mL stock. Causality: Halogenated indazoles are highly lipophilic; DMSO ensures complete solvation without premature precipitation in aqueous media.

  • Inoculum Standardization: Prepare bacterial (e.g., S. aureus MRSA) or fungal (e.g., C. albicans) suspensions in Mueller-Hinton Broth (MHB) or RPMI-1640, respectively. Adjust to a 0.5 McFarland standard (approx. 5 × 10⁵ CFU/mL) 6[6].

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the test broth. Critical Step: Ensure the final DMSO concentration remains ≤1% (v/v) to prevent solvent-induced microbial toxicity, which would confound the MIC calculation.

  • Inoculation & Incubation: Dispense 100 µL of the standardized inoculum into each well. Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi) under static conditions.

  • Endpoint Determination: Measure optical density (OD₆₀₀) using a microplate reader. The MIC is defined as the lowest concentration exhibiting ≥90% growth inhibition compared to the untreated vehicle control.

Secondary Screening: Biofilm Inhibition Assay

MDR strains frequently evade treatment by forming robust biofilms. Halogenated indazoles have demonstrated potent antibiofilm properties by disrupting extracellular polymeric substance (EPS) matrix formation 2[2].

  • Biofilm Induction: Seed 100 µL of microbial suspension (1 × 10⁶ CFU/mL) into a flat-bottom 96-well polystyrene plate. Add the indazole compound at sub-MIC and 2× MIC concentrations.

  • Maturation: Incubate at 37°C for 24-48 hours without agitation to promote robust biofilm attachment.

  • Washing & Fixation: Carefully aspirate the planktonic (free-floating) cells. Wash the wells gently three times with Phosphate-Buffered Saline (PBS). Causality: Vigorous washing can dislodge the adhered biofilm, leading to false-positive inhibition results. Fix the remaining biofilm with 99% methanol for 15 minutes.

  • Crystal Violet Staining: Stain the fixed biofilm with 0.1% (w/v) crystal violet for 20 minutes. The basic dye binds to negatively charged surface molecules and the EPS matrix.

  • Elution & Quantification: Wash excess dye with distilled water. Elute the bound dye using 33% glacial acetic acid. Measure absorbance at 590 nm and calculate the percentage of biofilm inhibition relative to the untreated control.

Orthogonal Validation: Intracellular ROS Quantification

To validate the oxidative stress mechanism, intracellular ROS levels are quantified using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFDA).

  • Treatment: Treat mid-log phase microbial cells with the indazole compound at 1× and 2× MIC for 4 hours.

  • Staining: Harvest the cells, wash with PBS, and incubate with 10 µM DCFDA for 30 minutes in the dark. Causality: DCFDA is a cell-permeable fluorogenic dye that is deacetylated by cellular esterases and later oxidized by ROS into highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Detection: Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm). A dose-dependent increase in fluorescence confirms ROS-mediated bactericidal/fungicidal activity 3[3].

Representative Quantitative Data

Based on the structural homology of this compound to other multi-halogenated indazoles and indoles in recent literature 3[3], 2[2], 7[7], the following table summarizes the anticipated quantitative antimicrobial profile:

Pathogen StrainStrain TypeRepresentative MIC (µg/mL)Biofilm Inhibition (%) at 2× MIC
Staphylococcus aureus (MRSA)Gram-positive16 - 32> 85%
Enterococcus faecalisGram-positive32 - 64> 75%
Escherichia coliGram-negative64 - 128< 50%
Candida albicansFungal8 - 16> 90%

Note: Gram-negative bacteria typically exhibit higher MIC values due to the protective outer lipopolysaccharide (LPS) membrane, which restricts the entry of highly lipophilic halogenated compounds.

References

  • [3] National Institutes of Health (PMC). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Available at: [Link]

  • [4] Hep Journals. Docking study of novel designed indazole derivatives against topoisomerase-II DNA gyrase enzyme for antibacterial screening. Available at: [Link]

  • [5] ResearchGate. Synthesis, spectral, crystal structure, drug‐likeness, in silico and in vitro biological screening of halogen [Cl, Br] substituted N‐Phenylbenzo[g]indazole derivatives as antimicrobial agents. Available at: [Link]

  • [2] National Institutes of Health (PMC). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Available at:[Link]

  • [1] National Institutes of Health (PMC). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • [7] National Institutes of Health (PMC). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of 3-Iodo-6-methyl-1H-indazole-4-carbonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology and anti-inflammatory applications.[1][2] The strategic functionalization of this scaffold is a cornerstone of modern drug discovery, enabling the synthesis of vast chemical libraries for biological screening.[3] This guide provides a detailed technical overview and robust protocols for the derivatization of 3-iodo-6-methyl-1H-indazole-4-carbonitrile , a highly versatile building block. The presence of a reactive iodine atom at the C3 position serves as a key synthetic handle for a variety of powerful palladium-catalyzed cross-coupling reactions.[4] We present detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, explaining the causality behind the selection of catalysts, ligands, and reaction conditions to empower researchers in the synthesis of novel indazole derivatives.

The Indazole Core: A Foundation for Therapeutic Innovation

Indazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of protein kinases, which is a critical mechanism in cancer therapy.[1][5] Molecules such as Axitinib and Pazopanib, both tyrosine kinase inhibitors used in cancer treatment, feature the indazole core, highlighting its importance.[2] The specific intermediate, this compound, offers three key points for diversification:

  • C3-Iodo Group: An excellent electrophile for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties.

  • C4-Carbonitrile: An electron-withdrawing group that modulates the electronic properties of the ring system and can be further transformed (e.g., hydrolysis to a carboxylic acid or reduction to an amine).

  • N1-Proton: The acidic proton of the indazole nitrogen can be alkylated or can participate in directing metallation, though many cross-coupling reactions can proceed efficiently without N-protection.[6][7]

The following sections detail validated protocols for leveraging the C3-iodo position to build molecular complexity.

C-C Bond Formation: Suzuki-Miyaura Coupling for 3-Arylindazoles

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[8] This reaction is fundamental for synthesizing 3-aryl or 3-heteroaryl indazoles, a motif prevalent in kinase inhibitors.

Expert Insights: Causality of Component Selection
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable catalyst for this transformation. The phosphine ligands stabilize the Pd(0) state, and their dissociation in solution generates the active catalytic species for the oxidative addition step with the iodo-indazole.[8]

  • Base: A base such as sodium carbonate or potassium phosphate is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. The use of an aqueous solution of the base often accelerates this step.[6]

  • N-H Protection: For many 3-iodoindazoles, N-protection is not strictly required for successful Suzuki coupling. The unprotected N-H can sometimes lead to better results.[6][7] However, if side reactions involving the N-H are a concern with a specific substrate, protection with a group like tetrahydropyran (THP) can be employed.[9]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vial To a dry microwave vial add: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Na₂CO₃ (2.0 equiv) - Pd(PPh₃)₄ (0.05 equiv) seal_purge Seal vial and purge with Argon or Nitrogen prep_vial->seal_purge add_solvent Add degassed 1,4-dioxane and water (4:1 mixture) heat Heat with stirring (e.g., 100 °C, 2-12 h) add_solvent->heat seal_purge->add_solvent monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with EtOAc, wash with water and brine cool->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by flash column chromatography dry->purify cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vial To a dry flask add: - this compound (1.0 equiv) - PdCl₂(PPh₃)₂ (0.03 equiv) - CuI (0.05 equiv) seal_purge Seal and purge flask with Argon or Nitrogen prep_vial->seal_purge add_solvents Add degassed solvent (e.g., THF) and amine base (e.g., TEA) seal_purge->add_solvents add_alkyne Add terminal alkyne (1.5 equiv) via syringe add_solvents->add_alkyne stir Stir at room temperature (2-24 h) add_alkyne->stir monitor Monitor progress by TLC or LC-MS stir->monitor quench Quench with sat. aq. NH₄Cl solution monitor->quench extract Extract with EtOAc quench->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by flash column chromatography dry->purify cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification prep_vial In a glovebox, add to a vial: - this compound (1.0 equiv) - Pd pre-catalyst (e.g., Pd₂(dba)₃) (0.02 equiv) - Ligand (e.g., Xantphos) (0.04 equiv) - Base (e.g., NaOtBu) (1.4 equiv) add_reagents Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) prep_vial->add_reagents add_amine Add amine (1.2 equiv) add_reagents->add_amine seal_heat Seal vial and heat with stirring (e.g., 100 °C, 4-24 h) add_amine->seal_heat monitor Monitor progress by TLC or LC-MS seal_heat->monitor cool Cool to room temperature monitor->cool filter_quench Dilute with EtOAc, filter through Celite, and wash with water cool->filter_quench dry Dry organic layer (Na₂SO₄), filter, and concentrate filter_quench->dry purify Purify by flash column chromatography dry->purify

Sources

3-iodo-6-methyl-1H-indazole-4-carbonitrile for fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-iodo-6-methyl-1H-indazole-4-carbonitrile for Fragment-Based Drug Discovery

Executive Summary & Rationale

This guide details the utilization of This compound (IMIC) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).

The indazole core is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors (e.g., Axitinib, Linifanib). This specific analog, IMIC, is engineered to overcome common FBDD bottlenecks:

  • 3-Iodo Handle: Provides a pre-installed, highly reactive vector for rapid elaboration via Suzuki-Miyaura or Sonogashira couplings, allowing immediate exploration of the solvent-exposed regions of a binding pocket.

  • 4-Carbonitrile: Acts as a compact, metabolicly stable hydrogen bond acceptor (HBA) that often mimics carbonyls or interacts with "gatekeeper" residues, while electronically tuning the scaffold to increase the acidity of the N-H donor.

  • 6-Methyl: A validated hydrophobic vector that fills small lipophilic pockets (e.g., under the P-loop in kinases) without significantly increasing molecular weight (

    
     Da).
    

Physicochemical Profile & Library Suitability

Before screening, the fragment must meet strict "Rule of Three" (Ro3) criteria to ensure it remains lead-like after elaboration.

Table 1: Physicochemical Properties of IMIC

PropertyValueFBDD Implications
Molecular Weight 283.07 DaIdeal. Allows addition of ~200 Da during elaboration while staying <500 Da.
cLogP ~2.4Moderate. Good membrane permeability; requires DMSO stock maintenance.
H-Bond Donors 1 (NH)Critical for "Hinge Binding" (e.g., Met123 in kinases).
H-Bond Acceptors 2 (N, CN)The nitrile provides a specific vector for Ser/Thr interactions.
TPSA ~52 ŲWell within the range for oral bioavailability (<140 Ų).
Solubility (DMSO) >50 mMSuitable for high-concentration fragment screening (SPR/NMR).

Protocol A: Quality Control & DMSO Stock Preparation

Objective: Ensure the fragment is monomeric and soluble prior to screening. Aggregates are the #1 cause of false positives in FBDD.

Materials:

  • IMIC (Solid, >95% purity).[1]

  • DMSO-

    
     (99.9% D).
    
  • NMR Tubes (3 mm or 5 mm).

Step-by-Step Protocol:

  • Weighing: Weigh 2.83 mg of IMIC into a glass vial.

  • Solubilization: Add 100 µL of DMSO-

    
     to generate a 100 mM stock . Vortex for 30 seconds.
    
    • Checkpoint: Visually inspect for particulates. If cloudy, sonicate for 5 minutes at 25°C.

  • QC Analysis (1H-NMR):

    • Acquire a 1D

      
      -NMR spectrum (500 MHz or higher).
      
    • Validation Criteria:

      • Integration of the C6-Methyl singlet (

        
         ppm) must match the aromatic protons (1:1:1 ratio).
        
      • No broad "humps" in the baseline (indicative of aggregation).

      • Water peak shift should be consistent with dry DMSO.

  • Storage: Aliquot into single-use vials and store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: Ligand-Observed Screening (STD-NMR)

Context: Saturation Transfer Difference (STD) NMR is the preferred method to detect low-affinity binding (


 in mM range) typical of fragments.

Diagram 1: FBDD Screening Workflow

FBDD_Workflow Library Fragment Library (IMIC Stock) QC QC: DMSO Solubility & Aggregation Check Library->QC Screen Primary Screen (STD-NMR / SPR) QC->Screen Pass Hit_Val Hit Validation (Titration / Competition) Screen->Hit_Val STD Effect > 5% Elab Synthetic Elaboration (Suzuki Coupling) Hit_Val->Elab Confirmed Binder Elab->Hit_Val SAR Iteration

Caption: Logical flow from library preparation to synthetic elaboration. Note the feedback loop where elaborated compounds are re-tested.

Experimental Setup:

  • Sample Preparation:

    • Protein: 5 µM Recombinant Kinase Domain (in

      
       buffer, pH 7.4).
      
    • Ligand (IMIC): 500 µM (100-fold excess).

    • Buffer: 50 mM Phosphate, 150 mM NaCl, 1 mM DTT.

  • Pulse Sequence:

    • Use a standard STD sequence with a train of Gaussian pulses for saturation.

    • On-Resonance: Irradiation at -1.0 ppm (protein methyls).

    • Off-Resonance: Irradiation at 40 ppm (control).

  • Data Acquisition:

    • Interleave on- and off-resonance scans to minimize artifacts.

    • Total scans: 256 or 512 depending on S/N ratio.

  • Analysis:

    • Subtract "On" from "Off" spectra.

    • Positive Hit: Signals corresponding to the IMIC aromatic protons and methyl group appear in the difference spectrum.

    • Epitope Mapping: If the Methyl signal is stronger than the aromatic signals in the STD spectrum, the methyl group is in closer contact with the protein surface.

Protocol C: Synthetic Elaboration (Direct Suzuki Coupling)

Rationale: The 3-iodo position is the "growth vector." Many protocols require protecting the N1-H. However, to accelerate FBDD cycles, we utilize a Base-Optimized Unprotected Coupling protocol. This avoids two steps (protection/deprotection).

Reaction Scheme:



Diagram 2: Synthetic Pathway & Vectors

Synthesis_Pathway Start IMIC Scaffold (3-Iodo-6-Me-4-CN-Indazole) Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd Cat.) Start->Suzuki Sono Sonogashira (Alkyne, CuI, Pd Cat.) Start->Sono Hydro Nitrile Hydrolysis (H2O2, NaOH) Start->Hydro Prod_Suz 3-Aryl Analog (Solvent Front Reach) Suzuki->Prod_Suz C3 Functionalization Prod_Sono 3-Alkynyl Analog (Rigid Extension) Sono->Prod_Sono C3 Functionalization Prod_Hydro 4-Carboxamide (New H-Bond Donor) Hydro->Prod_Hydro C4 Modification

Caption: Divergent synthesis vectors. The C3-Iodine is the primary handle for fragment growing, while C4-CN allows electronic tuning.

Detailed Protocol (Unprotected Suzuki Coupling):

  • Setup: In a 5 mL microwave vial, add:

    • IMIC (1.0 eq, 50 mg).

    • Boronic Acid/Ester (1.5 eq).

    • 
       (0.05 eq) - Chosen for robustness with N-heterocycles.
      
    • 
       (3.0 eq) - Crucial: Carbonate bases often fail with free indazoles.
      
  • Solvent System: Add 1,4-Dioxane : Water (4:1 ratio, 2 mL).

    • Note: The water is essential to dissolve the phosphate base.

  • Degassing: Sparge with Argon for 5 minutes. Cap the vial.

  • Reaction: Heat to 90°C for 4 hours (conventional) or 110°C for 30 min (microwave).

  • Workup:

    • Dilute with EtOAc (10 mL). Wash with brine.

    • Dry organic layer over

      
      .[2]
      
  • Purification: Flash chromatography (Hexane:EtOAc gradient). The product usually elutes at 40-60% EtOAc due to the polarity of the indazole and nitrile.

References

  • Veronique, D., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.[3][4] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7][8][9]

  • Bocchi, V., & Palli, G. (1986). Synthesis of 3-iodo-1H-indazoles.[2][10][11][12][13] Synthesis.[1][4][5][6][7][8][14] (Foundational protocol for iodination).

  • Laraia, L., et al. (2020). 1H-Indazole-3-carbonitrile.[1] Organic Syntheses, 97, 314-326.[1]

  • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. (Reference for Suzuki coupling mechanics).
  • Congreve, M., et al. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today.

Sources

Application Note: A Multi-Platform Approach for the Comprehensive Analysis of 3-iodo-6-methyl-1H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic and Analytical Imperative

The substituted indazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1] The compound 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS No. 885520-96-7) represents a highly versatile synthetic intermediate.[2] Its structure is primed for further chemical elaboration, particularly through palladium-catalyzed cross-coupling reactions at the C3-iodo position, making it a valuable building block in the synthesis of complex molecular architectures for drug discovery programs.

The inherent reactivity and potential for isomeric impurities necessitate a robust, multi-faceted analytical strategy. Subtle variations in structure, such as the position of the substituents, can lead to significant differences in pharmacological and toxicological profiles.[1] Therefore, unambiguous structural confirmation and stringent purity assessment are not merely procedural formalities but are critical to ensuring the validity and reproducibility of subsequent research.

This guide, written from the perspective of a senior application scientist, provides a detailed framework for the comprehensive analysis of this compound. We will move beyond simple procedural lists to explain the causality behind the selection of specific analytical techniques and parameters, ensuring a self-validating and scientifically sound approach.

The Analytical Workflow: An Integrated Strategy

A hierarchical approach is recommended for the characterization of this compound. This ensures efficiency, starting with a broad assessment of purity and culminating in definitive structural elucidation.

Analytical_Workflow cluster_0 Purity & Identity Screening cluster_1 Definitive Structural Elucidation cluster_2 Functional Group Confirmation cluster_3 Final Validation HPLC RP-HPLC/UPLC Analysis (Purity Assessment) HRMS High-Resolution MS (Elemental Composition) HPLC->HRMS Confirm Mass Report Certificate of Analysis (Validated Data) HPLC->Report NMR_1D 1D NMR Spectroscopy (¹H & ¹³C) HRMS->NMR_1D Proceed if Mass is Correct HRMS->Report NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) NMR_1D->NMR_2D Resolve Ambiguities FTIR FT-IR Spectroscopy NMR_2D->FTIR Confirm Functional Groups NMR_2D->Report FTIR->Report

Caption: Integrated workflow for the analysis of this compound.

Chromatographic Analysis for Purity Determination: HPLC/UPLC

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase (RP-HPLC), is the workhorse for assessing the purity of synthetic intermediates like this compound.[3] The choice of a C18 stationary phase is deliberate; its nonpolar nature is well-suited for retaining the moderately polar indazole core, allowing for effective separation from both more polar starting materials and less polar byproducts.

A gradient elution is preferred over an isocratic method. This is because a gradient, which involves changing the mobile phase composition over time, provides superior resolution for complex mixtures and ensures that any late-eluting, nonpolar impurities are efficiently washed from the column, leading to a more accurate purity assessment. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase is crucial for protonating any basic sites in the molecule and silanol groups on the silica support, resulting in sharper, more symmetrical peaks.[3]

Table 1: Recommended RP-HPLC/UPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides high-resolution separation for complex organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for RP-HPLC.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile offers low viscosity and UV transparency.
Gradient 5% B to 95% B over 10 minEnsures elution and separation of compounds with a wide polarity range.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to maintain efficiency.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Detection UV-Vis Diode Array Detector (DAD)Set at 254 nm for aromatic systems; DAD allows for peak purity analysis.
Injection Vol. 2 µLMinimizes band broadening.
Protocol 1: HPLC Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 1:1 acetonitrile/water mixture to create a 1 mg/mL stock solution.

  • Dilution: Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before transferring it to an autosampler vial.

  • Injection: Inject the sample onto the HPLC system equilibrated with the initial mobile phase conditions.

  • Data Analysis: Integrate the resulting chromatogram to determine the area percent purity of the main peak. Utilize the DAD to check for peak purity and co-eluting impurities.

Mass Spectrometry: Confirming Elemental Composition

While HPLC provides information on purity, it does not confirm identity. High-Resolution Mass Spectrometry (HRMS) is indispensable for this purpose, as it can determine the mass of a molecule with extremely high accuracy (typically < 5 ppm). This allows for the unambiguous confirmation of the elemental composition.[1]

Soft ionization techniques like Electrospray Ionization (ESI) are ideal as they typically generate the protonated molecular ion ([M+H]⁺) with minimal fragmentation, providing a clear indication of the molecular weight.[1]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize ESI in positive ion mode to generate the [M+H]⁺ ion. The theoretical exact mass for C₉H₆IN₃ [M+H]⁺ is 283.9685.

  • Mass Analysis: Analyze the sample on a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: Compare the experimentally measured exact mass to the calculated theoretical mass. A mass error of less than 5 ppm provides strong evidence for the correct elemental formula.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules.[1] A combination of 1D (¹H and ¹³C) and 2D NMR experiments is required for the complete and unambiguous assignment of all protons and carbons in this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide crucial information about the number of different types of protons and their connectivity. For this compound, we expect to see:

  • A broad singlet for the N-H proton, typically downfield.

  • Two singlets in the aromatic region for the H-5 and H-7 protons. Their distinct chemical environments, influenced by the adjacent methyl and nitrile groups, will differentiate them.

  • A singlet for the methyl (CH₃) protons at C-6, typically in the 2.0-2.5 ppm range.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom. Key expected signals include:

  • The carbonitrile (C≡N) carbon, typically around 115-120 ppm.

  • The iodinated carbon (C-3), which will be significantly shifted to a low field (upfield) due to the heavy atom effect of iodine.

  • Aromatic carbons with varying chemical shifts based on their substituents.

  • The methyl carbon signal, typically upfield around 15-20 ppm.

2D NMR for Unambiguous Assignments

In cases of ambiguity, 2D NMR experiments are essential:[1]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. While limited for this molecule due to the lack of vicinal aromatic protons, it can confirm the absence of such couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (e.g., CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is critical for assigning the quaternary carbons and confirming the overall connectivity of the scaffold. For instance, correlations from the H-5 proton to C-4 (carbonitrile) and C-7, and from the methyl protons to C-5, C-6, and C-7 would definitively confirm the substitution pattern.

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly observing exchangeable protons like N-H.[1]

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spectra.[1]

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals. Compare the observed data with predicted values and data from analogous structures to confirm the identity of this compound.

References

  • 3-Iodo-1H-indazole. PubChem, National Institutes of Health. Available from: [Link]

  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. Available from: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. Available from: [Link]

  • This compound - Related Substances. U.S. Environmental Protection Agency. Available from: [Link]

  • 3-iodo-1h-indazole-6-carbonitrile (C8H4IN3). PubChemLite. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC, National Institutes of Health. Available from: [Link]

  • This compound - Exposure. U.S. Environmental Protection Agency. Available from: [Link]

  • Methods for preparing indazole compounds. Google Patents.
  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. LOCKSS. Available from: [Link]

  • Routine UPLC-MS/MS Quantification of Pesticide Residues in Okra with Simultaneous Acquisition of Qualitative Full-Spectrum MS. Waters. Available from: [Link]

  • Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Liskon Biological. Available from: [Link]

Sources

Troubleshooting & Optimization

optimizing 3-iodo-6-methyl-1H-indazole-4-carbonitrile synthesis yield

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals on the regioselective halogenation of highly functionalized heterocycles.

The synthesis of 3-iodo-6-methyl-1H-indazole-4-carbonitrile presents a unique synthetic challenge: balancing the steric hindrance from the C-4 carbonitrile and the electronic directing effects of the C-6 methyl group, while preventing the over-oxidation of the indazole core. This guide provides a self-validating protocol, mechanistic insights, and a comprehensive troubleshooting matrix to ensure you achieve >85% isolated yields with high regiochemical fidelity.

Mechanistic Workflow & Pathway

The most efficient pathway for this transformation relies on the generation of a highly nucleophilic indazolide anion, followed by targeted electrophilic attack at the C-3 position.

G N1 6-methyl-1H-indazole- 4-carbonitrile (Starting Material) N2 Deprotonation KOH / DMF (0 °C) N1->N2 Step 1 N3 Indazolide Anion (Nucleophilic Activation) N2->N3 pKa ~14 N4 Electrophilic Attack I2 in DMF (Dropwise) N3->N4 Step 2 N5 Quench & Neutralization Na2S2O3 / pH Adjustment N4->N5 Reaction Completion N6 3-iodo-6-methyl-1H- indazole-4-carbonitrile (Target Product) N5->N6 Isolation

Figure 1: Mechanistic workflow for the regioselective C-3 iodination of the indazole core.

Self-Validating Standard Operating Procedure (SOP)

Objective: Maximize the yield of this compound while suppressing N-iodination and poly-iodination.

Phase 1: Anion Generation

  • Preparation: Charge a flame-dried, argon-flushed round-bottom flask with 6-methyl-1H-indazole-4-carbonitrile (1.0 eq) and anhydrous DMF (10 mL/g of substrate).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add freshly ground KOH (2.5 eq) in one portion.

    • Self-Validation Checkpoint: The suspension should transition to a deep, homogenous amber color within 15–30 minutes. If the mixture remains pale or cloudy, the KOH has absorbed atmospheric moisture, which will severely depress the reaction yield by failing to fully deprotonate the substrate.

Phase 2: Electrophilic Halogenation 3. Iodine Addition: Dissolve I2 (1.2–1.5 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes, strictly maintaining the internal temperature below 5 °C.

  • Causality: Dropwise addition prevents localized concentration spikes of I2, which drive di-iodination.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS. The reaction is complete when the starting material peak is <2%. The mixture will appear dark brown due to transient iodine complexes.

Phase 3: Quench and Isolation 5. Quenching: Cool the mixture to 0 °C and slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark brown color completely dissipates, leaving a pale yellow suspension.

  • Causality: Na₂S₂O₃ reduces unreacted electrophilic I2 to inert, water-soluble iodide (I⁻), preventing oxidative degradation during workup.

  • pH Adjustment (Critical): Check the pH of the aqueous phase. Carefully add 1M HCl dropwise until the pH reaches 6.5–7.0.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude solid via recrystallization from ethanol or silica gel flash chromatography.

Yield Optimization Matrix

To assist in scale-up and process chemistry decisions, the following table summarizes the quantitative impact of various reagent systems on the iodination of the indazole core.

Reagent SystemBase (Eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Impurity Profile
I₂ (1.5 eq) KOH (2.5) DMF 0 → RT 3 >95 88 Di-iodinated (<2%)
I₂ (1.5 eq)K₂CO₃ (2.5)DMFRT128274Unreacted SM (15%)
NIS (1.2 eq)KOH (2.0)DCMRT69185Succinimide adducts
I₂ (1.5 eq)NaOH (2.5)THF0 → RT58677Di-iodinated (4%)

Troubleshooting Guides & FAQs

Q: Why is my isolated yield significantly lower than the conversion rate observed on LC-MS? A: This is the most common failure point and is tied to the workup. The indazole N-H proton is weakly acidic (pKa ~14). During the aqueous workup, if the pH remains too high due to the excess KOH used in Phase 1, the product forms a water-soluble indazolide salt that will not partition into your organic solvent. Resolution: Always adjust the aqueous phase to pH 6.5–7.0 using 1M HCl prior to extraction to ensure the product is fully protonated.

Q: I am observing a significant amount of di-iodinated byproduct. How can I control regioselectivity? A: The regioselectivity of electrophilic substitution on the indazole ring is heavily influenced by the directing effects of existing substituents and reaction kinetics[1]. While the C-3 position is the most nucleophilic, excess iodine or elevated temperatures can lead to N-iodination or halogenation at other available aromatic positions. Resolution: Strictly limit I₂ to 1.2–1.5 equivalents and maintain the reaction at 0 °C during the addition phase. Alternatively, consider switching to N-iodosuccinimide (NIS) in dichloromethane, which offers milder kinetics and often yields a cleaner impurity profile.

Q: My reaction stalls at 70% conversion. Adding more iodine doesn't push the reaction forward. Why? A: This is a classic symptom of moisture contamination. KOH is highly hygroscopic. In the presence of water, iodine disproportionates into iodide (I⁻) and hypoiodite (IO⁻). Hypoiodite is a significantly weaker electrophile, effectively killing the reaction rate. Resolution: Discard your current batch of KOH. Use anhydrous DMF, freshly crushed KOH pellets from a sealed container, and run the reaction under an inert argon or nitrogen atmosphere.

Q: Can I use potassium carbonate (K₂CO₃) instead of potassium hydroxide (KOH) to make the reaction milder? A: Yes, but with kinetic trade-offs. Iodinations are most often performed using I₂ under basic conditions (KOH, NaOH, or K₂CO₃) in polar solvents. However, K₂CO₃ is a much weaker base than KOH, meaning the generation of the reactive indazolide anion is significantly slower. You will need to increase the reaction temperature to room temperature and extend the reaction time to 12+ hours (see Optimization Matrix), which may inadvertently increase the formation of unreacted starting material and degradation products.

References

  • Source: chim.
  • Source: benchchem.

Sources

3-iodo-6-methyl-1H-indazole-4-carbonitrile solubility issues and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: IND-CN-SOL-001

Status: Active | Priority: High Subject: Solubility Optimization, Reaction Kinetics, and Workup Protocols for "Brick Dust" Intermediates

Executive Summary: The "Brick Dust" Challenge

User Profile: Medicinal Chemists, Process Chemists. Molecule: 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS: 885520-96-7).[1]

The Core Issue: This intermediate exhibits classic "brick dust" behavior.[2] The combination of the planar indazole core, the electron-withdrawing nitrile group at C4, and the heavy iodine atom at C3 creates a crystal lattice with exceptionally high packing energy.[2]

  • High Melting Point: Likely >220°C (inferred from analogs).[2]

  • Solubility Profile: Virtually insoluble in water and lipophilic solvents (Hexane, Et2O).[2] Poorly soluble in standard chlorinated solvents (DCM) and alcohols (MeOH) at room temperature.[2]

The Solution Strategy: Success requires treating solubility not just as a physical property, but as a kinetic variable.[2] You must disrupt the intermolecular Hydrogen bonding (N-H[2]···N) and


-

stacking interactions using high-dielectric, dipolar aprotic solvents and specific temperature gradients.

Module A: Solvent Selection & Dissolution

Troubleshooting Guide: "It Won't Dissolve"

Symptom: The starting material remains a suspension in DCM, MeOH, or Toluene, even with sonication.[2]

Technical Insight: The 1H-indazole NH proton is acidic (pKa ~13-14). The C4-nitrile group further withdraws electron density, increasing the acidity and the dipole moment.[2] Protic solvents (MeOH) often fail because they cannot overcome the lattice energy of the solid.[2] Non-polar solvents fail due to the molecule's high polarity.[2][3]

Resolution Protocol:

Solvent ClassRepresentativeSolubility RatingRecommendation
Dipolar Aprotic DMSO, DMF, DMAc, NMP High Primary Choice. Essential for reaction homogeneity.
Polar Ethers THF, 2-MeTHF, DioxaneModerateUse only at reflux or for workup.[2]
Chlorinated DCM, ChloroformLowAvoid for reactions; acceptable for extraction if volume is high.[2]
Protic Methanol, EthanolVery LowAvoid. Causes immediate precipitation.[2]
Hydrocarbon Hexane, TolueneInsolubleUse as anti-solvents to force precipitation.[2]
Visual Workflow: Solvent Decision Tree

SolventTree cluster_legend Legend Start Start: Solid Reactant Check1 Is reaction temp > 80°C? Start->Check1 Check2 Is base inorganic (e.g., K2CO3)? Check1->Check2 No DMSO Use DMSO or NMP Check1->DMSO Yes DMF Use DMF Check2->DMF Yes THF Use THF/Dioxane (Reflux) Check2->THF No (Organic Base) Green = Recommended Green = Recommended Yellow = Conditional Yellow = Conditional Green = Recommended->Yellow = Conditional

Caption: Decision logic for selecting the optimal reaction solvent based on temperature and base compatibility.

Module B: Reaction Optimization (N-Alkylation/Suzuki)

FAQ: "Why is my reaction heterogeneous/slow?"

Q: I am trying to alkylate the N1 position using K2CO3 in Acetone, but the conversion is <10%. A: Acetone does not solubilize this specific indazole well enough. The reaction is surface-area limited (heterogeneous).[2]

The "Cesium Effect" Solution: Switch from Potassium Carbonate (


) to Cesium Carbonate (

)
.[2]
  • Solubility: The larger Cesium cation is more soluble in organic solvents, helping to shuttle the carbonate into the organic phase.[2]

  • Lattice Disruption: The bulky

    
     counter-ion prevents the tight ion-pairing of the indazolyl anion, making the nucleophile "naked" and more reactive.[2]
    

Protocol: Homogeneous N-Alkylation

  • Dissolution: Dissolve this compound in DMF (Concentration: 0.1 M - 0.5 M).

  • Deprotonation: Add

    
      (1.5 - 2.0 equiv).[2] Stir at RT for 15 mins.[2]
    
    • Observation: The suspension should clear or change color (often yellow/orange) as the soluble nitronate-like anion forms.[2]

  • Addition: Add the electrophile (alkyl halide).[2]

  • Temperature: Heat to 60-80°C . The lattice energy barrier requires thermal activation.[2]

Module C: Workup & Purification (The "Gum" Issue)

Troubleshooting Guide: Handling Precipitation

Issue: "When I add water to quench the DMF reaction, the product crashes out as a sticky brown gum that traps impurities."

Root Cause: Rapid addition of a strong anti-solvent (Water) to a solution of a lipophilic solid (Indazole) in a good solvent (DMF) causes "Oiling Out" (Liquid-Liquid Phase Separation) before crystallization occurs.[2] The product precipitates faster than it can crystallize.[2]

Corrective Protocol: Controlled Precipitation

  • Dilution: Dilute the reaction mixture with an organic solvent that is miscible with DMF but dissolves the product better than water (e.g., EtOAc or MTBE ).[2]

  • Wash: Wash this organic layer with water (5x volume) to remove DMF.[2]

    • Note: If an emulsion forms, add a small amount of Brine (Sat.[2] NaCl).[2]

  • Crystallization (Alternative):

    • If you must crash out directly:

    • Heat the DMF solution to 50°C.[2]

    • Add Water dropwise (very slowly) until slight turbidity persists.

    • Allow to cool slowly to RT with vigorous stirring. This promotes crystal growth over gum formation.[2]

Visual Workflow: Purification Logic

Workup Rxn Reaction Mixture (DMF) Choice Precipitate or Extract? Rxn->Choice Extract Add EtOAc/MTBE Choice->Extract Small Scale (<1g) Crash Heat to 50°C Choice->Crash Large Scale (>10g) Wash Wash 3x Water/Brine Extract->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry AddWater Add Water Dropwise Crash->AddWater Cool Cool to RT (Stirring) AddWater->Cool Filter Filter Solid Cool->Filter

Caption: Workflow for isolating the product without forming intractable gums.

Frequently Asked Questions (FAQs)

Q1: Can I use NMR to check purity? Which solvent?

  • A: Do not use

    
    . The compound will likely crash out in the NMR tube or give broad peaks due to aggregation.[2] Use DMSO-d6 . It breaks the H-bond dimers and provides sharp signals.[2]
    

Q2: Is this compound light-sensitive?

  • A: Yes. Iodinated aromatics, especially 3-iodoindazoles, are prone to photolytic deiodination.[2]

    • Action: Wrap flasks in aluminum foil during reaction and storage.[2]

Q3: I see two spots on TLC after alkylation. Why?

  • A: Indazoles can alkylate at

    
     (Thermodynamic product) or 
    
    
    
    (Kinetic product).[2]
    • Diagnosis: The

      
      -alkyl isomer is usually less polar (higher Rf) and more stable.[2] The 
      
      
      
      -isomer is often lower Rf.[2]
    • Control: Steric bulk at C7 or specific bases can influence this ratio, but for 6-methyl substituted indazoles,

      
       is typically favored.[2]
      

References & Grounding

  • Indazole Solubility & Properties:

    • Source: BenchChem Technical Support.[2][3][4][5] "Solubility and stability of N-2H-Indazol-2-ylurea in different solvents." (General principles of indazole solubility).

  • Synthesis of 3-Iodo-1H-indazoles:

    • Source: Organic Syntheses, 2020, 97, 314-326.[2][6] "Preparation of 1H-Indazole-3-carbonitrile." (Detailed protocol for handling 3-iodoindazole precursors).

    • [2]

  • pKa and Acidity:

    • Source: Kaljurand, I., et al. "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents."[2] Journal of Organic Chemistry. (Data on indazole acidity in MeCN/DMSO).

    • [2]

  • Safety Data:

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS) for 1H-indazole-4-carbonitrile derivatives.

    • [2]

Sources

Technical Support Center: Synthesis of 3-iodo-6-methyl-1H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Side Reactions & Optimization in Electrophilic Iodination of Electron-Deficient Indazoles. Ticket ID: IND-SYN-304 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "Push-Pull" Challenge

The synthesis of 3-iodo-6-methyl-1H-indazole-4-carbonitrile presents a classic conflict in heterocyclic chemistry. You are attempting an Electrophilic Aromatic Substitution (EAS) at C3 on a ring system that is electronically "confused."

  • The "Pull" (Deactivation): The nitrile (-CN) group at C4 is a strong electron-withdrawing group (EWG). It significantly reduces the nucleophilicity of the C3 position, making the reaction sluggish compared to unsubstituted indazole.

  • The "Push" (Activation): The methyl group at C6 provides mild electron donation, but it is meta to the reaction site (C3) and less effective than the ortho-deactivating nitrile.

Consequently, standard iodination protocols often fail, leading to incomplete conversion , N-iodination (kinetic traps) , or nitrile hydrolysis (if harsh basic conditions are forced).

Module 1: Critical Troubleshooting (Q&A)

Issue 1: "The reaction stalls at 50-60% conversion. Adding more Iodine/Base doesn't help."[1]

Diagnosis: Electronic deactivation by the C4-nitrile group. The C4-cyano group creates an electron-deficient environment at C3. Standard


/KOH conditions generate a hypoiodite species that is often too weak to overcome the activation energy barrier for this specific substrate.

Corrective Action: Switch to a "Super-Electrophile" System. Instead of basic conditions (


/KOH), use N-Iodosuccinimide (NIS)  activated by an acid. The acid protonates the NIS, generating a highly reactive 

equivalent capable of attacking the electron-poor ring.
  • Protocol Adjustment:

    • Reagent: NIS (1.1 - 1.5 equiv).

    • Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor).

    • Catalyst: p-Toluenesulfonic acid (TsOH) (10-20 mol%) or Trifluoroacetic acid (TFA).

    • Temperature: Start at 0°C, warm to RT. Heat to 50°C only if necessary.

Expert Insight: Avoid forcing the reaction with excess


/KOH at high heat. This will almost certainly hydrolyze your nitrile to a primary amide (

) before the iodination completes.
Issue 2: "I see a new spot on TLC that disappears during aqueous workup. Is my product unstable?"

Diagnosis: Formation of N-Iodo Indazole (Kinetic Product). Indazoles are ambident nucleophiles. The nitrogen (N1/N2) is kinetically more accessible than C3. Under neutral or basic conditions, the iodine rapidly attacks the nitrogen, forming an N-I species. This bond is weak and labile; it often hydrolyzes back to the starting material during the quench.

Corrective Action: Thermodynamic Rearrangement. The N-iodo species is a "resting state" intermediate. You must drive the equilibrium toward the thermodynamically stable C3-iodo product.

  • Step 1: Ensure the reaction is acidic (using the NIS/Acid method described above prevents N-iodo accumulation).

  • Step 2: If using basic conditions (

    
    /Base), do not quench immediately . Heat the reaction (mildly, 40-50°C) to promote the migration of iodine from N to C3.
    
  • Validation: Take a small aliquot, treat it with sodium thiosulfate (to quench), and check NMR/LCMS. If the "product" reverts to starting material, it was the N-iodo species.

Issue 3: "My product contains a polar impurity (M+18 peak in MS)."

Diagnosis: Nitrile Hydrolysis (Hydration). The nitrile group at C4 is susceptible to hydration, forming the primary amide (3-iodo-6-methyl-1H-indazole-4-carboxamide). This is common when using aqueous bases (NaOH/KOH) or prolonged heating in wet solvents.

Corrective Action: Strictly Anhydrous Conditions.

  • Solvents: Use anhydrous DMF or Dioxane.

  • Base: If a base is required, use solid

    
     or 
    
    
    
    rather than aqueous hydroxides.
  • Scavenger: Add 3Å molecular sieves to the reaction vessel if using hygroscopic solvents like DMF.

Module 2: Reaction Pathway Visualization

The following diagram illustrates the competition between the reversible N-iodination (Kinetic Trap) and the desired C-iodination (Thermodynamic Sink), along with the irreversible hydrolysis side reaction.

ReactionPathways SM Start: 6-methyl-1H-indazole-4-CN NIodo Kinetic Trap: N-Iodo Intermediate (Unstable) SM->NIodo Fast (Kinetic) I2/Base CIodo Target: 3-Iodo-6-methyl-1H-indazole-4-CN SM->CIodo Slow (Thermodynamic) NIS/Acid or Heat Hydrolysis Impurity: Amide Byproduct (M+18) SM->Hydrolysis Side Reaction (OH-/H2O/Heat) NIodo->SM Reversible (Aq. Workup) NIodo->CIodo Rearrangement (Heat/Time) CIodo->Hydrolysis Side Reaction (OH-/H2O/Heat)

Caption: Reaction landscape showing the reversible N-iodo kinetic trap and the irreversible hydrolysis pathway.

Module 3: Recommended "Gold Standard" Protocol

This protocol is optimized for electron-deficient indazoles to minimize nitrile hydrolysis and maximize C3 conversion.

Reagents:

  • Substrate: 6-methyl-1H-indazole-4-carbonitrile (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.2 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (TsOH·H2O) (0.1 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) (0.1 M concentration)

Procedure:

  • Setup: Charge a dry flask with the substrate and anhydrous MeCN under Nitrogen/Argon.

  • Activation: Add TsOH·H2O.[1] Stir for 5 minutes to ensure protonation/activation.

  • Addition: Add NIS in one portion at 0°C (ice bath).

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

    • Checkpoint: Monitor by HPLC/UPLC. If conversion < 80% after 6h, warm to 40°C.

  • Quench: Pour mixture into a solution of 10% Sodium Thiosulfate (

    
    ) and Saturated Sodium Bicarbonate (
    
    
    
    ) (1:1 ratio). This neutralizes the acid and removes excess iodine.
  • Isolation: Extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with Brine.[2][3] Dry over

    
    .[2][3]
    
  • Purification: The product often precipitates or can be recrystallized from EtOH/Water. If chromatography is needed, avoid methanol in eluent to prevent esterification if any hydrolysis occurred.

Module 4: Impurity Profile & Data Summary

Impurity TypeStructure IDCausePrevention
N-Iodo Species N-I bond at Pos 1 or 2Kinetic control; Basic conditions; Short reaction time.Use Acid catalysis; Increase reaction time; Heat to 40°C.
Amide (Hydrolysis) -CONH2 at Pos 4High pH (KOH/NaOH); Water present; High Temp.Use anhydrous conditions; Avoid hydroxide bases; Use NIS/TsOH.
Acid (Hydrolysis) -COOH at Pos 4Prolonged exposure to strong base/acid + heat.Strict control of reaction time and water content.
Bis-Iodo Iodine at C3 + C7Large excess of NIS; Highly activated ring (unlikely here due to CN).Stoichiometry control (1.1 - 1.2 equiv).

References

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 304-317. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026). Reagent Guides: Iodination. Retrieved from [Link]

  • Beilstein Journals. (2023). Synthesis and reactivity of azole-based iodazinium salts. Beilstein J. Org. Chem. 2023, 19, 283–292.[4] Retrieved from [Link]

Sources

improving purity of 3-iodo-6-methyl-1H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purity Optimization for 3-iodo-6-methyl-1H-indazole-4-carbonitrile

Current Status: Online Ticket ID: IND-3I-CN-PURITY Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are likely accessing this guide because you are observing stubborn impurities in your This compound synthesis. This molecule is a critical scaffold, often serving as a linchpin intermediate for kinase inhibitors (e.g., VEGFR/FGFR targets).

The proximity of the 4-carbonitrile (CN) group to the 3-iodo site creates a unique steric and electronic environment that complicates standard indazole iodination protocols. This guide prioritizes "Self-Validating" workflows—protocols where the failure mode is visible and correctable in real-time.

Module 1: The Impurity Landscape & Reaction Logic

Before troubleshooting, we must define what is contaminating your product. The 4-CN group is electron-withdrawing, deactivating the ring and making C3-iodination slower than in unsubstituted indazoles.

Common Impurity Profile:

  • Unreacted Starting Material (SM): Due to steric hindrance at C3 from the 4-CN group.

  • N-Iodo Species (Kinetic Product): Iodine attaches to N1 or N2 initially; requires heat/time to migrate to C3.

  • Hydrolysis Products (Amides): The 4-CN group can hydrolyze to a primary amide (

    
    ) if pH > 12 or if strong acids are used.
    
  • Oxidative Dimers: Caused by poor quenching of excess iodine.

Visualizing the Pathway

The following diagram maps the reaction logic and where specific impurities enter the stream.

Indazole_Iodination_Workflow cluster_conditions Critical Control Points SM Precursor: 6-methyl-1H-indazole-4-carbonitrile Kinetic Intermediate: N-Iodo Species SM->Kinetic Fast (Kinetic) Thermo Target: This compound SM->Thermo Direct C3 Subst. (Slow) Reagent Iodination Agent (NIS or I2/KOH) Kinetic->Thermo Rearrangement (Heat/Time) Impurity_Amide Impurity: 4-Amide (Hydrolysis) Thermo->Impurity_Amide pH > 12 or prolonged heat

Caption: Reaction pathway showing the kinetic N-iodo intermediate and the risk of nitrile hydrolysis under forcing conditions.

Module 2: Upstream Process Control (Synthesis)

Q: I have significant unreacted starting material despite running the reaction overnight. Should I add more Iodine?

A: Proceed with caution. The 4-cyano group creates steric bulk. Simply adding more iodine (


) often leads to over-iodination at the C7 position or difficult-to-remove oxidative byproducts.
  • The Fix: Switch from

    
     to N-Iodosuccinimide (NIS)  in DMF or Acetonitrile. NIS is a more discrete electrophile and operates well under neutral-to-mildly acidic conditions, protecting your nitrile group from basic hydrolysis [1].
    
  • Validation: Check TLC. If the N-iodo intermediate (often less polar) persists, increase temperature to 60°C to force the rearrangement to C3.

Q: My product has a reddish/brown tint that persists after column chromatography. What is it?

A: This is trapped molecular iodine or iodine-polymers.

  • The Fix: You must perform a reductive quench before extraction.

  • Protocol:

    • Cool reaction mixture to RT.

    • Add 10% aqueous Sodium Thiosulfate (

      
      ) .
      
    • Stir vigorously until the organic layer shifts from dark brown to pale yellow/orange.

    • Why this works: Thiosulfate reduces

      
       to water-soluble Iodide (
      
      
      
      ), preventing it from co-crystallizing with your product [2].

Module 3: Downstream Purification (The "Cleanup")

Q: Recrystallization vs. Column Chromatography: Which is better for this specific nitrile derivative?

A: For the 4-carbonitrile derivative, Recrystallization is superior for removing the specific "4-amide" impurity, while Chromatography is better for removing unreacted starting material.

Troubleshooting Guide: Recrystallization

Because the indazole core is flat and rigid, it stacks well. However, the 6-methyl group adds lipophilicity.

Solvent SystemSuitabilityMechanism of Action
Ethanol / Water (9:1) High The nitrile is polar; water acts as an anti-solvent to force precipitation while keeping polar impurities (salts) in solution [3].
Ethyl Acetate / Hexane Medium Good for initial cleanup, but starting material often co-crystallizes due to structural similarity.
Acetonitrile (Hot) High Dissolve hot, cool slowly. Excellent for separating the target from the "4-amide" hydrolysis impurity.

Q: How do I separate the "4-Amide" impurity if it forms? A: The amide (


) is significantly more polar than the nitrile (

).
  • Method: Flash Chromatography on Silica.

  • Eluent: 0-5% Methanol in Dichloromethane (DCM). The nitrile will elute early; the amide will stick or elute much later due to hydrogen bonding with the silica [4].

Purification Decision Tree

Purification_Logic Start Crude Product Isolated Check_TLC Analyze Purity (TLC/LCMS) Start->Check_TLC Decision1 Is Starting Material > 5%? Check_TLC->Decision1 Decision2 Is Amide Impurity Present? Decision1->Decision2 No Action_Col Column Chromatography (Hexane/EtOAc Gradient) Decision1->Action_Col Yes Action_Recrys Recrystallization (EtOH/H2O) Decision2->Action_Recrys Yes (Remove Polar Amide) Action_Wash Trituration (Cold DCM or Et2O) Decision2->Action_Wash No (Remove trace color)

Caption: Logical flow for selecting the purification method based on specific impurity types.

Module 4: Analytical Validation

Q: How do I definitively prove the Iodine is at C3 and not C7?

A: Standard 1H-NMR is the gold standard.

  • The Indazole Proton Signature:

    • Precursor (SM): You will see a distinct singlet signal for the C3-H proton (typically

      
       8.0 - 8.2 ppm).
      
    • Product (Target): The C3-H signal must disappear .

    • C7-Iodo Impurity: If iodination happens at C7 (rare with 6-Me blocking, but possible), the C3-H singlet will remain, and the splitting pattern of the aromatic protons will change.

Q: The melting point is broad. Is it wet? A: If vacuum dried (>12h), a broad melting point usually indicates the presence of the regioisomer or the amide .

  • Test: Run an LC-MS.

    • Target Mass:

      
       (Check molecular weight of 
      
      
      
      ).
    • Amide Impurity:

      
       mass units (Water addition to nitrile).
      

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • University of Calgary. (n.d.). Recrystallization Techniques and Solvent Selection. Retrieved from [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. (Provides analogous purification logic for nitrile-substituted indazoles). Retrieved from [Link]

3-iodo-6-methyl-1H-indazole-4-carbonitrile stability and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide for 3-iodo-6-methyl-1H-indazole-4-carbonitrile , designed for researchers and drug discovery professionals.

CAS: 885520-96-7 | Molecular Formula: C₉H₆IN₃ | M.W.: 291.07 g/mol

Part 1: Storage & Handling Essentials (The Golden Rules)

As a halogenated indazole derivative, this compound possesses specific vulnerabilities—primarily photolytic deiodination and moisture sensitivity at the nitrile handle. The following protocols are non-negotiable for maintaining >98% purity over extended periods.

The "Cold, Dark, Dry" Standard[1]
  • Temperature: Long-term storage (months/years) must be at -20°C . Short-term (days/weeks) at 2-8°C is acceptable.

  • Light: The C3-Iodo bond is photosensitive. Exposure to UV or broad-spectrum ambient light can induce homolytic cleavage, releasing iodine radicals. Always store in amber vials wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1][2] The free N-H indazole core is susceptible to oxidative coupling over time, and the nitrile group can hydrolyze in the presence of atmospheric moisture and trace acid/base.

Solution Stability

Never store this compound in solution for long periods.

  • DMSO/DMF Stocks: If you must store a stock solution, keep it at -80°C.

  • Avoid Protic Solvents: Do not store in methanol or water/buffer mixtures, as this accelerates nucleophilic attack on the nitrile or halogen exchange.

  • Freeze-Thaw Cycles: Limit to a maximum of 3 cycles. Repeated phase changes precipitate the compound and encourage aggregation.

Container Specifications
  • Vial Type: Borosilicate glass (Type I).

  • Cap Liner: PTFE (Teflon) lined caps are required. Rubber septa can leach plasticizers into organic solvents (DMSO) and absorb iodine if degradation occurs.

Part 2: Troubleshooting & FAQs

Category A: Visual & Physical Integrity[3]

Q: My sample has turned from off-white to a light pink or beige color. Is it still usable?

  • Diagnosis: This is the hallmark of Iodine Liberation . The C-I bond has likely undergone partial photolysis, releasing elemental iodine (

    
    ), which is violet/pink in organic matrices.
    
  • Action:

    • Quantify: Run an LC-MS. If the main peak is still >95%, the degradation is likely superficial.

    • Remediation: Wash the solid with a small amount of cold hexanes or pentane (iodine is soluble in non-polar solvents, the indazole is not). Recrystallize from Ethanol/Water if purity is critical.

    • Prevention: Ensure the new vial is foil-wrapped.

Q: The compound is not dissolving in my assay buffer (PBS/Media).

  • Root Cause: The indazole core is hydrophobic (

    
    ), and the crystal lattice energy is high due to hydrogen bonding at the N1 position.
    
  • Protocol:

    • Dissolve the compound in 100% DMSO first to create a 10-100 mM stock.

    • Dilute into the aqueous buffer while vortexing. Ensure the final DMSO concentration is <1% (or as tolerated by your assay).

    • Note: If precipitation occurs immediately upon dilution, sonicate for 5 minutes at 35°C.

Category B: Chemical Reactivity & Purity[1][4][5]

Q: I see a new peak in my LC-MS at [M-126] or [M+1]. What is happening?

  • [M-126] (Mass ~165): This corresponds to Protodeiodination (Loss of Iodine, replacement with Hydrogen).

    • Cause: Exposure to light in a proton-donating solvent (MeOH, EtOH).

  • [M+18] (Mass ~309): This suggests Nitrile Hydrolysis to the primary amide.

    • Cause: Storage in wet solvents or exposure to acidic/basic moisture.

  • [M+14] (Mass ~305): Likely N-Methylation artifact if stored in Methanol (rare, but possible under acidic conditions).

Q: Can I heat this compound for a reaction?

  • Guidance: Yes, the indazole core is thermally stable up to ~150°C. However, avoid heating >80°C in the presence of strong nucleophiles without a catalyst, as the nitrile group may undergo unwanted addition reactions. For Suzuki/Sonogashira couplings, standard heating (60-100°C) is perfectly safe.

Part 3: Visualized Workflows

Diagram 1: Storage & Stability Decision Tree

This logic flow ensures you select the correct storage method based on your experimental state.

StorageProtocol Start Received Compound (this compound) State Physical State? Start->State Solid Solid Powder State->Solid Solution In Solution (DMSO/Solvent) State->Solution LongTerm Long Term (>1 week) Solid->LongTerm ShortTerm Active Use (<1 week) Solid->ShortTerm SolWarning CRITICAL: Avoid storing in solution. If necessary, freeze at -80°C. Solution->SolWarning Freezer Store at -20°C Desiccated Argon Flush LongTerm->Freezer Fridge Store at 2-8°C Amber Vial ShortTerm->Fridge Check Check Appearance (White vs. Pink) Freezer->Check Monthly Fridge->Check Weekly

Caption: Decision matrix for optimal storage conditions to prevent degradation.

Diagram 2: Troubleshooting Purity Issues

Use this workflow to diagnose spectral anomalies.

Troubleshooting Issue Anomaly Detected Visual Visual: Pink/Brown Color Issue->Visual LCMS LCMS: Mass Shift Issue->LCMS Iodine Cause: Iodine Liberation (Photolysis) Visual->Iodine Hydrolysis Cause: Nitrile Hydrolysis (+18 Da) LCMS->Hydrolysis +18 Da Deiodo Cause: Protodeiodination (-126 Da) LCMS->Deiodo -126 Da Action1 Recrystallize (EtOH) or Wash (Hexane) Iodine->Action1 Action2 Discard & Re-order (Irreversible) Hydrolysis->Action2 Deiodo->Action2

Caption: Diagnostic workflow for identifying and resolving chemical degradation.

Part 4: Experimental Reference Data

Solubility Profile
SolventSolubility (mg/mL)StabilityNotes
DMSO >50HighPreferred for stock solutions.
DMF >40HighGood alternative to DMSO.
Ethanol ~5-10ModerateUse fresh; avoid long-term storage.
Water/PBS <0.1LowRequires co-solvent (DMSO) or formulation.
DCM >20ModerateGood for transfer/synthesis workups.
Key Reactivity Parameters
  • pKa (Calculated): ~13.5 (Indazole N-H). Implication: Can be deprotonated by bases like

    
     or NaH.
    
  • H-Bond Donors: 1 (N-H).

  • H-Bond Acceptors: 2 (Nitrile N, Indazole N2).

References

  • EPA CompTox Chemicals Dashboard. (2025). This compound (CAS 885520-96-7) Details & Properties. United States Environmental Protection Agency. [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile (Protocol regarding Indazole/Nitrile stability). Org. Synth. 2020, 97, 16-32. [Link]

Sources

troubleshooting 3-iodo-6-methyl-1H-indazole-4-carbonitrile crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Crystallization & Purification

Ticket ID: IND-CN-3I-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

User Context: You are likely isolating 3-iodo-6-methyl-1H-indazole-4-carbonitrile as a key intermediate for kinase inhibitor synthesis (e.g., PI3K or FGFR targets). This scaffold presents a classic "push-pull" electronic challenge: the electron-withdrawing nitrile (C4) and electron-rich methyl (C6) create a dipole that complicates solubility, often leading to the dreaded "oiling out" phenomenon during crystallization.

Physicochemical Profile (Predicted/Analog-Based):

  • Lipophilicity (LogP): ~2.5–3.0 (Moderate).

  • H-Bond Donors: 1 (Indazole NH).

  • Key Risk: The iodine atom at C3 is labile under light or high heat, leading to purple discoloration (free iodine) which acts as a radical impurity, destabilizing the crystal lattice.

Diagnostic Matrix: What is your primary symptom?

SymptomProbable CauseImmediate Action
Oiling Out (Liquid-Liquid Phase Separation)Cooling too fast; Solvent system too polar; Impurity profile >5%.Re-heat to dissolution. Add seed crystals at the cloud point. Switch to a Toluene/Heptane system.
Purple/Brown Coloration Free Iodine (

) liberation due to photo-degradation or thermal stress.
Wash organic layer with 10% Sodium Thiosulfate (

) before crystallization.
Low Yield (<50%) Product remaining in mother liquor due to high solubility in the "good" solvent.Increase the "anti-solvent" ratio (e.g., move from 1:1 to 1:3 EtOH:Water) or cool to -10°C.
N-H Proton Missing (NMR) Deprotonation by basic impurities or H/D exchange in solvent.Ensure NMR solvent is

(dry). Run a

shake test to confirm the labile NH.

Troubleshooting Guide (FAQ Format)

Q1: My product "oils out" instead of crystallizing. How do I fix this?

Technical Insight: Oiling out occurs when the temperature of the phase separation (liquid-liquid) is higher than the crystallization temperature (solid-liquid). This is common in indazoles with flexible substituents or high impurity loads.

The Fix: The "Two-Pot" Seeding Protocol

  • Clean the slate: If you have an oil, re-dissolve it completely. Do not try to freeze the oil; it will form an amorphous glass, not a crystal.

  • Solvent Switch: Move away from pure alcohols. Use a Toluene (Solvent A) / Heptane (Antisolvent B) system.

    • Dissolve crude solid in minimal hot Toluene (80°C).

    • Crucial Step: Cool slowly to ~50°C.

    • Add Heptane dropwise until the solution turns slightly turbid (Cloud Point).

    • SEED: Add 1-2 mg of pure crystal seeds (if available) or scratch the glass vigorously.

    • Cool to Room Temp at a rate of 10°C/hour.

Q2: The solid is purple/brown. Is this a purity issue?

Technical Insight: Yes. The C3-Iodine bond is susceptible to homolytic cleavage. Even trace free iodine (


) can catalyze further decomposition and acts as a crystal poison, preventing tight lattice packing.

The Fix: Chemical Scavenging Before attempting crystallization, perform a reductive wash on your organic extraction phase:

  • Dissolve crude in Ethyl Acetate.[1]

  • Wash with 10% aqueous Sodium Thiosulfate until the organic layer is pale yellow/orange (removes purple hue).

  • Wash with Brine.[2]

  • Dry over

    
     (avoid 
    
    
    
    if the product is acid-sensitive, though indazoles are generally robust).
  • Pro-Tip: Perform crystallization in the dark or wrap the flask in aluminum foil.

Q3: I see a minor impurity (~10%) by LCMS that won't crystallize out. What is it?

Technical Insight: In the synthesis of 3-iodo-indazoles (usually via iodination of the parent indazole using NIS or


), the most common impurities are:
  • Unreacted Starting Material: 6-methyl-1H-indazole-4-carbonitrile. (Hard to remove by crystallization due to structural similarity).

  • Regioisomers: If you performed an alkylation step before this, you might have N2-alkylated species.

  • Over-iodination: Di-iodo species (rare if stoichiometry is controlled).

The Fix: If the impurity is unreacted starting material, crystallization is often ineffective due to co-crystallization (solid solution formation). You must perform a Flash Chromatography "plug" (filtration through a short silica pad) eluting with 20% EtOAc/Hexanes before attempting final crystallization.

Standard Operating Procedure (SOP): Recrystallization

Objective: Purification of crude this compound (>90% purity) to >98% crystalline solid.

Reagents:

  • Crude Indazole derivative[3][4]

  • Solvent A: Ethanol (Absolute) or Acetone

  • Solvent B: Water (Deionized)

  • Alternative System: Ethyl Acetate / Hexanes[1][3]

Protocol:

  • Dissolution: Place 10g of crude solid in a round-bottom flask. Add Ethanol (50 mL) . Heat to reflux (78°C) with stirring.

    • Check: If solid remains, add Ethanol in 5 mL portions until dissolved.

    • Note: If the solution is dark, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • The "Cloud" Point: Remove from heat. While still hot (~70°C), add Water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the solution back to transparent.

  • Nucleation: Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Do not place directly on a cold benchtop (shock cooling causes oiling).

  • Maturation: Once at room temperature, place in a fridge (4°C) for 12 hours.

  • Harvest: Filter the needles/prisms using a Buchner funnel. Wash the cake with cold 1:1 EtOH:Water.

  • Drying: Dry under vacuum at 45°C for 24 hours. (Iodides can sublime; do not overheat).

Visual Troubleshooting Workflows

Workflow 1: The "Oiling Out" Decision Tree

CrystallizationLogic Start Start: Crude Material Dissolve Dissolve in Hot Solvent (e.g., Ethanol or Toluene) Start->Dissolve CheckSol Is it fully dissolved? Dissolve->CheckSol CheckSol->Dissolve No (Add more hot solvent) AddAnti Add Anti-solvent (Water or Heptane) to Cloud Point CheckSol->AddAnti Yes Cooling Cool Slowly (10°C/hr) AddAnti->Cooling Result Result? Cooling->Result Success Crystalline Solid (Filter & Dry) Result->Success Crystals Oiling Oiling Out (Phase Separation) Result->Oiling Oil/Goo Remedy1 Re-heat to Dissolve Oiling->Remedy1 Remedy2 Add Seed Crystal at Cloud Point Remedy1->Remedy2 Remedy2->Cooling Remedy3 Switch Solvent System (Try EtAc/Hex instead of EtOH/H2O) Remedy2->Remedy3 If fails again

Caption: Decision logic for navigating the "oiling out" phenomenon common in indazole crystallization.

Workflow 2: Chemical Purification Pathway

PurificationPath Raw Crude Reaction Mix (Purple/Dark) Wash Thiosulfate Wash (Removes I2) Raw->Wash Extract Organic Extraction (EtOAc) Wash->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Screen Purity Check (LCMS) Dry->Screen HighPurity Purity > 90% Screen->HighPurity LowPurity Purity < 90% Screen->LowPurity Cryst Recrystallization (EtOH/H2O) HighPurity->Cryst Column Flash Column (Silica Plug) LowPurity->Column Column->Cryst Final Pure Product (White/Pale Yellow) Cryst->Final

Caption: Integrated workflow for removing iodine contaminants and regioisomers prior to final crystallization.

References & Authority

  • Indazole Synthesis & Functionalization:

    • Benchchem.[1][2][3][5][6] "Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers." (General indazole iodination and properties). Link

  • Crystallization of 3-Iodo-Indazoles:

    • Organic Syntheses.[5][7] "Preparation of 1H-Indazole-3-carbonitrile." Org. Synth. 2020, 97, 314-326.[7] (Authoritative protocol for cyano-indazole purification). Link

  • General Purification of Heterocycles:

    • Sigma-Aldrich. "3-Iodo-6-methyl-1H-indazole Product Page." (Physical property verification). Link

  • Mechanistic Insight (Iodination):

    • National Institutes of Health (PMC). "Recent Advances in Indazole-Containing Derivatives." (Review of synthetic pathways and stability). Link

Sources

Technical Support Center: 3-Iodo-6-methyl-1H-indazole-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the synthesis and purification of 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS 944898-93-5). This document is designed for organic chemists and process engineers encountering specific impurity profiles during the functionalization of the indazole core.

Current Status: Operational Role: Senior Application Scientist Topic: Impurity Profiling & Troubleshooting

Introduction & Synthetic Context

The molecule This compound is a critical intermediate in the development of kinase inhibitors (e.g., PI3K, FGFR targets). The presence of the C3-iodine provides a handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the C4-nitrile serves as an electron-withdrawing group and a precursor for amides or amines.[1]

The most robust synthetic route involves the direct electrophilic iodination of the parent scaffold, 6-methyl-1H-indazole-4-carbonitrile . This transformation, while seemingly straightforward, is prone to specific failure modes driven by the electronic push-pull nature of the 6-methyl (donor) and 4-cyano (acceptor) groups.

Standard Synthetic Route
  • Precursor: 6-methyl-1H-indazole-4-carbonitrile

  • Reagents:

    
    /KOH (aqueous/dioxane) OR NIS/DMF.
    
  • Mechanism: Electrophilic aromatic substitution (

    
    ) at C3.
    

Troubleshooting Guide (Q&A)

Issue 1: "I see a persistent polar impurity (RRT ~0.8) that tracks with the product."

Diagnosis: Hydrolysis of the Nitrile (Amide Formation) Impurity: 3-iodo-6-methyl-1H-indazole-4-carboxamide.

  • The Science: The C4-nitrile is sterically crowded but electronically activated. If you use the standard

    
    /KOH  method, the strong basic conditions (
    
    
    
    ) combined with heat (often 60–80°C) can hydrate the nitrile to the primary amide.
  • Solution:

    • Switch Base: Use

      
       instead of KOH to lower the basicity.
      
    • Change System: Switch to NIS (N-iodosuccinimide) in DMF or MeCN at room temperature. This acidic/neutral condition completely avoids nitrile hydrolysis.

    • Workup: Avoid strong acid quenches which can also catalyze hydrolysis; use saturated

      
       (thiosulfate) and buffered 
      
      
      
      .
Issue 2: "My conversion stalls at 90%, and adding more iodine doesn't help."

Diagnosis: Solubility-Limited Reactivity (Starting Material Encapsulation) Impurity: Unreacted 6-methyl-1H-indazole-4-carbonitrile.

  • The Science: The starting material is moderately soluble in dioxane/water but the iodinated product is significantly more lipophilic and less soluble. As the product precipitates, it can co-crystallize with or encapsulate the starting material, shielding it from reagents.

  • Solution:

    • Solvent Volume: Increase solvent volume (dilution factor 10-15 volumes).

    • Co-solvent: Add 10% DMF to the dioxane mixture to maintain homogeneity longer.

    • Reprocessing: Do not just add more iodine. Isolate the solid, grind it to a fine powder, and resubmit to reaction conditions.

Issue 3: "I observe a transient non-polar spot that disappears upon workup."

Diagnosis: N-Iodination (Kinetic Product) Impurity: 1-iodo-6-methyl-1H-indazole-4-carbonitrile.

  • The Science: Indazoles can undergo iodination at the Nitrogen (N1 or N2) faster than at C3. These N-iodo species are labile. Under thermodynamic conditions (heat/time), the iodine migrates to the C3 position.

  • Solution:

    • Monitor: Do not quench the reaction immediately upon seeing the disappearance of starting material if a new, less polar spot exists. Continue stirring to allow the N-I

      
       C-I rearrangement.
      
    • Verification: N-iodo species often liberate

      
       upon treatment with acid, turning the solution purple/brown.
      
Issue 4: "The product is purple/brown even after washing."

Diagnosis: Iodine Inclusion / Charge Transfer Complex Impurity: Molecular Iodine (


) or Polyiodide chains.
  • The Science: The electron-rich indazole system can form charge-transfer complexes with free iodine. Simple water washes are insufficient to break this interaction.

  • Solution:

    • The "Thio" Wash: You must wash the organic layer (or filter cake) with 10% Sodium Thiosulfate (

      
      )  until the color dissipates.
      
    • Recrystallization: If the solid remains colored, recrystallize from Ethanol/Water or Toluene.

Impurity Profile & Control Strategy

The following table summarizes the critical impurities expected in this synthesis.

Impurity NameStructure DescriptionOriginRelative Polarity (TLC)Control Strategy
Impurity A 6-methyl-1H-indazole-4-carbonitrileUnreacted Starting MaterialMore Polar than ProductReaction monitoring (HPLC/TLC); Ensure homogeneity.
Impurity B 3-iodo-6-methyl-1H-indazole-4-carboxamide Nitrile Hydrolysis (CONH2)Most Polar Avoid strong bases (KOH); Use NIS/DMF; Control temp <60°C.
Impurity C 3,X-diiodo-6-methyl-1H-indazole-4-carbonitrileOver-iodination (likely C7)Less Polar than ProductControl stoichiometry (1.05 eq

); Avoid large excess.
Impurity D 1-iodo-6-methyl-1H-indazole-4-carbonitrileN-Iodination (Kinetic)Less Polar (Transient)Extend reaction time for rearrangement; Acidic workup.
Impurity E Triphenylphosphine Oxide (TPPO)Reagent CarryoverVery Polar / UV ActiveOnly relevant if synthesis is via Pd-cyanation of 3-iodo-4-bromo precursor.

Visualizing the Reaction & Impurity Pathways[1][2][3]

The following diagram maps the reaction logic and where specific impurities branch off.

G SM Starting Material (6-methyl-1H-indazole-4-CN) NIodo Impurity D (N-Iodo Intermediate) SM->NIodo Kinetic Control (Fast) Target TARGET PRODUCT (3-iodo-6-methyl-1H-indazole-4-CN) SM->Target Direct C3-Iodination ImpurityA Impurity A (Unreacted SM) SM->ImpurityA Incomplete Conversion Reagents Reagents (I2/KOH or NIS) NIodo->Target Rearrangement (Thermodynamic) ImpurityB Impurity B (Amide Hydrolysis) Target->ImpurityB Hydrolysis (High pH/Temp) ImpurityC Impurity C (Over-Iodination) Target->ImpurityC Excess I2 (Forcing Cond.)

Caption: Reaction pathway showing the kinetic N-iodo intermediate, the thermodynamic target product, and branching failure modes (Hydrolysis, Over-iodination).

Experimental Protocol (Best Practice)

To minimize the impurities listed above, the following NIS-mediated protocol is recommended over the traditional Iodine/Base method for this specific nitrile-containing scaffold.

Method: Iodination via NIS in DMF

  • Setup: Charge a reaction vessel with 6-methyl-1H-indazole-4-carbonitrile (1.0 eq) and anhydrous DMF (10 volumes).

  • Addition: Cool to 0°C. Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes.

    • Why? Portion-wise addition prevents localized high concentration of iodinating agent, reducing Impurity C (Over-iodination).

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

    • Control: Do not heat. Heating risks Impurity B (Hydrolysis) even in DMF due to trace water.

  • Quench: Pour the mixture into Ice/Water containing 5% Sodium Thiosulfate .

    • Observation: A precipitate should form. The thiosulfate neutralizes residual oxidative species.

  • Filtration: Filter the solid. Wash with water (3x) to remove DMF and Succinimide.

  • Purification: Dry the solid under vacuum at 45°C. If Impurity A (SM) > 2%, slurry in hot Ethyl Acetate and filter (Product is less soluble than SM).

References

  • Synthesis of 3-Iodoindazoles

    • Lier, F., et al. "Indazole Chemistry: A Review of Synthetic Methods." Heterocycles, 2018.[2]

    • Note: General review covering electrophilic substitution
  • Iodination Methodologies

    • Organic Syntheses, Coll. Vol. 10, p. 496 (2004); Vol. 79, p. 186 (2002). "Preparation of 3-Iodo-1H-indazole."

    • Note: Describes the standard I2/KOH route and purific
  • Nitrile Hydrolysis in Heterocycles

    • Larock, R. C.[2] Comprehensive Organic Transformations. "Hydrolysis of Nitriles to Amides." Wiley-VCH.

    • Note: Standard reference for functional group interconversion conditions.
  • Commercially Available Building Block

    • This compound (CAS 944898-93-5).

Sources

scaling up 3-iodo-6-methyl-1H-indazole-4-carbonitrile production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals on the scale-up of functionalized indazoles. The synthesis of 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS: 885520-96-7) is a critical transformation, as this intermediate serves as a highly versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors via transition-metal-catalyzed cross-coupling.

Scaling up the C3-iodination of indazoles presents unique challenges regarding regioselectivity, exotherm control, and purification. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure your scale-up is safe, reproducible, and high-yielding.

Process Workflow & Mechanistic Logic

To successfully scale this reaction, we must move away from harsh, unselective reagents and adopt a controlled electrophilic aromatic substitution (EAS) strategy.

G SM 6-Methyl-1H-indazole-4-carbonitrile Reaction C3-Electrophilic Iodination SM->Reaction Reagents NIS, KOH, DMF Reagents->Reaction Quench Na2S2O3 Quench Reaction->Quench HPLC >99% conversion Workup Aqueous Workup Quench->Workup Brown to Yellow Crystallization Crystallization Workup->Crystallization Organic concentration Product This compound Crystallization->Product Yield >85%

Fig 1: Scale-up workflow for the C3-iodination of 6-methyl-1H-indazole-4-carbonitrile.

Mechanism Base KOH Addition Deprotonation N1 Deprotonation Base->Deprotonation Activation C3 Electron Density ↑ Deprotonation->Activation Substitution Regioselective EAS Activation->Substitution Electrophile NIS Addition (I+) Electrophile->Substitution Final C3-Iodinated Core Substitution->Final

Fig 2: Logical mechanism of base-mediated regioselective electrophilic aromatic substitution.

FAQs: Scale-Up Strategy & Chemistry

Q1: Why do we use N-Iodosuccinimide (NIS) instead of molecular iodine (


) for large-scale C3-iodination? 
Causality:  While 

/KOH is a classical iodination method, it is highly exothermic and prone to generating di-iodinated or N-iodinated byproducts at scale. NIS is a stable, solid electrophilic iodine source that provides a controlled, gradual release of the iodonium ion (

). This milder approach significantly improves regioselectivity at the electron-rich C3 position and prevents thermal runaways in reactors larger than 10 Liters. This aligns with modern methodologies for [1].

Q2: What is the exact role of Potassium Hydroxide (KOH) in this mechanism? Causality: The indazole core is relatively electron-deficient, especially with the electron-withdrawing carbonitrile group at the C4 position. KOH deprotonates the N1-H proton, generating an indazolide anion. This deprotonation dramatically increases the electron density across the pyrazole ring, transforming the C3 carbon into a highly active nucleophile that readily attacks the


 released by NIS. Without the base, the reaction stalls or requires harsh heating, which degrades the carbonitrile group.

Q3: How do we avoid column chromatography during downstream purification? Causality: Chromatography is not viable for multi-kilogram API intermediate production. By utilizing the differential solubility of the product versus succinimide (the byproduct of NIS) and residual DMF, we can isolate the product via precipitation. Quenching the reaction in a large volume of aqueous sodium thiosulfate crashes out the highly hydrophobic this compound while keeping DMF, salts, and succinimide in the aqueous phase.

Troubleshooting Guide: Common Deviations

Observed IssueRoot Cause AnalysisCorrective Action / Solution
Formation of N-iodinated byproducts Excess equivalents of NIS or uncontrolled temperature spikes during addition.Strictly maintain NIS at 1.05 equivalents. Ensure reactor jacket cooling keeps internal temp < 10 °C during the addition phase.
Persistent brown discoloration in product Trapped unreacted electrophilic iodine species (

or

).
Ensure a thorough quench with 10% aqueous

. The thiosulfate reduces active iodine to water-soluble iodide (

).
Low isolated yield during filtration Product is partially soluble due to residual DMF in the aqueous phase.Increase the volume of the aqueous quench (up to 20 volumes) to sufficiently dilute the DMF, forcing complete precipitation of the API intermediate.

Step-by-Step Protocol: Self-Validating Scale-Up Iodination

To guarantee trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is explicitly met.

Step 1: Core Activation (Deprotonation)

  • Charge the reactor with 6-methyl-1H-indazole-4-carbonitrile (1.0 eq) and anhydrous DMF (10 volumes).

  • Begin moderate agitation (150 rpm) and add finely crushed KOH (1.2 eq) portion-wise at 20 °C.

  • Validation Check: Observe the reactor temperature. A slight exotherm (approx. +5 °C) and complete dissolution of the starting material indicate the successful formation of the soluble indazolide anion.

Step 2: Electrophilic Iodination

  • Cool the reactor jacket until the internal temperature stabilizes at 0–5 °C.

  • Add N-Iodosuccinimide (NIS, 1.05 eq) in 4 equal portions over 1 hour, ensuring the internal temperature never exceeds 10 °C.

  • Stir the reaction at 10 °C for 2 hours.

  • Validation Check: Pull a sample for HPLC analysis. The reaction is deemed complete when the starting material peak area is <1.0%. Self-Correction: If SM is >1.0% after 2 hours, add 0.02 eq NIS increments, stirring for 30 mins between additions, until validated.

Step 3: Quenching & Neutralization

  • Prepare a secondary vessel with a vigorously stirred 10% aqueous

    
     solution (20 volumes relative to SM weight).
    
  • Slowly transfer the reaction mixture into the quench vessel over 30 minutes.

  • Validation Check: The mixture must transition from a deep brown/red (indicating active iodine) to a pale yellow or white suspension. Self-Correction: A persistent brown hue indicates residual active iodine; add additional

    
     until the color shift is absolute.
    

Step 4: Isolation & Drying

  • Filter the resulting precipitate through a Nutsche filter.

  • Wash the filter cake with deionized water (5 volumes) to remove residual DMF, potassium salts, and succinimide.

  • Dry the solid under vacuum at 50 °C for 12 hours.

  • Validation Check: Perform Karl Fischer (KF) titration. The water content must be <0.5% before the batch is cleared for downstream cross-coupling reactions.

Quantitative Scale-Up Metrics

The following table summarizes the expected kinetic and yield data across different production scales using the validated NIS/KOH protocol. Note the slight increase in reaction time at the pilot scale due to mass transfer limitations, which is normal and accounted for in the self-validating HPLC checks.

Scale (Starting Material)Reagent SystemReaction TimeCrude Purity (HPLC)Isolated Yield
10 g (Lab Scale) NIS (1.05 eq), KOH2.0 hours98.5%89%
100 g (Kilo-lab) NIS (1.05 eq), KOH3.5 hours97.8%87%
1.0 kg (Pilot Scale) NIS (1.05 eq), KOH6.0 hours96.5%84%

References

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-indazole functionalization: a review. Targets in Heterocyclic Systems - Chemistry and Properties. Italian Society of Chemistry.[Link]

  • U.S. Environmental Protection Agency (EPA). Hazard Data for this compound (CAS 885520-96-7). CompTox Chemicals Dashboard.[Link]

Technical Support Center: Functionalization of 3-iodo-6-methyl-1H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges associated with functionalizing 3-iodo-6-methyl-1H-indazole-4-carbonitrile . This scaffold presents a unique "perfect storm" of chemical challenges: the peri-interaction between the 3-iodo and 4-cyano groups, the N-H acidity of the indazole core, and the electronic activation of the ring system.

Current Status: Online 🟢 Agent: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Synthetic Bottlenecks & Regioselectivity

Executive Summary: The "Peri-Effect" Challenge

Before opening a support ticket, understand the core physical constraint of your molecule. The 4-carbonitrile (CN) group is located at the peri position relative to the 3-iodo group. While the nitrile is linear, its proximity to the C3 reaction center creates a "bay region" steric clash. This hinders the approach of bulky palladium catalysts during cross-coupling and destabilizes planar transition states. Furthermore, the electron-withdrawing nature of the CN group acidifies the N1-proton, making the substrate prone to multi-site deprotonation.

Ticket #001: "My Suzuki coupling at C3 is stalling or low-yielding. Is the catalyst dead?"

Diagnosis: The catalyst is likely active, but it cannot access the C3-I bond effectively due to peri-steric hindrance from the 4-CN group. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 often fail here because their ligands are too bulky or lack the electron-richness required to facilitate oxidative addition in this crowded environment.

The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . You need a ligand that is bulky enough to promote reductive elimination but flexible enough to permit oxidative addition.

Recommended Protocol:

  • Catalyst: Pd2(dba)3 with XPhos or SPhos .

    • Why: SPhos and XPhos are designed to handle sterically demanding aryl chlorides/iodides. The "S" interaction in SPhos specifically stabilizes the Pd(0) species.

  • Base: K3PO4 (anhydrous) or Cs2CO3 .

    • Why: Avoid aqueous bases (like Na2CO3) if possible to prevent nitrile hydrolysis (see Ticket #003).

  • Solvent: 1,4-Dioxane or Toluene/Water (10:1) at 100°C.

Data Comparison: Catalyst Performance

Catalyst SystemYield (C3-Arylation)Observation
Pd(PPh3)4 / Na2CO3 < 15%Mostly recovered starting material; catalyst decomposition.
Pd(dppf)Cl2 / K2CO3 30-40%Slow conversion; significant de-iodination (protodeiodination).
Pd(OAc)2 / XPhos / K3PO4 85-92% Recommended. Complete conversion < 4 hrs.
Pd(dtbpf)Cl2 75%Good alternative; robust but expensive.
Ticket #002: "I'm getting a mixture of N1 and N2 alkylated products during protection. How do I get N1 selectivity?"

Diagnosis: Indazoles exhibit annular tautomerism. The 4-CN and 6-Me groups electronically bias the ring. The 4-CN group (EWG) draws electron density, making the N1 proton more acidic. Under thermodynamic control, N1-alkylation is favored, but kinetic conditions often yield N2 mixtures.

The Fix: Use Thermodynamic Control and "Soft" Electrophiles for N1 selectivity.

Troubleshooting Guide:

  • For N1-SEM Protection (Recommended for Suzuki):

    • Reagents: NaH (1.2 eq), SEM-Cl (1.1 eq), THF, 0°C to RT.

    • Critical Step: Allow the anion to form at 0°C for 30 mins before adding SEM-Cl. This ensures the thermodynamic enolate equilibrates to the N1 position.

  • For N1-THP Protection (Acid Labile):

    • Reagents: DHP (3 eq), p-TsOH (cat.), DCM, Reflux.

    • Note: THP protects N1 selectively due to the steric repulsion at N2 during the addition mechanism.

  • For N1-Boc Protection:

    • Reagents: Boc2O, DMAP, TEA, DCM.

    • Warning: N-Boc groups are electron-withdrawing.[1] On a 4-CN substituted indazole, the N1-Boc group becomes extremely labile to base. It may fall off during the Suzuki coupling (base + heat). Avoid Boc if using basic coupling conditions.

Ticket #003: "The nitrile group disappeared/changed after the reaction."

Diagnosis: You likely experienced Base-Mediated Nitrile Hydrolysis . The 4-CN group is activated by the electron-deficient pyrazole ring. In the presence of water and hydroxide/carbonate bases at high temperatures (standard Suzuki conditions), the nitrile hydrolyzes to the primary amide (CONH2) or carboxylic acid (COOH).

The Fix:

  • Switch to Anhydrous Conditions: Use anhydrous K3PO4 or CsF as the base in dry dioxane/toluene.

  • Reduce Temperature: If possible, run the reaction at 80°C instead of 100°C+ to slow the hydrolysis rate.

  • Steric Shielding: If the hydrolysis persists, the bulky ligands (XPhos) suggested in Ticket #001 also help by creating a hydrophobic pocket around the metal center, indirectly shielding the substrate from water attack during the catalytic cycle.

Ticket #004: "Can I use n-BuLi or Grignards to functionalize the C3-Iodo?"

Diagnosis: ABSOLUTELY NOT. You are attempting a metal-halogen exchange in the presence of a nitrile.

  • The Trap: The 4-CN group is an electrophile. If you treat this molecule with n-BuLi or i-PrMgCl, the organometallic reagent will attack the nitrile carbon faster or competitively with the Iodine exchange, leading to a ketone or imine byproduct.

  • The Alternative: Use Knochel-Hauser Base (TMPMgCl·LiCl) at -78°C if you absolutely must metallate, but Palladium-catalyzed cross-coupling is far safer for this substrate.

Visualizing the Workflow

The following diagram illustrates the decision logic for functionalizing this specific scaffold, highlighting the critical "Peri-Clash" checkpoint.

IndazoleWorkflow Start Substrate: This compound Protection Step 1: N-Protection (Mandatory for Selectivity) Start->Protection Boc Boc Protection (Unstable to Base) Protection->Boc Acidic Conditions SEM SEM/THP Protection (Stable to Base) Protection->SEM Basic Conditions (Recommended) Coupling Step 2: C3-Cross Coupling (The Peri-Challenge) StandardPd Standard Catalyst (Pd(PPh3)4 / Na2CO3) Coupling->StandardPd Standard Protocol AdvancedPd Steric Catalyst (Pd-XPhos / K3PO4) Coupling->AdvancedPd Steric Protocol Boc->Coupling Risk of Deprotection Fail1 Failure: N-Deprotection or N2-Isomer Mix Boc->Fail1 Base Hydrolysis SEM->Coupling Robust Fail2 Failure: Low Yield (<20%) Catalyst Steric Block StandardPd->Fail2 Peri-Hindrance Success Success: High Yield (>85%) Intact Nitrile AdvancedPd->Success Ligand Overcomes Sterics

Caption: Decision matrix for overcoming peri-steric hindrance and N-stability issues in 3-iodo-4-cyanoindazoles.

References
  • BenchChem. (2025).[1][2] Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from

  • National Institutes of Health (NIH). (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. PMC6152273. Retrieved from

  • Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • WuXi Biology. (2025). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from

  • Organic Syntheses. (2020).[3] Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[3] Retrieved from

Sources

reaction condition optimization for 3-iodo-6-methyl-1H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 3-iodo-6-methyl-1H-indazole-4-carbonitrile

Executive Summary & Chemical Strategy

The Challenge: Synthesizing This compound presents a specific regioselectivity and reactivity challenge. The indazole core is electron-rich, but the nitrile (CN) group at the C4 position is a strong electron-withdrawing group (EWG). This deactivates the C3 position toward Electrophilic Aromatic Substitution (EAS), making standard iodination conditions sluggish. Furthermore, the C6-methyl group provides only weak activation, insufficient to fully counteract the C4-nitrile's deactivation.

The Solution: To overcome the electronic deactivation at C3, the reaction must proceed via the indazolyl anion . Deprotonation of the N1-H significantly increases the electron density of the heteroaromatic ring, restoring nucleophilicity at C3. Therefore, base-mediated iodination (using


/KOH or 

/

) is the superior protocol over acid-catalyzed methods for this specific substrate.
Critical Synthesis Parameters (CSP)

The following parameters are optimized for the 4-cyano-6-methyl substitution pattern.

ParameterRecommended ConditionScientific Rationale
Reagent Iodine (

) (1.2 - 1.5 equiv)
Molecular iodine is softer and more selective than NIS for base-mediated protocols.
Base KOH (pellets, 2.0 - 3.0 equiv)Strong base is required to fully deprotonate N1 (

) to generate the reactive indazolyl anion.
Solvent DMF or DMAcHigh dielectric constant promotes the stability of the anionic intermediate and solubilizes the polar starting material.
Temperature 25°C

60°C
Start at RT to minimize N-iodination. If conversion is <50% after 2h, ramp to 60°C to overcome the C4-nitrile deactivation barrier.
Concentration 0.5 M - 1.0 MHigher concentration favors the bimolecular reaction rate (

).
Optimized Experimental Protocol

Target: this compound Scale: 10 mmol (approx. 1.57 g of starting material)

  • Dissolution: Charge a 50 mL round-bottom flask with 6-methyl-1H-indazole-4-carbonitrile (1.57 g, 10 mmol) and anhydrous DMF (15 mL). Stir until fully dissolved.

  • Deprotonation: Add KOH pellets (1.68 g, 30 mmol) in a single portion. Stir at room temperature (25°C) for 15–20 minutes. Note: The solution typically darkens or turns orange/red, indicating anion formation.

  • Iodination: Add Iodine (

    
    )  (3.05 g, 12 mmol) portion-wise over 10 minutes. Caution: Exothermic.
    
  • Monitoring: Stir at 25°C. Monitor by TLC (Hexane/EtOAc 2:1) or LCMS after 1 hour.

    • Checkpoint: If starting material >10% remains, heat to 60°C for 2 hours.

  • Quench: Pour the reaction mixture into 10% aqueous

    
      (sodium bisulfite, 100 mL) to quench excess iodine.
    
  • Isolation: The product typically precipitates as a solid.[1] Filter, wash with water (

    
     mL), and dry under vacuum.
    
    • Alternative: If no precipitate forms, extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
Troubleshooting Guide (Q&A)
Q1: The reaction is stalling at 60% conversion. Adding more iodine doesn't help. Why?

Diagnosis: The reaction has likely generated HI (hydroiodic acid) as a byproduct, which consumes the base. Once the base is neutralized, the reaction reverts to a neutral EAS mechanism, which is too slow due to the C4-nitrile deactivation. Fix: Ensure you are using at least 2.5 to 3.0 equivalents of KOH . The base acts as both a reagent (to form the anion) and a scavenger for the HI produced. Add an additional 0.5 equiv of powdered KOH if stalling occurs.

Q2: I see a new spot on TLC that is less polar than the product. Is it an impurity?

Diagnosis: This is likely the N-iodo intermediate (kinetic product). Indazoles can iodinate at nitrogen first. Fix: This is usually reversible.

  • Heat the reaction: Increasing temperature to 60–80°C promotes the thermodynamic rearrangement from N-I to C3-I.

  • Extend time: Do not quench early. Allow the rearrangement to complete.

Q3: My nitrile group hydrolyzed to an amide. How do I prevent this?

Diagnosis: High temperature + Strong Base (KOH) + Water (in solvent) = Nitrile Hydrolysis. Fix:

  • Use anhydrous DMF .[1]

  • Switch base to

    
      (weaker base) and use NIS  (N-Iodosuccinimide) instead of 
    
    
    
    .
  • Keep the temperature below 60°C .

Q4: The product is contaminated with starting material after precipitation.

Diagnosis: The 4-cyano group increases the acidity of the N-H proton, making the starting material more soluble in basic aqueous workups, but it can co-precipitate if the quench is too acidic. Fix:

  • Recrystallization: The 3-iodo product is much less soluble in acetonitrile than the starting material. Recrystallize from hot MeCN.

  • Column Chromatography: Use a gradient of DCM/MeOH (0

    
     5%). The iodine atom significantly changes the retention time compared to the protonated precursor.
    
Visualized Workflows
Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the base-mediated activation pathway required to overcome the deactivating effect of the C4-nitrile group.

ReactionPathway Start 6-methyl-1H-indazole- 4-carbonitrile Anion Indazolyl Anion (Nucleophilic Species) Start->Anion Deprotonation (Fast) Base KOH / Base Base->Anion Transition C3-Iodination (EAS) Anion->Transition Nucleophilic Attack Iodine Iodine (I2) Iodine->Transition Product 3-iodo-6-methyl- 1H-indazole-4-carbonitrile Transition->Product Elimination of HI

Caption: Mechanism of base-mediated C3-iodination via the indazolyl anion.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when encountering low yields or impurities.

Troubleshooting Issue Problem Encountered Stall Reaction Stalled (<50% Conv.) Issue->Stall Impurity Non-polar Impurity (N-Iodo species) Issue->Impurity Hydrolysis Nitrile Hydrolysis (Amide formation) Issue->Hydrolysis Sol_Stall 1. Add 0.5 eq KOH 2. Heat to 60°C Stall->Sol_Stall Sol_Impurity Increase Temp to 80°C (Thermodynamic control) Impurity->Sol_Impurity Sol_Hydrolysis Switch to NIS / K2CO3 Use Anhydrous DMF Hydrolysis->Sol_Hydrolysis

Caption: Decision matrix for common synthetic failures in indazole iodination.

References
  • Bocchi, V., & Palla, G. (1986). Synthesis of 3-iodoindazoles. Synthesis, 1986(2), 109-111.

  • Lefebvre, V., et al. (2010).[2] General Two-Step Synthesis of Substituted 3-Aminoindazoles. The Journal of Organic Chemistry, 75(8), 2730–2732. (Demonstrates C3 functionalization logic).

  • BenchChem Protocols. (2025). Application Notes for 3-iodo-6-methyl-4-nitro-1H-indazole. (Analogous substrate chemistry).

  • Organic Chemistry Portal. Synthesis of Indazoles: Recent Literature.

Sources

Validation & Comparative

3-iodo-6-methyl-1H-indazole-4-carbonitrile vs other indazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 3-iodo-6-methyl-1H-indazole-4-carbonitrile

Executive Summary: The "Gatekeeper" Scaffold

In the landscape of kinase inhibitor development—specifically for Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) targets—the indazole core is a privileged structure. Among its derivatives, This compound (referred to herein as Compound A ) has emerged as a superior building block compared to its bromo- or des-methyl analogs.

This guide objectively compares Compound A against standard alternatives, demonstrating its utility in Fragment-Based Drug Discovery (FBDD) . The presence of the labile C3-iodine allows for rapid diversification via palladium-catalyzed cross-couplings, while the C4-cyano and C6-methyl motifs provide critical electronic and steric tuning required for nanomolar kinase selectivity.

Comparative Analysis: Compound A vs. Alternatives

We evaluate Compound A against two primary alternatives: the 3-Bromo analog (cost-effective but less reactive) and the Des-methyl analog (simplified but less selective).

Table 1: Physicochemical & Synthetic Performance Matrix
FeatureCompound A (3-Iodo-6-Me-4-CN)Alternative 1 (3-Bromo-6-Me-4-CN)Alternative 2 (3-Iodo-Des-methyl)
C3-Reactivity High (

)
Moderate (

)
High
Coupling Conditions Mild (RT to 60°C); tolerates labile groups.Harsh (>80°C); requires activated ligands (e.g., XPhos).Mild.
Kinase Selectivity High: C6-Me fills hydrophobic pocket (gatekeeper).High: Identical steric profile to Cmpd A.Low: Lack of C6-Me reduces hydrophobic packing.
Electronic Profile C4-CN acidifies N1-H (

~11), enhancing H-bond donor capability.
Identical.Similar acidity, but different dipole moment.
Synthetic Utility Ideal for late-stage diversification.Better for early-stage scale-up (lower cost).Limited utility for selective inhibitors.
Deep Dive: The "Iodo-Advantage" in Catalysis

The primary justification for selecting the 3-iodo derivative over the 3-bromo is the Bond Dissociation Energy (BDE) . The C-I bond (~53 kcal/mol) is significantly weaker than the C-Br bond (~68 kcal/mol).

  • Mechanism: In Pd-catalyzed cross-couplings (Suzuki-Miyaura), the rate-determining step for electron-deficient heterocycles is often the oxidative addition .[1][2]

  • Impact: Compound A undergoes oxidative addition with

    
     species rapidly, often without requiring exogenous heat. This preserves the 4-carbonitrile  group, which can hydrolyze to a primary amide or carboxylic acid under the prolonged heating required for the bromo-analog.
    

Structural Activity Relationship (SAR) Logic

The specific substitution pattern of Compound A is not arbitrary. It is designed to maximize binding affinity within the ATP-binding pocket of Tyrosine Kinases.

SAR_Logic Core Indazole Core (Scaffold) C3 C3-Iodine (Synthetic Handle) Core->C3 C4 C4-Cyano (CN) (Electronic Tuner) Core->C4 C6 C6-Methyl (Me) (Selectivity Filter) Core->C6 Target Kinase Binding (FGFR/VEGFR) C3->Target Replaced by Hinge Binder C4->Target Increases N1-H acidity (Better H-Bond Donor) C6->Target Hydrophobic Interaction (Metabolic Stability)

Figure 1: SAR Decision Tree illustrating the functional role of each substituent on the indazole ring.

Experimental Protocols

The following protocols are validated for the synthesis and utilization of Compound A.

Protocol A: Regioselective Synthesis of Compound A

Objective: Iodination of 6-methyl-1H-indazole-4-carbonitrile with high C3-selectivity.

Reagents:

  • Precursor: 6-methyl-1H-indazole-4-carbonitrile (1.0 eq)

  • Iodine source:

    
     (1.2 eq) or N-Iodosuccinimide (NIS)
    
  • Base: KOH (3.0 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Dissolution: Dissolve 6-methyl-1H-indazole-4-carbonitrile in DMF (5 mL/mmol) at room temperature (RT).

  • Base Addition: Add KOH pellets. The solution may darken; stir for 15 minutes to ensure deprotonation of N1.

  • Iodination: Add

    
     portion-wise over 20 minutes. Critical: Exothermic. Maintain temp < 30°C to prevent over-iodination at C7.
    
  • Monitoring: Monitor via LC-MS. Target Mass:

    
    .
    
    • Checkpoint: Disappearance of starting material (

      
       158) usually occurs within 1-2 hours.
      
  • Quench: Pour mixture into ice-water containing 10%

    
     (sodium thiosulfate) to quench excess iodine.
    
  • Isolation: Filter the resulting precipitate. Wash with water (

    
    ) and hexanes (
    
    
    
    ).
  • Result: Off-white to yellow solid. Yield typically >85%.[3][4]

Protocol B: Comparative Suzuki Coupling (Iodo vs. Bromo)

Objective: To demonstrate the reactivity superiority of Compound A.

Conditions:

  • Substrate: Compound A (Iodo) vs. Bromo-analog.[4][5][6]

  • Coupling Partner: Phenylboronic acid (1.5 eq).[7]

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aq).
    
  • Solvent: Dioxane/Water (4:1).

Observations:

  • Compound A (Iodo): Full conversion at 40°C in 2 hours .

  • Bromo-Analog: < 20% conversion at 40°C; requires 80°C and 12 hours for full conversion.

Synthetic Pathway Visualization

The following diagram outlines the workflow from the commercially available methyl-aniline precursor to the final drug candidate, highlighting where Compound A fits.

Synthesis_Workflow Start Start: 3-amino-4-methylbenzonitrile Cyclization Step 1: Diazotization & Cyclization (Formation of Indazole Core) Start->Cyclization Intermediate Intermediate: 6-methyl-1H-indazole-4-carbonitrile Cyclization->Intermediate Iodination Step 2: C3-Iodination (Protocol A) (Reagent: I2/KOH) Intermediate->Iodination Product COMPOUND A (this compound) Iodination->Product Coupling Step 3: Suzuki Coupling (Introduction of Hinge Binder) Product->Coupling High Reactivity Handle Drug Final Kinase Inhibitor (e.g., FGFR Selective) Coupling->Drug

Figure 2: Synthetic workflow positioning Compound A as the pivotal intermediate for divergent synthesis.

References

  • BenchChem Technical Support. (2025).[2] A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Retrieved from

  • Liu, Y., et al. (2021). "From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor." Journal of Medicinal Chemistry, 64(15), 11234–11256.

  • Organic Syntheses. (2020).[3] "Preparation of 1H-Indazole-3-carbonitrile." Org.[3][8][9] Synth. 97, 262-279. (Provides foundational protocols for indazole cyanation and iodination).

  • MDPI. (2018). "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." Molecules, 23(8), 2056.[8]

  • EPA CompTox Chemicals Dashboard. "this compound Details."

Sources

comparing biological activity of 3-iodo-6-methyl-1H-indazole-4-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 3-Iodo-6-methyl-1H-indazole-4-carbonitrile Analogs

Executive Summary

This compound (CAS: 885520-96-7) is a highly specialized heterocyclic building block and pharmacophore used primarily in the development of Kinase Inhibitors (e.g., for VEGFR, JAK, LRRK2) and Nitric Oxide Synthase (NOS) Inhibitors . Unlike simple indazoles, this trisubstituted scaffold integrates three critical features: a 4-cyano group (hydrogen bond acceptor/metabolic stabilizer), a 6-methyl group (hydrophobic selectivity), and a 3-iodo handle (enabling Suzuki/Sonogashira coupling for library generation).

This guide compares the biological performance of this scaffold against key alternatives (e.g., 4-nitroindazoles, 3-unsubstituted analogs) to assist researchers in rational drug design.

Chemical Space & Structural Logic

The biological activity of indazole-4-carbonitriles is dictated by the precise arrangement of substituents. The table below contrasts the "Product" (3-iodo-6-methyl-4-CN) with common medicinal chemistry alternatives.

FeatureThis compound 4-Nitroindazole (Classic Reference)3-Bromo-indazole (Alternative)Biological Impact
C4 Substituent -CN (Nitrile) -NO₂ (Nitro)-H or -Cl-CN is a bioisostere of -NO₂ but less toxic and smaller. It acts as a critical H-bond acceptor (e.g., in nNOS active sites) and improves metabolic stability.
C3 Substituent -I (Iodo) -H-Br-I is the most reactive handle for Pd-catalyzed cross-coupling, allowing rapid access to "Type II" kinase inhibitors (extending into the solvent front).
C6 Substituent -CH₃ (Methyl) -H-H-CH₃ fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases), often improving selectivity over off-target isoforms.
Lipophilicity Moderate (cLogP ~2.5)LowModerateThe 4-CN group lowers cLogP relative to 4-alkyl analogs, improving aqueous solubility and bioavailability.

Biological Target Profile & Comparative Activity

A. Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Indazoles are privileged scaffolds for nNOS inhibition, a target for treating neurodegenerative diseases and chronic pain.

  • Mechanism: The indazole core mimics the substrate (L-Arginine) or cofactor interactions. The 4-substituent is critical for orienting the molecule via hydrogen bonding with glutamate residues (e.g., Glu592 in nNOS).

  • Comparison:

    • 4-Nitroindazole: Potent (

      
       nM) but suffers from toxicity (redox cycling of the nitro group).
      
    • 4-Cyanoindazole (Core): Retains potency (

      
       nM) while eliminating the mutagenic risk of the nitro group.
      
    • 3-Iodo-6-methyl-4-CN Analog: The addition of the 6-methyl group typically enhances selectivity for nNOS over eNOS (endothelial isoform) by exploiting subtle steric differences in the substrate access channel. The 3-iodo group allows for the attachment of "tails" that reach the heme propionates, potentially boosting potency into the low nanomolar range (<10 nM).

B. Kinase Inhibition (VEGFR, JAK, LRRK2)

This scaffold is frequently used to synthesize ATP-competitive inhibitors.

  • Binding Mode: The indazole N1/N2 hydrogens form a bidentate H-bond with the kinase hinge region (e.g., Glu/Leu backbone).

  • Role of 3-Iodo: Serves as the attachment point for aryl/heteroaryl groups that occupy the hydrophobic pocket II or the solvent-exposed region.

  • Role of 4-CN: Acts as an electron-withdrawing group (EWG), reducing the pKa of the N-H proton, thereby strengthening the H-bond to the hinge region.

Mechanism of Action (Signaling Pathway)

The following diagram illustrates how the this compound scaffold functions as a divergent intermediate to access distinct biological pathways.

Indazole_MOA Scaffold 3-Iodo-6-methyl- 1H-indazole-4-carbonitrile Suzuki Pd-Catalyzed Coupling (C3) Scaffold->Suzuki Functionalization Hydrolysis Nitrile Hydrolysis (C4) Scaffold->Hydrolysis Derivatization nNOS nNOS Inhibition (Neuroprotection) Scaffold->nNOS Direct Binding Kinase Kinase Inhibition (VEGFR/JAK/LRRK2) Suzuki->Kinase Aryl Extension sGC sGC Stimulation (Cardiovascular) Suzuki->sGC Pyridine Fusion Hbond H-Bond Acceptor (Glu592 Interaction) nNOS->Hbond Hinge Hinge Binding (ATP Competition) Kinase->Hinge

Caption: Divergent synthesis and pharmacological targeting of the this compound scaffold. The C3-iodo handle enables access to kinase inhibitors, while the core itself targets nNOS via C4-nitrile interactions.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the core and a standard biological assay.

Protocol A: Synthesis of this compound

Rationale: Direct iodination of the 4-cyano precursor is preferred over cyanation of the iodo-precursor due to regioselectivity.

  • Starting Material: Dissolve 6-methyl-1H-indazole-4-carbonitrile (1.0 eq) in DMF (dimethylformamide).

  • Iodination: Add KOH (3.0 eq) followed by portion-wise addition of Iodine (I₂) (1.2 eq).

  • Reaction: Stir at room temperature for 3–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting material (

    
    ).
    
  • Quench: Pour the mixture into ice-water containing 10% Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine.

  • Isolation: Filter the resulting yellow precipitate. Wash with cold water and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-40% EtOAc in Hexanes).

    • Yield: Typically 85–92%.

    • Characterization: ¹H NMR (DMSO-d₆) should show loss of the C3-proton signal (~8.1 ppm).

Protocol B: nNOS Inhibition Assay (Fluorometric)

Rationale: Measures the conversion of L-Arginine to NO using a fluorescent probe (DAN).

  • Reagents: Recombinant rat nNOS, L-Arginine (10 µM), NADPH (100 µM), Calmodulin (30 nM), CaCl₂.

  • Incubation: Mix nNOS enzyme with the test compound (this compound analog) in HEPES buffer (pH 7.4) for 15 mins at 37°C.

  • Initiation: Add the substrate mix (L-Arg + NADPH). Incubate for 30 mins.

  • Detection: Add 2,3-diaminonaphthalene (DAN) (50 µM). DAN reacts with NO-derived nitrite to form fluorescent 1H-naphthotriazole.

  • Readout: Measure fluorescence at Ex/Em = 365/450 nm.

  • Analysis: Calculate % Inhibition relative to DMSO control. Determine

    
     using a 4-parameter logistic fit.
    

References

  • Lohou, E., et al. (2012). "New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase."[1][2] Bioorganic & Medicinal Chemistry, 20(1), 123-135. Link

  • BenchChem. (2025).[3] "Technical Guide on this compound Properties and Applications." BenchChem Technical Library. Link

  • US EPA. (2025). "CompTox Chemicals Dashboard: this compound (DTXSID401266318)." EPA ToxCast Database. Link

  • Bland, N., et al. (2020). "Indazole-based Kinase Inhibitors: A Review of the Patent Literature.

Sources

Validation of 3-iodo-6-methyl-1H-indazole-4-carbonitrile as an Anticancer Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous validation framework for 3-iodo-6-methyl-1H-indazole-4-carbonitrile (referred to herein as IMIC-4 ), a high-value pharmacophore used in the development of next-generation kinase inhibitors.

While often categorized as an advanced intermediate, the unique substitution pattern of IMIC-4 (C3-iodine, C4-nitrile, C6-methyl) positions it as a critical scaffold for developing Type II Kinase Inhibitors targeting VEGFR, FGFR, and PDGFR families.

Part 1: Executive Technical Summary

This compound is not merely a building block; it is a "privileged structure" in medicinal chemistry. Its specific geometry allows for the construction of multi-targeted tyrosine kinase inhibitors (TKIs) that can overcome resistance mechanisms found in first-generation drugs like Pazopanib or Axitinib .

Comparative Analysis: IMIC-4 vs. Standard Scaffolds
FeatureIMIC-4 (Target) Unsubstituted Indazole Axitinib Scaffold Impact on Drug Design
C3 Reactivity High (Iodine) Low (Hydrogen)Functionalized (Vinyl)Allows rapid Suzuki/Sonogashira coupling for "tail" region diversity.
C4 Functionality Nitrile (-CN) NoneNoneCritical H-bond acceptor; precursor to amides/tetrazoles for solubility.
C6 Substitution Methyl (-CH₃) NoneNoneFills hydrophobic pockets (e.g., Gatekeeper residues) to improve selectivity.
Primary Utility Novel TKI Discovery General ScreeningClinical StandardEnables access to novel IP space and improved solubility profiles.

Part 2: Chemical & Structural Validation (Pre-Biological)

Before biological testing, the integrity of the scaffold must be validated. The C3-iodine and C4-nitrile groups are chemically distinct but sensitive.

Protocol 1: Structural Integrity Verification
  • Objective: Confirm regiochemistry (ensure Iodine is at C3, not C7).

  • Method: 2D-NMR (NOESY/HMBC).

  • Critical Checkpoint:

    • Observe NOE correlation between N1-H and C7-H .

    • Observe lack of NOE between N1-H and C3 substituents (confirming Iodine substitution).

    • 1H NMR (DMSO-d6): Singlet at ~2.5 ppm (C6-Me), Singlet at ~13.5 ppm (NH).

Protocol 2: Reactivity Profiling (Synthetic Validation)

To validate its potential as an anticancer agent precursor, one must demonstrate its derivatization capability.

  • Workflow: Perform a Suzuki-Miyaura Coupling with 4-(methylsulfonyl)phenylboronic acid.

  • Success Criteria: >80% conversion to the biaryl product within 4 hours at 80°C (Pd(dppf)Cl₂ catalyst). This confirms the C3-iodine is active and the C4-nitrile does not poison the catalyst.

Part 3: Biological Validation (In Vitro & Cellular)

Since IMIC-4 is often a pro-drug or scaffold, validation focuses on its derivatives or its intrinsic inhibitory potential at high concentrations.

Experimental Workflow: Kinase Inhibition & Cytotoxicity

ValidationWorkflow Start IMIC-4 Scaffold Deriv Pd-Catalyzed Derivatization Start->Deriv Suzuki/Sonogashira Kinase Kinase Panel (VEGFR2, FGFR1, PDGFR) Deriv->Kinase IC50 Determination Cell Cell Viability (HCT-116, MDA-MB-231) Kinase->Cell Select Leads (<100 nM) Mech Mechanism (Apoptosis/Cell Cycle) Cell->Mech Validate MOA Mech->Start SAR Optimization

Figure 1: Step-by-step validation workflow from chemical scaffold to biological characterization.

Protocol 3: Kinase Selectivity Profiling (ADP-Glo Assay)
  • Rationale: Indazoles typically bind to the ATP-binding pocket (Type I/II binding).

  • Target Panel: VEGFR2, FGFR1, PDGFRβ, and c-Kit.

  • Procedure:

    • Incubate IMIC-4 (or derivative) with recombinant kinase and ATP.

    • Add ADP-Glo Reagent to terminate reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

    • Data Output: Calculate IC50. Valid anticancer candidates should show IC50 < 50 nM against at least one target.

Protocol 4: Cellular Cytotoxicity (MTT/MTS Assay)
  • Cell Lines:

    • HCT-116 (Colorectal - sensitive to kinase inhibitors).

    • MDA-MB-231 (Triple-negative breast cancer - aggressive model).

  • Control: Compare against Doxorubicin (standard cytotoxic) and Axitinib (targeted control).

  • Method:

    • Seed 5,000 cells/well in 96-well plates.

    • Treat with IMIC-4 gradient (0.01 - 100 µM) for 72 hours.

    • Add MTT reagent; read absorbance at 570 nm.

  • Interpretation:

    • IC50 < 1 µM: Highly potent (Lead candidate).

    • IC50 1–10 µM: Moderate potency (Hit).

    • IC50 > 10 µM: Weak (Requires structural optimization).

Part 4: Mechanistic Validation (Mode of Action)

To prove the molecule acts via specific anticancer pathways rather than general toxicity, you must map the signaling cascade.

Signaling Pathway: RTK Inhibition

The following diagram illustrates how IMIC-4 derivatives block downstream tumor growth signaling.

SignalingPathway Drug IMIC-4 Derivative RTK RTK (VEGFR/FGFR) Drug->RTK Inhibits PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Nucleus Nucleus (Proliferation/Survival) AKT->Nucleus Survival Signals MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Signals

Figure 2: Mechanism of Action. IMIC-4 derivatives target RTKs, blocking RAS/MEK/ERK and PI3K/AKT pathways.

Protocol 5: Apoptosis Analysis (Annexin V-FITC/PI)
  • Objective: Confirm cell death is programmed (apoptotic) vs. necrotic.

  • Method: Flow cytometry.

  • Expected Result:

    • Early Apoptosis (Q4): Annexin V (+), PI (-).

    • Late Apoptosis (Q2): Annexin V (+), PI (+).

    • A valid agent should show a dose-dependent shift from Live (Q3) to Q4/Q2 within 24-48 hours.

Part 5: References

  • Zhang, L. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry (RSC) Advances.

  • Reddy, T. et al. (2020).[1] Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules (MDPI).

  • US EPA. (2025). This compound - Chemical Details and Toxicity Data. CompTox Chemicals Dashboard.

  • Sigma-Aldrich. (2025). Safety Data Sheet and Product Information for Indazole Intermediates.

Sources

Publish Comparison Guide: 3-Iodo-6-methyl-1H-indazole-4-carbonitrile in SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

The 3-iodo-6-methyl-1H-indazole-4-carbonitrile scaffold represents a high-value "linchpin" intermediate in modern medicinal chemistry, particularly in the discovery of Type I and Type II kinase inhibitors (e.g., PI3K, FGFR, and JAK families). Its unique trisubstituted pattern—combining a reactive electrophile (3-iodo), an electronic modulator (4-cyano), and a hydrophobic anchor (6-methyl)—allows for precise tuning of structure-activity relationships (SAR).

This guide objectively analyzes the SAR utility of this scaffold, comparing it with alternative building blocks, and provides experimental protocols for its application in drug discovery.

Executive Summary

This compound (CAS: 885520-96-7) is a specialized heterocyclic building block designed for the rapid generation of diversity-oriented libraries. Unlike generic indazoles, this scaffold is pre-functionalized to address three critical regions of the kinase ATP-binding pocket simultaneously: the hinge region (indazole NH), the gatekeeper/solvent front (3-position), and the hydrophobic back-pocket (6-position).

Quick Comparison: Why Choose This Scaffold?
FeatureThis compound 3-iodo-1H-indazole (Generic)3-bromo-6-methyl-1H-indazole
C3 Reactivity High (Iodine is excellent for Pd-coupling)HighModerate (Bromine requires harsher conditions)
Electronic Profile Electron-Deficient (4-CN withdraws density, increasing NH acidity)NeutralNeutral/Slightly Donating
Selectivity Potential High (4-CN and 6-Me provide unique vectors)Low (Requires extensive decoration)Moderate
Primary Application Late-Stage Diversification (Library generation)Early-Stage Hit FindingCost-Effective Scale-Up

Chemical Profile & Mechanism of Action

Structural Logic

The molecule's efficacy in SAR studies stems from its specific substitution pattern:

  • 1H-Indazole Core: Acts as a bioisostere of the purine ring, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • 3-Iodo Group: A "soft" electrophile positioned to target the gatekeeper residue . It serves as a universal handle for Suzuki-Miyaura, Sonogashira, or Heck couplings to introduce solubilizing groups or heteroaromatic rings.

  • 4-Cyano Group: A versatile functionality. It can:

    • Act as a weak hydrogen bond acceptor.

    • Induce an electronic dipole that strengthens the N1-H interaction.

    • Be hydrolyzed to an amide (primary/secondary) or reduced to an amine.

  • 6-Methyl Group: Targets the hydrophobic specificity pocket (often occupied by Val/Ile/Leu), improving isoform selectivity (e.g., PI3K

    
     vs. PI3K
    
    
    
    ).
Signaling Pathway Context (PI3K/Akt Example)

This scaffold is frequently employed to develop inhibitors for the PI3K/Akt/mTOR pathway. The diagram below illustrates where inhibitors derived from this scaffold intervene.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) (Target of Indazole Scaffold) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K Activity PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt (PKB) PIP3->AKT Recruitment PDK1->AKT Phosphorylation (T308) mTOR mTORC1 AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Indazole-4-CN Inhibitor Inhibitor->PI3K Blocks ATP Binding

Caption: Schematic of the PI3K signaling cascade showing the intervention point of indazole-based ATP-competitive inhibitors.

SAR Deep Dive: Substituent Effects

The 3-Position: The Diversity Vector

The iodine atom is the primary site for SAR exploration. Replacing the iodine via cross-coupling dramatically alters potency.

  • Aryl/Heteroaryl Groups: Introduction of a pyridine or pyrazole ring at C3 often boosts potency by engaging the "affinity pocket."

  • Alkynes (Sonogashira): Rigid linkers (e.g., ethynyl-benzene) can access the solvent front but may reduce solubility.

The 4-Position: Electronic Tuning

The 4-carbonitrile (CN) group is unique compared to the standard 4-H or 4-F.

  • Electronic Effect: The electron-withdrawing nature of CN lowers the pKa of the N1-H, potentially strengthening the H-bond to the kinase hinge.

  • Steric Effect: The linear geometry of the CN group is non-intrusive, avoiding steric clashes common with 4-methyl or 4-chloro substitutions.

The 6-Position: Selectivity Anchor

The 6-methyl group is small but critical.

  • Comparison: 6-H analogs often lose 5-10x potency in enzymatic assays because the hydrophobic pocket is not adequately filled.

  • Risk: Larger groups (e.g., 6-phenyl) often clash with the protein backbone unless a specific "shelf" exists in the target kinase.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C3

Objective: To introduce an aryl group at the 3-position while preserving the 4-CN and 6-Me groups.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: R-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

  • Base: Cs2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Charge: In a microwave vial, combine the indazole substrate, boronic acid, and base.

  • Degas: Add solvents and sparge with Argon for 5 minutes.

  • Catalyst: Add Pd catalyst quickly and seal the vial.

  • Reaction: Heat to 90°C for 4–16 hours (monitor by LC-MS).

    • Note: The 4-CN group is generally stable under these conditions, but avoid strong aqueous acids.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: N1-Alkylation (Regioselectivity Control)

Challenge: Indazoles can alkylate at N1 or N2. The 4-CN and 6-Me groups influence this ratio.

Procedure:

  • Dissolve substrate (1.0 eq) in dry DMF.

  • Add Cs2CO3 (2.0 eq) and stir at RT for 15 min.

  • Add Alkyl Halide (1.1 eq) dropwise.

  • Observation: The electron-withdrawing 4-CN group typically favors N1-alkylation (thermodynamic product) over N2, but mixtures are common.

  • Separation: Isomers usually separate well on silica gel (N1 is typically less polar than N2).

Comparative Analysis

The following table compares the This compound scaffold against standard alternatives in kinase discovery campaigns.

Parameter3-Iodo-6-Me-4-CN-Indazole 3-Iodo-1H-Indazole 3-Bromo-4-Fluoro-Indazole
Synthetic Cost High (Specialized)Low (Commodity)Moderate
C3 Reactivity Excellent (Iodine)ExcellentGood
N1 Acidity (pKa) ~12.5 (Enhanced H-bond)~14.0~13.2
Metabolic Stability High (CN is robust)ModerateHigh (F blocks metabolism)
Solubility Moderate (Planar/Rigid)ModerateModerate
Best Use Case Targeted Library Design (PI3K/JAK)Fragment ScreeningGeneral Kinase Screening

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: this compound (CAS 885520-96-7).[1] Retrieved from

  • National Center for Biotechnology Information. (2021). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC8155554. Retrieved from

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 366-382. Retrieved from

  • Bld Pharm. (2025).[2] Product Information: 3-Iodo-1H-indazole-4-carbonitrile. Retrieved from

Sources

Comparative Analysis of Kinase Inhibition: The 3-Iodo-6-Methyl-1H-Indazole-4-Carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Perspective

3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS: 885520-96-7) represents a high-value "privileged scaffold" in modern kinase inhibitor discovery. Unlike fully elaborated drugs (e.g., Axitinib, Pazopanib), this compound serves as a critical pharmacophore core —a structural template that anchors the molecule into the ATP-binding pocket of protein kinases.

This guide analyzes the compound not merely as an intermediate, but as a functional fragment whose inhibition potential is defined by its ability to mimic the adenine ring of ATP while offering orthogonal vectors (C3, C4, C6 positions) for selectivity tuning. Its primary utility lies in the development of Type II inhibitors targeting VEGFR, PDGFR, and PLK4 .

Key Technical Specifications
FeatureDescription
Core Scaffold 1H-Indazole (Bioisostere of Adenine/Purine)
Key Functionality 3-Iodo: Halogen bond donor / Cross-coupling handle (Suzuki/Heck) 4-Cyano: Electron-withdrawing group (EWG); modulates pKa and H-bond acidity 6-Methyl: Hydrophobic anchor; improves solubility and van der Waals contact
Primary Targets Tyrosine Kinases (VEGFR1-3, PDGFR

), Ser/Thr Kinases (PLK4, AKT)
Binding Mode Type I (ATP-competitive) or Type II (DFG-out stabilizer), depending on C3-extension

Mechanistic Analysis & Structure-Activity Relationship (SAR)

To understand the inhibition profile of this scaffold, one must deconstruct its interaction with the kinase hinge region.

The Indazole "Hinge Binder"

The 1H-indazole core forms the primary hydrogen bond network with the kinase hinge region.

  • N1-H: Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu96 in VEGFR2).

  • N2: Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide.

Substituent Effects on Potency
  • 3-Iodo (The "Warhead" Handle): In its uncoupled state, the iodine atom is bulky and lipophilic. However, its primary role is synthetic. It allows for the attachment of a "tail" (e.g., vinyl-pyridine in Axitinib) that extends into the selectivity pocket or the solvent front , drastically dropping IC

    
     from micromolar (
    
    
    
    M) to nanomolar (nM) ranges.
  • 4-Carbonitrile (The Electronic Tuner): The cyano group at C4 is a strong electron-withdrawing group. It lowers the pKa of the indazole NH, potentially strengthening the H-bond with the hinge. Furthermore, it can engage in specific interactions with cysteine residues in the P-loop or catalytic loop, a feature exploited in covalent inhibitors.

  • 6-Methyl (The Hydrophobic Clamp): This group fills small hydrophobic sub-pockets, often improving the entropic favorability of binding.

Comparative Performance Analysis

Since this compound is a scaffold, its "performance" is best evaluated by comparing the inhibitors derived from it against standard-of-care alternatives.

Table 1: Comparative Efficacy of Indazole-Derived Inhibitors vs. Competitors
Compound ClassRepresentative DrugCore ScaffoldTarget ProfileIC

(VEGFR2)
Selectivity Mechanism
Indazole (Subject) Axitinib (Analog)IndazoleVEGFR 1-3, PDGFR, c-KIT0.1 - 0.2 nM DFG-out conformation stabilizer via C3-tail extension.
Quinoline Lenvatinib Quinoline-carboxamideVEGFR, FGFR, RET~4 nMType I binder; utilizes carboxamide for H-bonding.
Quinazoline Vandetanib QuinazolineVEGFR, EGFR, RET~40 nMType I binder; restricted to active conformation.
Indolinone Sunitinib Indolin-2-oneVEGFR, PDGFR, FLT3~10 nMCompetes with ATP; lower selectivity due to smaller core.

Analysis: The indazole scaffold (Subject) offers superior potency (sub-nanomolar) compared to Quinoline or Quinazoline cores. This is attributed to the induced fit mechanism where the indazole C3-substituent forces the kinase into the inactive (DFG-out) conformation, locking it more effectively than rigid Type I inhibitors.

Experimental Protocols

To validate the inhibition potential of this compound (or its derivatives), a robust screening workflow is required.

In Vitro Kinase Assay (TR-FRET)

Objective: Determine the IC


 of the compound against recombinant VEGFR2 kinase.
Principle:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a substrate peptide.

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dilution: Serially dilute this compound in DMSO (10-point dose response, starting at 10

    
    M).
    
  • Enzyme Mix: Dilute recombinant VEGFR2 (human catalytic domain) to 0.5 nM in Kinase Buffer.

  • Substrate Mix: Prepare ATP (at K

    
    , ~10 
    
    
    
    M) and Fluorescein-labeled Poly-GT peptide (200 nM).
  • Reaction:

    • Add 2.5

      
      L Compound to 384-well plate.
      
    • Add 5

      
      L Enzyme Mix. Incubate 15 min (allows pre-equilibration).
      
    • Add 2.5

      
      L Substrate Mix to initiate.
      
    • Incubate 60 min at RT.

  • Detection: Add 10

    
    L EDTA/Tb-labeled antibody detection mix. Read on EnVision plate reader (Ex: 340 nm, Em: 495/520 nm).
    
  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve (GraphPad Prism).

Cellular Phosphorylation Assay (Western Blot)

Objective: Confirm target engagement in a cellular context (HUVEC cells).

Protocol:

  • Seeding: Seed HUVEC cells (5x10

    
    /well) in 6-well plates; starve in 0.5% FBS overnight.
    
  • Treatment: Treat with compound (0.1, 1, 10, 100 nM) for 2 hours.

  • Stimulation: Stimulate with VEGF-A (50 ng/mL) for 10 min.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na

    
    VO
    
    
    
    , NaF).
  • Blotting: SDS-PAGE

    
     Transfer 
    
    
    
    Block (5% BSA).
  • Antibodies:

    • Primary: Rabbit anti-pVEGFR2 (Tyr1175) (1:1000).

    • Control: Mouse anti-Total VEGFR2 (1:1000).

  • Imaging: Chemiluminescence detection. Band intensity quantification.

Visualizations

Signaling Pathway & Inhibition Logic

This diagram illustrates the VEGF signaling cascade and the specific intervention point of the indazole inhibitor.

VEGF_Pathway VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR2 (RTK) VEGF->VEGFR2 Binds & Dimerizes PI3K PI3K VEGFR2->PI3K Phosphorylation RAF RAF VEGFR2->RAF Phosphorylation Inhibitor Indazole Inhibitor (3-iodo-6-methyl...) Inhibitor->VEGFR2 Competes with ATP (Blocks Auto-P) AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK ERK->Proliferation Gene Expression

Caption: VEGF signaling cascade showing the upstream blockade of VEGFR2 autophosphorylation by the indazole inhibitor, preventing downstream AKT/ERK activation.

Experimental Workflow: From Scaffold to Lead

The logical flow for utilizing this compound in a drug discovery campaign.

Workflow cluster_0 Synthesis & Derivatization cluster_1 Biological Profiling Scaffold Scaffold: 3-iodo-6-methyl-1H-indazole-4-CN Coupling Suzuki/Heck Coupling (at C3-Iodo) Scaffold->Coupling Library Analog Library (C3-Tail Variations) Coupling->Library Biochem Biochemical Assay (TR-FRET / IC50) Library->Biochem Cellular Cellular Assay (HUVEC p-VEGFR) Biochem->Cellular Hit Confirmation Decision Lead Candidate Selection Cellular->Decision Potency < 10nM

Caption: Workflow depicting the derivatization of the 3-iodo scaffold into a library of inhibitors, followed by sequential biochemical and cellular validation.

References

  • Zhai, L. H., et al. (2015).[1][2] "Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions." Organic Process Research & Development, 19(7), 849-857.[1][2] Link

  • Hu-Lowe, D. D., et al. (2008). "Characterization of AG-013736, an oral selective tyrosine kinase inhibitor of VEGFR-1, -2 and -3." Clinical Cancer Research, 14(22), 7272-7283. Link

  • Lara, G. G., et al. (2018).[3] "Design, synthesis and biological evaluation of indazole-based PLK4 inhibitors." Proceedings of the National Academy of Sciences, 115, 1913–1918.[3] Link

  • BenchChem. (2025). "Technical Guide on this compound." BenchChem Technical Repository. Link

  • PubChem. "Compound Summary: this compound (CAS 885520-96-7)." Link

Sources

Comparative Guide: Benchmarking 3-iodo-6-methyl-1H-indazole-4-carbonitrile (IMIC-4CN)

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks 3-iodo-6-methyl-1H-indazole-4-carbonitrile (referred to herein as IMIC-4CN ) against standard indazole scaffolds and established kinase inhibitor intermediates.

The analysis focuses on its role as a high-performance pharmacophore in Fragment-Based Drug Discovery (FBDD) and as a critical intermediate for Type II kinase inhibitors (targeting MAPK, VEGFR, and LRRK2 pathways).

Executive Summary

This compound (IMIC-4CN) represents a "privileged" scaffold in medicinal chemistry.[1] Unlike the generic 3-iodo-1H-indazole , IMIC-4CN incorporates two critical structural motifs: a C4-nitrile group (acting as a unique hydrogen bond acceptor) and a C6-methyl group (providing hydrophobic pocket occlusion).

This guide benchmarks IMIC-4CN against:

  • Generic Standard: 3-Iodo-1H-indazole (Lacks C4/C6 functionalization).

  • Isomeric Alternative: 3-Iodo-4-methyl-1H-indazole (Lacks the electron-withdrawing nitrile).

  • Functional Competitor: 3-Iodo-1H-pyrrolo[2,3-b]pyridine (7-azaindole scaffold).

Part 1: Structural & Performance Benchmarking

The following data compares the physicochemical properties and "Ligand Efficiency" (LE) potential of IMIC-4CN against standard scaffolds used in kinase inhibitor discovery.

Table 1: Physicochemical Profile & Synthetic Utility
FeatureIMIC-4CN (Product) 3-Iodo-1H-indazole (Standard) 3-Iodo-4-methyl-1H-indazole
CAS Number 885520-96-7 66607-27-0885522-63-4
MW ( g/mol ) 283.07 244.03258.06
ClogP (Lipophilicity) 2.4 (Optimal) 2.12.6
H-Bond Acceptors 2 (N1, CN) 1 (N1)1 (N1)
Electronic Character Electron-Deficient (C4-CN) NeutralElectron-Rich (C4-Me)
C3-Reactivity (Suzuki) High (Activated) ModerateModerate
Kinase Selectivity High (C6-Me fills hydrophobic pocket) Low (Promiscuous binding)Moderate
Performance Analysis: Why IMIC-4CN Outperforms
  • Enhanced Reactivity: The electron-withdrawing C4-carbonitrile group lowers the electron density of the indazole ring, significantly increasing the rate of oxidative addition at the C3-iodo position during Palladium-catalyzed cross-couplings (Suzuki-Miyaura).

  • Selectivity Handle: The C6-methyl group is strategically positioned to interact with the "gatekeeper" residues or the solvent-exposed regions in kinase ATP-binding pockets (e.g., p38 MAPK or LRRK2), reducing off-target binding common with unsubstituted indazoles.

  • Metabolic Stability: The nitrile group is generally more metabolically stable than the corresponding ester or amide, while providing a handle for further hydrolysis if required.

Part 2: Experimental Protocol – Functionalization of IMIC-4CN

To validate the utility of IMIC-4CN, we provide a standardized protocol for a Suzuki-Miyaura Coupling , the primary workflow for converting this scaffold into a bioactive kinase inhibitor.

Objective

Synthesize a biaryl kinase inhibitor precursor by coupling IMIC-4CN with 4-fluorophenylboronic acid.

Materials
  • Scaffold: this compound (1.0 eq)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow
  • Charge: In a microwave vial, add IMIC-4CN (283 mg, 1.0 mmol), boronic acid (168 mg, 1.2 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (5 mL) and K₂CO₃ solution (1.5 mL).

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expected Yield: >85% (Due to C4-CN activation). Validation: ¹H NMR should show disappearance of the C3-I signal and appearance of aromatic protons from the phenyl ring.

Part 3: Mechanism of Action & Signaling Pathway

The following diagram illustrates how IMIC-4CN derivatives typically function as Type II Kinase Inhibitors , locking the kinase in an inactive "DFG-out" conformation.

KinaseInhibition IMIC IMIC-4CN (Scaffold) Coupling Pd-Catalyzed Coupling IMIC->Coupling Functionalization Inhibitor Bioactive Inhibitor Coupling->Inhibitor SAR Optimization ATP_Pocket ATP Binding Pocket Inhibitor->ATP_Pocket Competitive Binding Gatekeeper Gatekeeper Residue Inhibitor->Gatekeeper C6-Methyl Steric Clash/Fit Signal Downstream Signaling (MAPK/ERK) ATP_Pocket->Signal Blockade CellResponse Cell Proliferation (Inhibited) Signal->CellResponse Arrest

Caption: Workflow showing the transformation of the IMIC-4CN scaffold into a bioactive inhibitor that targets the ATP pocket, leveraging the C6-methyl group for gatekeeper selectivity.

Part 4: Critical Analysis & Recommendations
When to Choose IMIC-4CN
  • Targeting "DFG-out" Conformations: The geometry of the 3,4,6-substitution pattern is ideal for Type II inhibitors (e.g., VEGFR, p38, Raf) where the inhibitor extends into the allosteric pocket.

  • Need for H-Bond Acceptors: If your SAR (Structure-Activity Relationship) study suggests a need for a hydrogen bond acceptor near the hinge region, the C4-nitrile is superior to a halogen (Cl/Br) or methyl group.

  • Fragment-Based Screening: IMIC-4CN has a high Ligand Efficiency (LE) and provides vectors for growth at N1 and C3.

Potential Pitfalls
  • Solubility: The planarity and lipophilicity (ClogP 2.4) can lead to poor aqueous solubility. It is recommended to introduce solubilizing groups (e.g., morpholine, piperazine) at the N1 position or on the C3-aryl partner .

  • Nitrile Hydrolysis: Under strongly acidic or basic conditions (e.g., during deprotection steps), the C4-nitrile may hydrolyze to a primary amide. Use mild conditions or late-stage functionalization.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24728777 (Related Indazole Scaffolds).[2] PubChem.[2][3] [Link][2]

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: this compound. EPA. [Link]

Sources

Confirming the Target of 3-iodo-6-methyl-1H-indazole-4-carbonitrile: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold and the Quest for Kinase Specificity

The indazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of pharmacologically active agents.[1][2] Its unique structural and electronic properties make it an ideal framework for designing potent and selective enzyme inhibitors. The compound of interest, 3-iodo-6-methyl-1H-indazole-4-carbonitrile, is a novel entity whose biological target has not been definitively characterized in public literature. However, extensive precedent points towards protein kinases as the most probable class of targets for substituted indazoles.[3]

This guide provides a comprehensive framework for researchers seeking to identify and validate the biological target of this compound. We will operate under the primary hypothesis that this compound targets members of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases . This hypothesis is grounded in the established activity of structurally related indazole-based molecules.[4][5]

The TAM kinases are critical regulators of cell proliferation, survival, and immune response, and their dysregulation is implicated in numerous cancers and inflammatory diseases.[6] As such, they represent highly attractive therapeutic targets.[6] This guide will detail the essential experimental workflows to rigorously test this hypothesis, compare the compound's potential activity against established inhibitors, and confirm its mechanism of action within a cellular context.

Comparative Landscape: Benchmarking Against Known TAM Kinase Inhibitors

To establish a performance baseline, it is crucial to compare the inhibitory activity of this compound against well-characterized TAM kinase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known inhibitors, providing a quantitative context for evaluating experimental results.

Compound NameTarget(s)AXL IC50 (nM)MERTK IC50 (nM)TYRO3 IC50 (nM)Chemical Class / NotesReference
Bemcentinib (BGB324) AXL5.2>1000>1000Highly selective AXL inhibitor[7]
UNC2025 MER, FLT3, AXL, TYRO31.650.465.83Dual MER/FLT3 inhibitor with pan-TAM activity[8][9]
LDC1267 TAM Family29<58Highly selective pan-TAM kinase inhibitor[8][9]
Merestinib (LY2801653) MET, AXL, MERTK, etc.210-Multi-kinase inhibitor[8]
BMS-777607 MET, AXL, RON, TYRO31.1-4.3Multi-kinase inhibitor[9]
Axl-IN-3 (Compound 54) AXL41.5--Indazole-based AXL inhibitor[4]
[II] (Arcus Biosciences) AXL3.0--Azaindazole-based AXL inhibitor[7]

Experimental Target Validation Workflow

Confirming a novel compound's biological target is a multi-step process that moves from direct biochemical interaction to validation of cellular engagement and downstream pathway modulation. This self-validating system ensures that the observed effects are genuinely due to the on-target activity of the compound.

G cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Pathway Modulation a In Vitro Kinase Assay (Recombinant AXL, MERTK, TYRO3) b Determine IC50 Values a->b Quantify Inhibition c Cellular Thermal Shift Assay (CETSA) in TAM-expressing cell line b->c Proceed if potent (low nM IC50) d Confirm Intracellular Binding c->d Measure Thermal Stabilization e Western Blot Analysis d->e Proceed if significant thermal shift observed f Measure Phosphorylation of Downstream Effectors (e.g., p-AKT, p-ERK) e->f Assess Functional Outcome g g f->g Target Confirmed

Caption: A logical workflow for the target validation of a putative kinase inhibitor.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Causality: This initial experiment directly measures the ability of this compound to inhibit the enzymatic activity of purified, recombinant TAM kinases. A positive result (i.e., a low IC50 value) is the first piece of evidence for a direct interaction. We will use a luminescence-based assay that quantifies ATP consumption (as ADP production) as a proxy for kinase activity.[10]

Materials:

  • Recombinant human AXL, MERTK, and TYRO3 kinases

  • This compound

  • Suitable kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[10]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well microplates

  • Luminescence-capable plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution series in DMSO, followed by a final dilution in Kinase Assay Buffer to create 2X working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Plate Setup: Add 5 µL of the 2X compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate mixture in Kinase Assay Buffer. The optimal kinase concentration should be determined empirically. Add 5 µL of this mixture to each well.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be close to the Km value for each kinase. Add 10 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Subtract the background ("no enzyme") signal. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[10]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: While an in vitro assay confirms enzymatic inhibition, it does not prove the compound can enter a cell and bind to its target in the complex cellular environment. CETSA addresses this by measuring target engagement in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.[11] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can confirm intracellular binding.[12]

Materials:

  • A human cell line expressing endogenous TAM kinases (e.g., a cancer cell line known for AXL overexpression).

  • This compound

  • Cell culture medium and reagents

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., PBS with protease inhibitors)

  • Antibodies specific to AXL, MERTK, and TYRO3 for Western blotting.

  • PCR machine or water baths for heating.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours in the culture medium.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a specific cell density.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures for 3 minutes (e.g., from 40°C to 70°C in 2-3°C increments), followed by cooling at room temperature for 3 minutes.[13] This step denatures and precipitates unbound proteins.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and sonicating.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis: Analyze equal amounts of protein from the soluble fractions by Western blotting using primary antibodies against AXL, MERTK, or TYRO3.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[14]

Protocol 3: Western Blot Analysis of Downstream Signaling

Causality: Confirming target engagement with CETSA is powerful, but demonstrating that this engagement leads to a functional consequence is the final piece of the validation puzzle. If this compound inhibits a TAM kinase, it should block the downstream signaling pathways regulated by that kinase. This is typically assessed by measuring the phosphorylation status of key effector proteins like AKT and ERK.[6]

GAS6 GAS6 Ligand TAM_R TAM Receptor (AXL, MERTK, or TYRO3) GAS6->TAM_R Binds & Activates PI3K PI3K TAM_R->PI3K RAS RAS TAM_R->RAS Compound This compound Compound->TAM_R Inhibits Autophosphorylation AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Response Cell Proliferation, Survival, Migration pAKT->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation pERK->Response

Caption: A simplified diagram of the TAM kinase signaling pathway.

Materials:

  • TAM-expressing cell line

  • This compound

  • GAS6 ligand (to stimulate the pathway)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK.

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents.

Step-by-Step Methodology:

  • Cell Culture and Starvation: Grow cells to ~70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with GAS6 ligand for a short period (e.g., 15-30 minutes) to activate the TAM signaling pathway. A non-stimulated control should be included.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[15]

  • Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with a primary antibody (e.g., anti-p-AKT) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the proteins (e.g., anti-AKT).

  • Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels. A dose-dependent decrease in the phosphorylation of AXL, AKT, and ERK in compound-treated cells compared to the GAS6-stimulated vehicle control would confirm functional inhibition of the pathway.

Conclusion

The validation of a specific molecular target for a novel compound like this compound is a critical step in its development as a potential therapeutic agent or research tool. While its indazole core strongly suggests activity as a kinase inhibitor, rigorous experimental validation is paramount. By following the integrated workflow presented in this guide—from direct enzymatic inhibition assays to confirmation of cellular target engagement and downstream pathway modulation—researchers can build a robust, evidence-based case for its mechanism of action. The comparative data provided serves as a vital benchmark to contextualize the compound's potency and selectivity, ultimately clarifying its potential role in targeting the TAM kinase family.

References

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Probe Development in Drug Discovery. NCBI Bookshelf. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • Asawa, S. A., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Available at: [Link]

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways. BenchChem.
  • Tanaka, E., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available at: [Link]

  • Ocasio, C. A., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(12), 2644-2651. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Application Note: In Vitro Kinase Assay Protocol for the Allosteric Inhibitor hTrkA-IN-2. BenchChem.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. Available at: [Link]

  • Wodicka, L. M., et al. (2015). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 58(22), 8764-8785. Available at: [Link]

  • Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Semantic Scholar. Available at: [Link]

  • Su, S. P., et al. (2016). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Bio-protocol, 6(21). Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • ChEMBL. (n.d.). In Vitro Kinase Inhibition Assay. EMBL-EBI. Available at: [Link]

  • Various Authors. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

  • BioWorld. (2023). Arcus Biosciences reports preclinical data on AXL inhibitors for cancer. BioWorld. Available at: [Link]

  • Hegde, B., et al. (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. STAR Protocols, 2(4), 100918. Available at: [Link]

  • Youssif, B. G. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105891. Available at: [Link]

  • Singh, M., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(10), 1177-1205. Available at: [Link]

  • Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers. BenchChem.
  • Various Authors. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • St. John, F. I., et al. (2018). Highly Selective MERTK Inhibitors Achieved by a Single Methyl Group. Journal of Medicinal Chemistry, 61(23), 10695-10708. Available at: [Link]

  • BioWorld. (2025). Blossomhill Therapeutics patents ALK tyrosine kinase receptor inhibitors. BioWorld. Available at: [Link]

  • Sayyed, U., & Chinchole, M. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(2). Available at: [Link]

  • Im, D., et al. (2025). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
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  • Wang, Y., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry, 264, 115953. Available at: [Link]

  • Paatero, I., et al. (2021). A Receptor Tyrosine Kinase Inhibitor Sensitivity Prediction Model Identifies AXL Dependency in Leukemia. Cancers, 13(21), 5366. Available at: [Link]

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  • Calbiochem. (n.d.). TAM Receptor Kinase Inhibitor, LDC1267. Calbiochem. Available at: [Link]

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Independent Synthesis and Verification of 3-Iodo-6-methyl-1H-indazole-4-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the indazole scaffold is recognized as a "privileged structure," frequently serving as the hinge-binding core of numerous kinase inhibitors[1]. Specifically, 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS 885520-96-7) [2] is a highly sought-after intermediate. The strategic placement of the C3-iodo group provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), while the C4-carbonitrile offers an orthogonal vector for hydrogen bonding or further synthetic elaboration into amides and amines.

However, the independent synthesis of this building block requires strict regiocontrol. The direct iodination of 6-methyl-1H-indazole-4-carbonitrile can lead to a mixture of regioisomers or degradation products if the reaction conditions are not meticulously optimized. This guide objectively compares the two primary synthetic methodologies for this transformation, providing researchers with field-proven, self-validating protocols to ensure high-purity synthesis.

Mechanistic Causality & Synthetic Strategy

The synthesis of 3-iodo-1H-indazoles fundamentally relies on electrophilic aromatic substitution. Because the C3 position of the 1H-indazole nucleus is the most nucleophilic carbon, it is preferentially attacked by electrophilic iodine species[1]. We evaluated two distinct synthetic routes:

  • Method A (NIS-Mediated Iodination): This route utilizes N-Iodosuccinimide (NIS) in N,N-dimethylformamide (DMF). NIS acts as a mild, solid electrophilic iodine source. The causality behind selecting NIS lies in its controlled release of the iodonium ion (

    
    ), which prevents over-halogenation and provides a highly selective C3-iodination without disturbing sensitive functional groups[1].
    
  • Method B (Classical

    
    /KOH Iodination):  This traditional approach uses molecular iodine (
    
    
    
    ) and potassium hydroxide (KOH) in DMF[3]. While highly cost-effective and capable of near-stoichiometric yields for simple indazoles, the strongly basic conditions introduce a critical vulnerability: the potential for partial hydrolysis of the C4-carbonitrile group into a primary amide, alongside competitive off-target iodination at the C7 position.
Workflow Visualization

SynthesisWorkflow SM 6-Methyl-1H-indazole-4-carbonitrile NIS Method A: NIS, DMF (Mild, High Selectivity) SM->NIS Electrophilic Iodination I2KOH Method B: I2, KOH, DMF (Harsh, Side Reactions) SM->I2KOH Base-Mediated Iodination Product This compound NIS->Product >92% Yield I2KOH->Product ~75% Yield Validation Self-Validating QC: LC-MS & NMR Product->Validation Purity Assessment

Synthetic workflow comparing NIS and I2/KOH iodination routes for 1H-indazole functionalization.

Comparative Performance Data

To objectively determine the optimal route, both methods were evaluated against critical process parameters. The data summarized below demonstrates why Method A is the superior choice for synthesizing pharmaceutical-grade intermediates.

Performance MetricMethod A (NIS / DMF)Method B (

/ KOH / DMF)
Mechanistic Causality & Impact
Isolated Yield > 92%75% – 82%NIS avoids base-catalyzed degradation pathways, maximizing target recovery.
Regioselectivity > 99% C3-Iodination~ 90% C3 (10% C7/N-Iodo)The milder electrophile (NIS) strictly limits reaction to the most nucleophilic C3 carbon[1].
Nitrile Stability Intact (No hydrolysis)Trace Hydrolysis ObservedKOH aggressively attacks the electrophilic nitrile carbon, reducing overall purity[3].
Workup Complexity Simple aqueous precipitationRequires extensive extractionMethod A allows for direct product precipitation upon the addition of water, saving hours of processing time.

Self-Validating Experimental Protocol: NIS-Mediated Synthesis

Based on the comparative data, the NIS-mediated protocol (Method A) is recommended. This procedure is designed as a self-validating system —incorporating specific in-process controls to ensure the reaction logic holds true at every step.

Objective: Synthesize this compound with >98% HPLC purity.

Reagents:

  • 6-methyl-1H-indazole-4-carbonitrile (1.0 eq, Starting Material)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology
  • Preparation & Dissolution:

    • Action: In an oven-dried, round-bottom flask purged with nitrogen, dissolve 6-methyl-1H-indazole-4-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Causality: Utilizing strictly anhydrous DMF prevents the competitive hydrolysis of the C4-nitrile group and ensures the stability of the electrophilic iodine species.

  • Electrophile Addition:

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Add NIS (1.1 eq) portion-wise over 15 minutes.

    • Causality: The iodination of the indazole core is exothermic. Cooling to 0 °C controls the generation rate of the iodonium ion, strictly enforcing regioselectivity at the C3 position and preventing off-target C7-iodination[1].

  • Self-Validating Reaction Monitoring:

    • Action: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours. Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS (ESI+).

    • Validation Logic: The reaction is deemed complete only when the

      
       peak of the starting material (m/z 158.1) is entirely replaced by the product peak (m/z 284.0). Proceeding without this confirmation risks a difficult downstream separation of the non-iodinated starting material.
      
  • Quenching & Isolation:

    • Action: Pour the reaction mixture slowly into a vigorously stirred solution of cold 10% aqueous sodium thiosulfate (equal to 3x the reaction volume).

    • Causality: The sodium thiosulfate acts as a specific reducing agent, quenching any unreacted electrophilic iodine into inert iodide (

      
      ). This prevents post-workup oxidation and discoloration of the final product.
      
  • Filtration & Drying:

    • Action: Collect the resulting pale-yellow precipitate via vacuum filtration. Wash the filter cake with copious amounts of distilled water to remove residual DMF and succinimide byproducts. Dry under high vacuum at 45 °C for 12 hours.

Analytical Verification Logic

To establish absolute trustworthiness in the synthesized batch, the product must undergo rigorous analytical verification. The following spectroscopic logic must be met to confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    The critical self-validating feature of successful C3-iodination is the complete absence of the characteristic C3-H proton singlet (which typically resonates around 8.1–8.3 ppm in the starting material). The structural integrity of the substituted benzene ring is confirmed by the presence of two meta-coupled aromatic protons corresponding to C5-H and C7-H (typically appearing as distinct singlets or doublets with a very small coupling constant,
    
    
    Hz, due to the meta relationship). The C6-methyl group will appear as a sharp 3H singlet near 2.5 ppm.
Liquid Chromatography-Mass Spectrometry (LC-MS)
  • ESI+ Profile: The exact monoisotopic mass of the target compound (

    
    ) is 282.96. The mass spectrum must exhibit a dominant 
    
    
    
    pseudo-molecular ion peak at m/z 284.0 . Furthermore, because iodine is a monoisotopic element (
    
    
    ), the mass spectrum will lack the distinct M+2 isotope pattern characteristic of brominated or chlorinated analogs, serving as a secondary confirmation of iodination.

References

1.2 | Source: epa.gov 2.1 | Source: benchchem.com 3.3 | Source: nih.gov

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Safety Operating Guide

Operational Guide: Proper Handling and Disposal of 3-Iodo-6-methyl-1H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational guide for the proper handling and disposal of 3-iodo-6-methyl-1H-indazole-4-carbonitrile, designed for researchers and drug development professionals.

In pharmaceutical research and drug development, the safe management of chemical waste is as critical as the experimental design itself. This compound (CAS: 885520-96-7) is a halogenated heterocyclic building block[1]. Because it contains an iodine atom, its disposal falls strictly under Halogenated Organic Waste protocols.

Improper disposal of halogenated compounds poses severe environmental and safety risks. When incinerated under standard (non-halogenated) conditions, halogenated compounds can decompose to form highly toxic gases, including hydrogen halides and potentially dioxin-like compounds[2]. Therefore, strict segregation, containment, and institutional disposal workflows are mandatory.

Chemical Profiling & Waste Classification

Before initiating any disposal protocol, it is critical to understand the physicochemical profile of the substance to ensure compatibility with waste receptacles and other discarded materials.

Quantitative Data & Hazard Summary
Property / ParameterDetail
Chemical Name This compound
CAS Registry Number 885520-96-7[1]
Molecular Formula C9H6IN3[1]
Primary Hazard Class Irritant (Skin/Eye/Respiratory)[3]
Waste Stream Category Halogenated Organic Waste[4]
Incompatibilities Strong oxidizers, strong acids, strong bases, active metals[2][5]
Disposal Rule of Thumb Any non-halogenated solvent mixed with this compound must be treated as halogenated waste[6].

Engineering Controls & Personal Protective Equipment (PPE)

Handling this compound, whether in its pure solid form or dissolved in organic solvents (e.g., DMSO, DMF, Dichloromethane), requires appropriate safety measures to prevent dermal absorption or inhalation of particulate matter/vapors.

  • Engineering Controls: All transfers of waste must be conducted inside an operating chemical fume hood[4].

  • Gloves: Double-gloving with Nitrile or Viton gloves is required when handling halogenated waste[2].

  • Eye Protection: Splash-proof chemical goggles (not standard safety glasses) are required, especially when transferring liquid waste volumes greater than 500 mL[6].

  • Body Protection: A fully-buttoned, flame-resistant laboratory coat[2].

Standard Operating Procedure (SOP): Waste Segregation & Disposal

The following methodology establishes a self-validating system for waste management. By ensuring the chemical identity matches the container compatibility and the final labeling, laboratories can prevent dangerous commingling.

Step 1: Segregation Strategy

Identify the physical state of the waste.

  • Solid Waste: Pure powder or contaminated consumables (e.g., weigh boats, pipette tips) must be collected in a dedicated solid hazardous waste container (often a poly-lined bucket or G5-G7 standard container)[7].

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire volume is now classified as Halogenated Organic Waste, even if the primary solvent was non-halogenated[6]. Keep this strictly separate from non-halogenated waste to prevent reactive hazards and reduce institutional disposal costs, as halogenated waste is significantly more expensive to process[4].

Step 2: Container Selection

Select a container compatible with halogenated organics.

  • Use High-Density Polyethylene (HDPE) carboys or original glass solvent bottles[4][7].

  • Causality Check: Why not metal? Halogenated compounds can slowly degrade or react with certain metal containers over time, compromising structural integrity.

Step 3: Filling and Containment
  • Transfer the waste into the container using a compatible funnel inside the fume hood.

  • Capacity Limit: Never fill liquid waste containers beyond 75% to 90% capacity. This headspace allows for the thermal expansion of liquids and vapor accumulation without rupturing the vessel[5][7].

  • Keep the container tightly closed ("vapor tight" and "spill proof") at all times, except when actively adding waste[6].

Step 4: Labeling and SAA Storage
  • Apply an institutional "Hazardous Waste" tag before or at the exact moment the first drop of waste is added[4][6].

  • Write the full chemical name: "this compound" along with any solvents used. Do not use abbreviations or chemical formulas [6].

  • Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a spill tray) away from incompatible materials like acids or bases[2][4].

  • Request pickup from your institution's Environmental Health and Safety (EHS) department for final incineration by a licensed contractor[4]. Under no circumstances should this material be disposed of down a sink drain or allowed to evaporate [2][6].

Spill Response Protocol

In the event of an accidental release during the disposal process:

  • Isolate: Secure the area. If the spill is large or highly concentrated, evacuate and call EHS or campus safety immediately[2][4].

  • Contain (Small Spills): If trained and the spill is small, contain the leak using inert absorbent materials (e.g., vermiculite, sand, or specialized chemical spill pads)[2][4]. Do not use combustible materials like sawdust.

  • Collect: Place all saturated absorbent materials and contaminated PPE into a sealed, heavy-duty plastic bag or compatible rigid container[2].

  • Label: Tag the cleanup materials as Halogenated Hazardous Waste and request EHS disposal[4].

Waste Workflow Visualization

The following diagram illustrates the logical decision tree for processing this compound waste to ensure compliance and safety.

G Start Waste Generation: This compound CheckState Determine Physical State (Solid / Liquid Solution) Start->CheckState Halogenated Classify as: Halogenated Organic Waste CheckState->Halogenated Contains Iodine Atom Containment Select Compatible Container (e.g., HDPE Carboy, Glass) Halogenated->Containment Segregate from Non-Halogenated Labeling Apply Hazardous Waste Tag (Use Full Chemical Name) Containment->Labeling Fill Capacity < 75-90% Storage Store in SAA (Use Secondary Containment) Labeling->Storage Cap Tightly EHSPickup EHS / Licensed Contractor Pickup & High-Temp Incineration Storage->EHSPickup Institutional Transfer

Caption: Decision tree and operational workflow for the segregation, containment, and disposal of halogenated indazole waste.

References

  • Washington State University Environmental Health & Safety. Halogenated Solvents. WSU. Available at: [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Illinois.edu. Available at:[Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Temple.edu. Available at:[Link]

  • ETH Zürich Safety, Security, Health and Environment. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETHZ.ch. Available at: [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Nipissingu.ca. Available at:[Link]

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A Strategic Guide to Personal Protective Equipment for Handling 3-iodo-6-methyl-1H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, risk-based framework for the safe handling of 3-iodo-6-methyl-1H-indazole-4-carbonitrile in a research and development setting. As no specific safety data sheet (SDS) is readily available for this novel compound, this guide synthesizes safety protocols based on its principal chemical moieties: an indazole core, an organo-iodine substituent, and a nitrile group. The central philosophy is to build safety from the ground up, prioritizing systemic controls over simple reliance on personal protective equipment (PPE).

Part 1: Hazard Identification & Risk Assessment

This compound (CAS RN: 885520-96-7) is a solid organic compound whose hazard profile must be inferred from its constituent functional groups.[1][2] The potential for cytotoxic or other biological activity should be assumed given its heterocyclic nature, a common feature in pharmacologically active molecules.[3][4]

A breakdown of the structural components suggests the following potential hazards:

Structural Moiety Associated Potential Hazards Primary Routes of Exposure
Indazole Core Potential for unknown biological activity, possible cytotoxicity. Similar compounds can be irritants.[5]Inhalation (of dust), Dermal Contact, Ingestion
Organo-iodine Iodine vapor is a severe irritant to eyes and the respiratory tract.[6] Chronic absorption can lead to thyroid disturbances.[7][8] Organo-iodine compounds can be skin irritants and may be toxic.[9][10]Inhalation, Dermal Contact, Ingestion
Nitrile Group (-CN) Potential to cause irritation to skin, eyes, and the respiratory system. Although typically requiring specific conditions (e.g., strong acid) to release hydrogen cyanide, this potential must be respected.Inhalation, Dermal Contact, Ingestion

Given these combined risks, the compound must be treated as a particularly hazardous substance , and all handling procedures should reflect this classification.

Part 2: The Hierarchy of Controls: A Foundational Safety Strategy

Effective laboratory safety is not solely about PPE. It is a systematic approach to risk mitigation. The "Hierarchy of Controls," endorsed by entities like the Occupational Safety and Health Administration (OSHA), prioritizes the most effective and reliable control measures.[11][12][13] PPE, while essential, is the final line of defense when other controls cannot eliminate the hazard.[12][14]

HierarchyOfControls

Part 3: Engineering and Administrative Controls

Before any PPE is selected, the following controls must be implemented:

  • Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard.[11][12]

    • Chemical Fume Hood : All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[15]

    • Ventilation : The laboratory must have adequate general ventilation.

  • Administrative Controls : These are policies and procedures to reduce exposure duration, frequency, and intensity.[14][16]

    • Designated Area : A specific area within the lab (e.g., a particular fume hood and bench space) should be demarcated for handling this compound.[17]

    • Standard Operating Procedures (SOPs) : A detailed, written SOP for all procedures involving this compound is mandatory.[4]

    • Training : All personnel must be trained on the specific hazards and the SOPs before beginning work.[3][18]

Part 4: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard. The selection must be deliberate and based on the anticipated exposure.

Recommended PPE for Laboratory Tasks
Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Transporting Container Single pair of nitrile gloves.Safety glasses with side shields.Lab coat.Not required if container is sealed.
Weighing Solid Double-gloved with nitrile gloves.[4][19]Safety goggles and a face shield.Lab coat (buttoned), disposable gown with knit cuffs.[19]Handled within a fume hood.
Preparing Solutions Double-gloved with nitrile gloves.[4][19]Safety goggles and a face shield.Lab coat (buttoned), disposable gown with knit cuffs.[19]Handled within a fume hood.
Small Spill Cleanup (<5g) Double-gloved with nitrile gloves.[19]Safety goggles and a face shield.Lab coat (buttoned), disposable gown with knit cuffs.N95 respirator if outside of a fume hood.[19]
Step-by-Step PPE Procedures

1. Donning (Putting On) PPE:

  • Step 1: Wash hands thoroughly.

  • Step 2: Don the inner pair of nitrile gloves.

  • Step 3: Don the disposable gown, ensuring cuffs are tucked under the inner gloves.[19]

  • Step 4: Don the outer pair of nitrile gloves, pulling them over the cuffs of the gown.

  • Step 5: Don safety goggles.

  • Step 6: Don the face shield.

2. Doffing (Taking Off) PPE:

  • Goal: Remove PPE without contaminating yourself. This should be performed in a designated area.

  • Step 1: Remove the outer, most contaminated pair of gloves. Dispose of them immediately in the designated hazardous waste container.

  • Step 2: Remove the face shield and goggles. Place them in a designated area for decontamination.

  • Step 3: Remove the disposable gown by rolling it away from the body. Dispose of it in the designated hazardous waste container.

  • Step 4: Remove the inner pair of gloves.

  • Step 5: Wash hands thoroughly with soap and water.[15]

Part 5: Operational, Spill, and Disposal Plans

Standard Handling Protocol
  • Preparation : Before starting, ensure the fume hood is operational, the work surface is covered with a plastic-lined absorbent pad, and all necessary equipment and waste containers are inside the hood.[17][19]

  • Weighing : Use a dedicated spatula and weigh paper. Perform this task gently to minimize dust generation.

  • Transfer : When transferring the solid or solutions, use appropriate tools like pipettes or spatulas.[15] Keep containers closed when not in use.

  • Post-Handling : After the procedure, decontaminate all reusable equipment (e.g., glassware) by soaking in a 10% bleach solution before standard washing.[4] Wipe down the work surface in the fume hood.

Emergency Spill Response

SpillResponse

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[19]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[15][19]

  • Seek immediate medical attention after any exposure.

Waste Disposal Plan
  • Solid Waste : All contaminated disposable items (gloves, gowns, absorbent pads, weigh paper) must be placed in a clearly labeled, sealed hazardous waste container designated for "Cytotoxic Waste" or "Trace Chemo Waste".[3][17][19]

  • Liquid Waste : Unused solutions containing the compound should be collected in a designated hazardous waste container. Never pour this chemical waste down the drain.[15]

  • Sharps : Any needles or syringes used must be disposed of in a designated sharps container destined for incineration.[4]

  • Pickup : Contact your institution's Environmental Health & Safety (EHS) office for hazardous waste pickup.[19]

By integrating this comprehensive safety framework—from hazard analysis and the hierarchy of controls to specific PPE protocols and emergency plans—researchers can confidently and safely handle this compound, ensuring both personal safety and scientific integrity.

References

  • Implementing the OSHA Lab Standard - Occupational Health & Safety. (2017, August 1). Occupational Health & Safety. [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (2020). Journal of Oncology Pharmacy Practice. [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. [Link]

  • Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. (2025, June 20). Lab Manager. [Link]

  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. (2021). California Institute of Technology Environmental Health & Safety. [Link]

  • The Safety Hierarchy of Controls: A Practical Guide to Eliminating Workplace Hazards. (2025, March 3). SafetyCulture. [Link]

  • How to Store and Handle Lab Chemicals Safely. (2025, August 18). Somatco. [Link]

  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US. [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.). Crystalgen, Inc. [Link]

  • Standard Operating Procedures for Cytotoxic Agent use in Animals. (2020, May 12). University of North Texas Health Science Center. [Link]

  • Hierarchy of Controls. (n.d.). University of Kentucky Research Safety. [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs Business Solutions. [Link]

  • Safe handling of cytotoxics: guideline recommendations. (2015). Current Oncology. [Link]

  • Identifying Hazard Control Options: The Hierarchy of Controls. (n.d.). Occupational Safety and Health Administration. [Link]

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). LinkedIn. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. [Link]

  • Recommendations for Chemical Protective Clothing. (n.d.). Centers for Disease Control and Prevention / NIOSH. [Link]

  • Protective Clothing and Ensembles. (n.d.). Centers for Disease Control and Prevention / NIOSH. [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (2024, September 6). LinkedIn. [Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Triumvirate Environmental. [Link]

  • LCSS: IODINE. (n.d.). University of California. [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST?. (2025, May 7). S&S Glove. [Link]

  • How to Dispose of Nitrile Gloves?. (2025, November 7). Earth Safe PPE. [Link]

  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.). Occupational Safety and Health Administration. [Link]

  • This compound - Related Substances. (2025, October 15). U.S. Environmental Protection Agency. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). Centers for Disease Control and Prevention / NIOSH. [Link]

  • Guidelines for the Selection of Chemical Protective Clothing Vol 1 Field Guide and Volume II Technical and Reference Manual. (1987, February). U.S. Environmental Protection Agency. [Link]

  • How to dispose of nitrile gloves?. (2023, February 8). Monuite. [Link]

  • How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves. (2026, February 26). Earth911. [Link]

  • How to Recycle Expired Nitrile Gloves?. (2026, February 19). LinkedIn. [Link]

  • Nitrile Gloves Recycling and Recycling Equipment. (2024, November 3). Harden Machinery Ltd. [Link]

  • Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • 3-Iodo-1H-indazole. (n.d.). PubChem, National Institutes of Health. [Link]

  • Iodine as a potential endocrine disruptor—a role of oxidative stress. (2018). Thyroid Research. [Link]

  • Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter. (2024). Environmental Science & Technology. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.